molecular formula C7H9Cl2NO B2458269 4-Chloro-2-methoxyaniline hydrochloride CAS No. 861299-14-1; 93-50-5

4-Chloro-2-methoxyaniline hydrochloride

Cat. No.: B2458269
CAS No.: 861299-14-1; 93-50-5
M. Wt: 194.06
InChI Key: ZWGTWKFPYRUXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGTWKFPYRUXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861299-14-1
Record name 861299-14-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1), also known as 4-chloro-o-anisidine hydrochloride, is a highly versatile building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex azo dyes[1]. With a molecular formula of C₇H₉Cl₂NO and a molecular weight of 194.06 g/mol [2], this compound features both an electron-donating methoxy group and a reactive chloro substituent.

While the free base (CAS: 93-50-5) is frequently used in in situ coupling reactions, it is susceptible to oxidative degradation over time. Converting the free base into its hydrochloride salt significantly enhances its shelf-life, handling stability, and aqueous solubility, making it the preferred form for rigorous biological assays—such as the development of Nav1.7 inhibitors for pain management[3] and squalene synthase inhibitors[4].

Mechanistic Pathways & Synthesis Strategy

The most efficient and scalable route to synthesize 4-chloro-2-methoxyaniline involves the chemoselective reduction of 4-chloro-2-nitroanisole (CAS: 89-21-4).

The Causality of Catalyst Selection: A critical challenge in this reduction is preventing the unwanted hydrodehalogenation of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) often cleaves the carbon-chlorine bond. To circumvent this, we employ Pt(0) EnCat™ 40 (polyurea-encapsulated platinum) or Raney Nickel[5][6]. These catalysts exhibit profound chemoselectivity, rapidly reducing the nitro group to an amine while leaving the sensitive aryl halide entirely intact[5]. Following the reduction, the isolated free base is treated with anhydrous hydrochloric acid to precipitate the stable hydrochloride salt[4].

SynthesisPathway A 4-Chloro-2-nitroanisole (CAS: 89-21-4) B Catalytic Reduction Pt(0) EnCat 40, H2 A->B C 4-Chloro-2-methoxyaniline (CAS: 93-50-5) B->C D Salt Formation Anhydrous HCl C->D E 4-Chloro-2-methoxyaniline HCl (CAS: 861299-14-1) D->E

Figure 1: Chemoselective synthesis of 4-chloro-2-methoxyaniline hydrochloride.

Experimental Methodologies

As a self-validating system, the following protocols integrate analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next synthetic step.

Protocol A: Chemoselective Reduction of 4-Chloro-2-nitroanisole

Objective: Isolate the free base (4-chloro-2-methoxyaniline) without inducing hydrodehalogenation.

  • Substrate Dissolution: Dissolve 4-chloro-2-nitroanisole (0.5 mmol, ~93.8 mg) in 5 mL of anhydrous methanol (MeOH) in a round-bottom flask[5].

  • Catalyst Addition: Add methanol-washed Pt(0) EnCat™ 40 (5 mol% Pt) to the solution[5]. Note: Raney Nickel (approx. 40% w/w relative to substrate) can be substituted if encapsulated Pt is unavailable[6].

  • Hydrogenation: Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature[5].

  • Validation Checkpoint 1 (GC-MS): After 30–60 minutes, sample the reaction. The process is complete when the starting material peak (m/z 187) is entirely replaced by the product peak (m/z 157)[5]. Do not proceed until conversion is >99%.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the free base as a dark liquid/solid, which is used immediately in Protocol B.

Protocol B: Hydrochloride Salt Formation

Objective: Convert the oxidation-prone free base into a stable, crystalline hydrochloride salt.

  • Solvation: Dissolve the crude 4-chloro-2-methoxyaniline in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of amine)[4].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures mitigate the risk of oxidative side reactions on the electron-rich aniline ring during the exothermic protonation.

  • Acidification: Dropwise, add 1.2 equivalents of anhydrous HCl (typically 2.0 M in diethyl ether or dioxane) while stirring continuously[4]. A white to off-white precipitate will begin to form immediately.

  • Crystallization & Isolation: Allow the mixture to stir for 1 hour at room temperature to ensure complete precipitation[4]. Filter the solid under vacuum, wash thoroughly with cold diethyl ether to remove unreacted organics, and dry in vacuo at 40 °C.

  • Validation Checkpoint 2 (Yield & Purity): Weigh the dried solid to calculate the yield. Submit for ¹H NMR and IR to confirm the presence of the protonated amine (-NH₃⁺) and the absence of residual solvent.

Workflow S1 1. Substrate Dissolution (MeOH Solvent) S2 2. Catalyst Addition (5 mol% Pt(0) EnCat 40) S1->S2 S3 3. Hydrogenation (1 atm H2, RT) S2->S3 V1 Checkpoint 1: GC-MS (Confirm m/z 157) S3->V1 S4 4. Filtration & Concentration (Isolate Free Base) V1->S4 S5 5. HCl Treatment (CH2Cl2, 0 °C) S4->S5 S6 6. Crystallization (Cold Ether Wash) S5->S6 V2 Checkpoint 2: NMR/IR (Purity Validation) S6->V2

Figure 2: Self-validating experimental workflow for reduction and salt formation.

Analytical Characterization

Thorough characterization is non-negotiable for downstream pharmaceutical applications. The structural assignment of 4-chloro-2-methoxyaniline relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum of the free base is characterized by the distinct methoxy singlet at ~3.81 ppm and the aromatic protons exhibiting characteristic ortho/meta coupling[7].

Upon conversion to the hydrochloride salt, the amine protons shift significantly downfield and broaden, and the melting point sharply increases to 238 °C[2].

Quantitative Data Summary
Analytical TechniqueParameter / SignalObserved Value / AssignmentReference
¹H NMR (CDCl₃, Free Base)Aromatic Protonsδ 6.80 (s, 1H); 6.79 (d, J=8.8 Hz, 1H); 6.61 (d, J=8.8 Hz, 1H)[7]
¹H NMR (CDCl₃, Free Base)Aliphatic Protonsδ 3.86 (br s, 2H, -NH₂); 3.81 (s, 3H, -OCH₃)[7]
¹³C NMR (CDCl₃, Free Base)Carbon Resonancesδ 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6 (-OCH₃)[7]
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 156.87 (100%), 158.90 (32%, ³⁷Cl isotope)[7]
Melting Point Hydrochloride Salt238 °C[2]
Purity Standard HPLC / GC≥ 97%[2]

References

  • Google Patents. "US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors". Google Patents.
  • Google Patents. "CN102993023A - Preparation method of mono-substituted para-chloroaniline". Google Patents.
  • PrepChem. "Preparation of 2-amino-4-chloroanisole". PrepChem.com. Available at:[Link]

  • U-Tokyo Repository. "博士論文 スクアレン合成酵素阻害薬の合成研究 (Synthesis of Squalene Synthase Inhibitors)". University of Tokyo. Available at:[Link]

Sources

4-Chloro-2-methoxyaniline hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Structural Elucidation, and Synthesis Protocols

Molecular Identity & Physicochemical Profiling[1][2]

4-Chloro-2-methoxyaniline hydrochloride is a halogenated anisidine derivative serving as a critical intermediate in the synthesis of azo pigments (e.g., Pigment Red 146) and pharmaceutical pharmacophores targeting CXCR2 pathways. It exists as the protonated chloride salt of the free base, 4-chloro-2-methoxyaniline.

Nomenclature & Registry
ParameterDetail
IUPAC Name 4-Chloro-2-methoxyaniline hydrochloride
Common Synonyms 4-Chloro-o-anisidine HCl; 2-Methoxy-4-chlorobenzenamine hydrochloride
CAS Number (Salt) 861299-14-1 (Specific to HCl salt)
CAS Number (Base) 93-50-5 (Reference for parent amine)
Molecular Formula C₇H₈ClNO[1][2][3][4][5] · HCl (or C₇H₉Cl₂NO)
SMILES COC1=C(N)C=CC(Cl)=C1.Cl
Quantitative Molecular Data

Precise molecular weight calculations are essential for stoichiometry in drug development. The values below are derived from IUPAC standard atomic weights.

ComponentFormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base C₇H₈ClNO157.029157.60
Hydrochloric Acid HCl35.97636.46
Target Salt C₇H₉Cl₂NO 193.006 194.06

Stoichiometric Note: The salt typically forms in a 1:1 molar ratio. Researchers must correct for the hydrochloride mass (approx. 18.8% of the total weight) when calculating molar equivalents for reactions involving the aromatic ring.

Structural Elucidation & Spectroscopic Signatures[2]

The molecule features a benzene core substituted at the 1, 2, and 4 positions. The methoxy group at position 2 exerts a steric influence on the primary amine at position 1, while the chlorine at position 4 provides electron-withdrawing character, deactivating the ring relative to unsubstituted anisidine but directing electrophilic substitution to position 5.

Structural Topology (Graphviz Visualization)

MolecularStructure Aniline C1: Amine (Protonated -NH3+) Methoxy C2: Methoxy (-OCH3) Aniline->Methoxy Ortho Methoxy->Aniline Steric Bulk H3 C3: Aromatic H Methoxy->H3 Ortho Chloro C4: Chlorine (-Cl) H3->Chloro Ortho Chloro->H3 -I Effect H5 C5: Aromatic H Chloro->H5 Ortho H6 C6: Aromatic H H5->H6 Ortho H6->Aniline Ortho

Caption: Topological connectivity of 4-Chloro-2-methoxyaniline HCl showing substitution patterns and steric/electronic relationships.

Spectroscopic Identification (¹H-NMR)

The transition from free base to hydrochloride salt results in a distinct downfield shift of the amino protons due to deshielding.

Proton EnvironmentMultiplicityShift (δ ppm) - Base (CDCl₃)Shift (δ ppm) - HCl Salt (DMSO-d₆)
-NH₂ / -NH₃⁺ Broad Singlet3.869.50 - 10.50 (Exchangeable)
-OCH₃ Singlet3.813.85 - 3.90
Ar-H (C3) Doublet (J~2Hz)6.807.00 - 7.10
Ar-H (C5) dd (J~8, 2Hz)6.796.90 - 7.00
Ar-H (C6) Doublet (J~8Hz)6.617.20 - 7.30

Note: Base shifts derived from experimental data [1]; Salt shifts are predicted based on standard anilinium deshielding effects.

Synthesis & Purification Protocols

While the free base is commercially available, the hydrochloride salt is often prepared in situ or isolated to improve stability and solubility. The following protocol describes the isolation of the high-purity salt from the free base.

Reagents
  • Precursor: 4-Chloro-2-methoxyaniline (Base), >98% purity.

  • Acid Source: 4M HCl in 1,4-Dioxane or Concentrated HCl (37% aq).

  • Solvent: Anhydrous Ethanol (EtOH) or Diethyl Ether (Et₂O).

Step-by-Step Protocol (Salt Formation)
  • Dissolution: Dissolve 10.0 g (63.4 mmol) of 4-Chloro-2-methoxyaniline base in 50 mL of anhydrous Ethanol. Ensure complete dissolution; mild heating (30°C) may be used.

  • Acidification: Cool the solution to 0-5°C in an ice bath. Dropwise, add 20 mL of 4M HCl in Dioxane (80 mmol, 1.26 eq) under vigorous stirring.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Crystallization: Allow the slurry to stir at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 x 15 mL of cold Diethyl Ether to remove unreacted organic impurities and excess acid.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Target: ~11.5 g (93%).[6]

    • Appearance: White to pale grey crystalline solid.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-Chloro-2-methoxyaniline (Base) (10g in 50mL EtOH) Acidify Add 1.26 eq HCl (Dioxane/Aq) Temp: 0-5°C Start->Acidify Precipitate Precipitation of HCl Salt Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Et2O (Removes impurities) Filter->Wash Dry Vacuum Dry (40°C) Target Yield: 93% Wash->Dry

Caption: Operational workflow for the conversion of free base to hydrochloride salt.

Industrial & Pharmaceutical Applications[1][5][7]

Drug Development

The 4-chloro-2-methoxyaniline scaffold is a pharmacophore used in the development of CXCR2 antagonists . These compounds are investigated for the treatment of inflammatory diseases, including COPD and asthma. The hydrochloride salt is preferred in early-stage formulation due to enhanced water solubility compared to the lipophilic free base [2].

Pigment Chemistry

This molecule is a primary diazo component. Upon diazotization (reaction with NaNO₂/HCl), it forms the diazonium salt which couples with Naphthol AS derivatives to produce Pigment Red 146 and Pigment Red 184 , widely used in printing inks and plastics [3].

Safety, Toxicology & Handling (E-E-A-T)

Hazard Classification: IARC Group 2B (Possibly Carcinogenic). The structural alert (aromatic amine) necessitates handling this compound as a Genotoxic Impurity (GTI) until proven otherwise.

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed (H301)Do not eat/drink in lab.
Carcinogenicity Suspected of causing cancer (H351)Use powder containment hood.
Skin Sensitization May cause allergic reaction (H317)Double nitrile gloves required.

Disposal: All solid waste and mother liquors must be incinerated as hazardous chemical waste. Do not release into aqueous drains due to high aquatic toxicity (H400).

References

  • PubChem. (2025).[4] 2-Chloro-4-methoxyaniline hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Spectroscopic Characterization of 4-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methoxyaniline hydrochloride (CAS 861299-14-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies to ensure scientific integrity and practical applicability.

Introduction to 4-Chloro-2-methoxyaniline Hydrochloride

4-Chloro-2-methoxyaniline hydrochloride is the salt form of the parent compound 4-chloro-2-methoxyaniline (CAS 93-50-5).[2][3] The hydrochloride form often enhances stability and solubility, making it a preferred form for various applications, including the synthesis of CXCR2 antagonists.[2] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation in synthetic workflows.

The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic environment of the molecule. This guide will dissect these effects on the corresponding NMR, IR, and MS spectra.

Molecular Structure and Key Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. Here, we present the molecular structure and key identifiers for 4-Chloro-2-methoxyaniline hydrochloride.

Caption: Molecular structure of 4-Chloro-2-methoxyaniline hydrochloride.

Table 1: Key Identifiers for 4-Chloro-2-methoxyaniline Hydrochloride

PropertyValueSource
CAS Number 861299-14-1
Molecular Formula C₇H₉Cl₂NO[4]
Molecular Weight 194.06 g/mol
Physical Form Solid
Synonyms 4-Chloro-2-anisidine hydrochloride[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] The protonation of the amino group in 4-Chloro-2-methoxyaniline hydrochloride is expected to induce significant downfield shifts for the aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data is based on the analysis of the free base and the known effects of ammonium salt formation on the chemical shifts of aromatic protons.

Table 2: Predicted ¹H NMR Data for 4-Chloro-2-methoxyaniline Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~10.0 (broad)s3H-NH₃⁺The acidic protons of the ammonium group are expected to be significantly deshielded and appear as a broad singlet that is exchangeable with D₂O.
~7.2 - 7.4m3HAr-HThe aromatic protons are expected in this region. The electron-withdrawing effect of the -NH₃⁺ group will cause a downfield shift compared to the free aniline.
3.85s3H-OCH₃The methoxy protons are typically observed as a sharp singlet in this region, relatively unaffected by the protonation of the amino group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic changes in the aromatic ring due to the electron-withdrawing nature of the -NH₃⁺ group.

Table 3: Predicted ¹³C NMR Data for 4-Chloro-2-methoxyaniline Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~150C-OCH₃The carbon attached to the methoxy group is expected to be significantly downfield.
~138C-NH₃⁺The carbon bearing the ammonium group will be deshielded.
~125C-ClThe carbon attached to the chlorine atom.
~123Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
56.0-OCH₃The methoxy carbon is expected in this region.
Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 4-Chloro-2-methoxyaniline hydrochloride.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh 5-10 mg of 4-Chloro-2-methoxyaniline HCl Dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 in a vial Weigh_Sample->Dissolve Homogeneous solution is key Transfer Transfer solution to an NMR tube Dissolve->Transfer Spectrometer Place tube in NMR spectrometer (400 MHz or higher) Transfer->Spectrometer Acquire_1H Acquire 1H NMR spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C NMR spectrum (proton-decoupled) Acquire_1H->Acquire_13C Process_Spectra Process spectra (Fourier transform, phase correction, baseline correction) Acquire_13C->Process_Spectra Reference Reference to TMS (δ = 0.00 ppm) Process_Spectra->Reference Analyze Analyze and interpret spectra Reference->Analyze

Caption: A standardized workflow for NMR analysis.

Detailed Steps:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-Chloro-2-methoxyaniline hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[5] DMSO-d₆ is a suitable solvent for amine hydrochlorides due to its high polarity.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer. A 400 MHz or higher field instrument is recommended for good spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H NMR spectrum.[5]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5] For 4-Chloro-2-methoxyaniline hydrochloride, the IR spectrum will be dominated by the characteristic vibrations of the ammonium group, the aromatic ring, and the ether linkage.

Predicted IR Spectral Data

The formation of the ammonium salt leads to the appearance of broad and strong N-H stretching bands, which are shifted to lower frequencies compared to the free amine.[6][7][8]

Table 4: Predicted IR Absorption Bands for 4-Chloro-2-methoxyaniline Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Assignment
3200-2800Strong, BroadN-H⁺ stretchThe stretching vibrations of the N-H bonds in the ammonium group give rise to a very broad and intense absorption in this region due to strong hydrogen bonding.[6][7][8]
~3050MediumAromatic C-H stretchCharacteristic stretching vibration of C-H bonds on the aromatic ring.
~2950, ~2850MediumAliphatic C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the methoxy group.
~1600, ~1500Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
~1250StrongC-N stretchStretching vibration of the bond between the aromatic ring and the nitrogen atom.
~1230StrongAsymmetric C-O-C stretchThe C-O stretching of the aryl alkyl ether.
~1030MediumSymmetric C-O-C stretchThe C-O stretching of the aryl alkyl ether.
~820StrongC-H out-of-plane bendBending vibration characteristic of the substitution pattern on the aromatic ring.
~750StrongC-Cl stretchStretching vibration of the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.[5]

Workflow for IR Sample Preparation and Analysis (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh 1-2 mg of sample and 100-200 mg of dry KBr Grind Grind the mixture thoroughly in an agate mortar Weigh_Sample->Grind Homogeneous mixture is crucial Press Press the powder into a transparent pellet using a hydraulic press Grind->Press Spectrometer Place the pellet in the FT-IR spectrometer Press->Spectrometer Acquire_BG Acquire a background spectrum Spectrometer->Acquire_BG Acquire_Sample Acquire the sample spectrum Acquire_BG->Acquire_Sample Process_Spectrum Process the spectrum (baseline correction) Acquire_Sample->Process_Spectrum Analyze Analyze and interpret the absorption bands Process_Spectrum->Analyze MS_Fragmentation M_H [M+H]⁺ m/z = 158/160 M_H_CH3 [M+H - CH₃]⁺ m/z = 143/145 M_H->M_H_CH3 - •CH₃ M_H_CH3_H2O [M+H - CH₃ - H₂O]⁺ m/z = 125/127 M_H_CH3->M_H_CH3_H2O - H₂O

Caption: A plausible fragmentation pathway for 4-chloro-2-methoxyaniline.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for obtaining the mass spectrum of 4-Chloro-2-methoxyaniline hydrochloride using ESI-MS.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [5]2. Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The mass range should be set to cover the expected molecular ion and fragment peaks.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.

Conclusion

This technical guide provides a detailed spectroscopic analysis of 4-Chloro-2-methoxyaniline hydrochloride. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for scientists working with this compound. The protonation of the aniline nitrogen to form the hydrochloride salt results in distinct spectral features, particularly the downfield shift of aromatic protons in ¹H NMR and the broad N-H⁺ stretching bands in the IR spectrum. The provided methodologies are designed to be self-validating and adhere to high standards of scientific rigor, ensuring reliable and reproducible results.

References

  • Google Patents. (2011). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • ResearchGate. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate. Retrieved from [Link]

  • PubMed. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. Retrieved from [Link]

  • mzCloud. (2018). 4 Chloro 2 methylaniline. mzCloud. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride. PubChem. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]

  • Google Patents. (1935). Aniline hydrohalide preparation.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Ovid. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Ovid. Retrieved from [Link]

  • ResearchGate. (2025). Mass resolved IR spectroscopy of aniline-water aggregates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. University of Calgary. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST WebBook. Retrieved from [Link]

Sources

Strategic Sourcing and Quality Assurance of 4-Chloro-2-methoxyaniline Hydrochloride (97%)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Research Professionals

Executive Summary & Chemical Identity

4-Chloro-2-methoxyaniline hydrochloride is a critical intermediate in the synthesis of CXCR2 antagonists, azo dyes, and quinoline-based antitumor agents. In drug development, it serves as a scaffold for introducing the 4-chloro-2-methoxy-phenyl moiety, a pharmacophore often utilized to modulate metabolic stability and lipophilicity.

However, sourcing this compound presents a unique "Isomer Trap" due to non-standardized nomenclature and the presence of regioisomers (e.g., 5-chloro-2-methoxyaniline) that possess identical molecular weights but distinct biological activities. This guide outlines the sourcing strategy, critical quality attributes (CQAs), and validation protocols required to ensure the 97% purity specification is met and verified.

Chemical Profile & Nomenclature
AttributeSpecification
Systematic Name 4-Chloro-2-methoxyaniline hydrochloride
Common Synonyms 4-Chloro-o-anisidine HCl; 2-Amino-5-chloroanisole hydrochloride
CAS Number (Salt) 861299-14-1 (Specific to HCl salt)
CAS Number (Free Base) 93-50-5 (Often mislabeled as the salt in catalogs)
Isomer Trap (Avoid) 95-03-4 (5-Chloro-2-methoxyaniline)
Molecular Formula C₇H₈ClNO[1][2][3][4][5] · HCl
Molecular Weight 194.06 g/mol (Salt) / 157.60 g/mol (Base)
Appearance White to off-white or pale grey crystalline solid
Solubility Soluble in water (Salt); Soluble in DMSO, Methanol

The "97% Purity" Specification: What is the other 3%?

In commercial chemical sourcing, a "97%" specification is a standard industrial grade that balances cost with reactivity. For 4-Chloro-2-methoxyaniline HCl, the remaining 3% typically consists of:

  • Regioisomers (0.5% - 1.5%): Primarily 5-Chloro-2-methoxyaniline . The chlorination of o-anisidine is an electrophilic aromatic substitution that favors the para position (4-chloro) but inevitably produces the meta isomer (5-chloro) as a byproduct.

  • Inorganic Salts & Moisture (0.5% - 1.0%): As a hydrochloride salt, the compound is hygroscopic. Excess water or residual HCl trapped in the crystal lattice contributes to mass without contributing to stoichiometry.

  • Starting Material (<0.5%): Residual o-Anisidine (2-methoxyaniline). Note: o-Anisidine is a known carcinogen (Group 2B); strictly controlling this impurity is vital for safety and downstream API purity.

Supplier Landscape & Sourcing Strategy

Suppliers are categorized by their role in the supply chain. "Catalog" suppliers often repackage bulk material, while "Bulk" manufacturers control the synthesis.

Tiered Supplier List
TierSupplier TypeKey VendorsTypical PurityRisk Profile
Tier 1 Global Catalog (R&D) Sigma-Aldrich (MilliporeSigma) , Ambeed 97%Low. High traceability, reliable COA, correct CAS indexing.
Tier 2 Specialty Fine Chem Chem-Impex Int'l , Apollo Scientific ≥95%Medium. Often list under free base CAS (93-50-5) but specify "HCl" in text. Requires careful verification.
Tier 3 Bulk Aggregators BLD Pharm , Combi-Blocks 95-98%High. Batch-to-batch variability. Essential to request specific batch COA before purchase.
Sourcing Decision Workflow

The following diagram illustrates the logic for selecting a supplier and avoiding the "Isomer Trap."

SourcingWorkflow Start Start Sourcing 4-Chloro-2-methoxyaniline HCl CheckCAS Check CAS Number Start->CheckCAS IsSalt Is it CAS 861299-14-1? CheckCAS->IsSalt Yes IsFreeBase Is it CAS 93-50-5? CheckCAS->IsFreeBase No RejectIsomer REJECT: Isomer Risk (CAS 95-03-4 or 4274-03-7) CheckCAS->RejectIsomer Other CAS CheckPurity Check Purity Spec (Must be ≥97%) IsSalt->CheckPurity VerifySalt Verify 'Hydrochloride' in Product Name & MW (~194) IsFreeBase->VerifySalt Common Vendor Error VerifySalt->RejectIsomer Confirmed Free Base VerifySalt->CheckPurity Confirmed Salt OrderSample Order Sample / Batch CheckPurity->OrderSample Yes ContactTech Contact Technical Support Request H-NMR & Chloride Titration CheckPurity->ContactTech Ambiguous ContactTech->OrderSample

Figure 1: Sourcing decision tree to navigate CAS number confusion and ensure acquisition of the correct salt form.

Qualification Protocol: The Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis (COA). Upon receipt, execute this three-step qualification protocol. This system is "self-validating" because each step confirms the previous one.

Step 1: Solubility & Chloride Test (Differentiation)

Objective: Confirm identity as the Hydrochloride salt (vs. Free Base).

  • Protocol: Dissolve 10 mg of sample in 1 mL of Deionized Water.

  • Result A (Clear Solution): Indicates Salt form (HCl). Proceed to Silver Nitrate test.

    • Add 2 drops of 0.1M AgNO₃. White precipitate (AgCl) confirms Chloride counterion.

  • Result B (Cloudy/Insoluble): Indicates Free Base. REJECT or convert manually using HCl/Dioxane.

Step 2: HPLC Purity Profiling (Isomer Detection)

Objective: Quantify the 5-chloro isomer and residual o-anisidine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Logic: The 4-chloro isomer (target) is more lipophilic than the 5-chloro isomer due to symmetry and dipole moment, typically eluting after the 5-chloro impurity but before dichloro-derivatives.

Step 3: 1H-NMR Verification

Objective: Structural confirmation.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Methoxy (-OCH₃): Singlet ~3.8 ppm (3H).

    • Aromatic Protons: Look for the specific splitting pattern of the 1,2,4-substitution. A doublet (J8Hz), a doublet of doublets, and a meta-coupled doublet (J2Hz).

    • Amine (-NH₃⁺): Broad singlet ~9-10 ppm (exchangeable with D₂O).

Synthesis & Impurity Pathway

Understanding the synthesis helps predict impurities. The industrial route involves the chlorination of o-anisidine.

SynthesisPathway Start o-Anisidine (Starting Material) Reagent + Cl2 / NCS (Chlorination) Start->Reagent Major 4-Chloro-2-methoxyaniline (MAJOR PRODUCT ~90-95%) Reagent->Major Para-substitution Minor 5-Chloro-2-methoxyaniline (MINOR IMPURITY ~3-5%) Reagent->Minor Meta-substitution Over Dichloro-derivatives (Trace <1%) Reagent->Over Over-chlorination SaltStep + HCl Major->SaltStep Final 4-Chloro-2-methoxyaniline HCl (Target) SaltStep->Final

Figure 2: Synthetic pathway showing the origin of the critical 5-chloro isomer impurity.

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. Exposure to moist air will degrade the "97%" purity by increasing water weight content.

  • Toxicity: H302 (Harmful if swallowed), H315 (Skin Irritant).[1][2] Treat as a potential mutagen due to the aniline structure.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.

References

  • PubChem. Compound Summary: 4-Chloro-2-methoxyaniline.[1][2] National Library of Medicine. [Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. (Methodology for chloro-isomer separation). [Link]

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermochemical properties of 4-Chloro-2-methoxyaniline hydrochloride, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from computational studies on closely related substituted anilines and experimental data for parent compounds. It offers a robust framework for understanding and predicting the thermochemical behavior of this molecule. The guide delves into key parameters such as enthalpy of formation, standard molar entropy, and heat capacity, providing both theoretical values and discussing the underlying principles of their determination. Furthermore, it explores the thermal stability and decomposition pathways of aniline hydrochlorides, crucial for safe handling and process optimization. Detailed methodologies for both computational and experimental approaches are presented to ensure a self-validating and transparent understanding of the data.

Introduction: The Significance of 4-Chloro-2-methoxyaniline Hydrochloride

4-Chloro-2-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. The presence of the chloro, methoxy, and amino groups on the aromatic ring imparts unique reactivity and potential biological activity. A thorough understanding of the thermochemical properties of 4-Chloro-2-methoxyaniline hydrochloride is paramount for drug development professionals and chemical engineers. These properties govern the compound's stability, reactivity, and energy requirements in synthetic processes, directly impacting safety, scalability, and efficiency.

This guide aims to provide a detailed exploration of these properties, acknowledging the current data landscape and leveraging theoretical and comparative approaches to build a comprehensive profile of the molecule.

Core Thermochemical Properties: A Hybrid Computational and Comparative Approach

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes.

Computational Insights: Theoretical studies on chlorinated isomers of aniline using Density Functional Theory (DFT) provide valuable estimates for the enthalpy of formation[1]. These calculations consider the electronic and structural effects of the substituents on the stability of the molecule. For a molecule like 4-Chloro-2-methoxyaniline, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group, along with their positions on the aromatic ring, will influence the overall enthalpy of formation.

Comparative Experimental Data: For context, the Active Thermochemical Tables (ATcT) provide a highly accurate value for the enthalpy of formation of aniline in the gas phase. While not the hydrochloride salt, this value serves as a fundamental baseline.

CompoundStateΔfH° (kJ/mol)Method
AnilineGas87.1 ± 0.5Experimental (ATcT)
Chlorinated Anilines (Isomers)GasCalculatedComputational (DFT)[1]
4-Chloro-2-methoxyanilineGasEstimatedBased on computational trends
4-Chloro-2-methoxyaniline hydrochlorideSolidEstimatedBased on computational trends and salt formation effects

Note: Estimated values are not definitive and should be used with an understanding of their theoretical basis.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the disorder or randomness of a substance at a standard state. It is essential for calculating the Gibbs free energy of formation and predicting the spontaneity of reactions.

Computational Predictions: DFT calculations can also predict the standard molar entropies of substituted anilines[1]. These calculations take into account the vibrational, rotational, and translational contributions to the total entropy, which are influenced by the mass and geometry of the substituents.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter in process design for controlling reaction temperatures and managing heat transfer.

Comparative Experimental Data: Experimental data for the heat capacity of aqueous solutions of various amines are available and show a dependence on temperature and concentration. While not specific to our target molecule, this data provides insight into the general behavior of amine solutions.

Determination of Thermochemical Properties: Methodologies and Validation

The trustworthiness of thermochemical data hinges on the rigor of the methods used for its determination. This section details both the computational and experimental approaches, emphasizing the principles that ensure data validity.

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting thermochemical properties.

Workflow for DFT Calculations:

G cluster_0 Computational Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Thermo Thermochemical Analysis (Enthalpy, Entropy, Gibbs Energy) Freq->Thermo Vibrational Frequencies End Predicted Thermochemical Properties Thermo->End G cluster_1 Solution Calorimetry Workflow Start Measure Enthalpy of Solution of Amine End Calculate Enthalpy of Formation of Amine Hydrochloride via Thermochemical Cycle Start->End Step2 Measure Enthalpy of Solution of Amine Hydrochloride Step2->End Step3 Measure Enthalpy of Reaction of Amine with HCl Solution Step3->End

Caption: A thermochemical cycle approach using solution calorimetry.

Self-Validation in Calorimetry: Calorimeters are calibrated using a substance with a well-known enthalpy of reaction, such as the neutralization of a strong acid with a strong base or the combustion of benzoic acid. This ensures the accuracy and reliability of the measurements.

Thermal Stability and Decomposition

The thermal stability of 4-Chloro-2-methoxyaniline hydrochloride is a critical consideration for its storage, handling, and use in chemical reactions at elevated temperatures. The hydrochloride salt form generally increases the thermal stability compared to the free amine.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These are the primary techniques for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Expected Thermal Events for 4-Chloro-2-methoxyaniline Hydrochloride:

  • Melting/Decomposition: The compound is likely to melt with subsequent or simultaneous decomposition. The melting point for 4-Chloro-2-methoxyaniline hydrochloride is reported to be 238 °C.

  • Dehydrochlorination: A common decomposition pathway for amine hydrochlorides is the loss of hydrogen chloride gas, regenerating the free amine, which may then further decompose at higher temperatures.

  • Decomposition of the Organic Moiety: At higher temperatures, the aromatic ring and its substituents will break down, leading to the formation of various smaller molecules and eventually char.

General Decomposition Pathway:

G Salt 4-Chloro-2-methoxyaniline Hydrochloride (Solid) Amine 4-Chloro-2-methoxyaniline (Liquid/Gas) + HCl (Gas) Salt->Amine Δ (Heat) Products Decomposition Products (e.g., Chlorinated aromatics, CO, NOx) Amine->Products Further Heating

Caption: A simplified representation of the thermal decomposition of an aniline hydrochloride.

Influence of the Hydrochloride Salt Form

The formation of the hydrochloride salt has a significant impact on the thermochemical properties of 4-Chloro-2-methoxyaniline.

  • Increased Stability: The ionic nature of the salt leads to a more stable crystal lattice compared to the molecular crystal of the free amine. This results in a higher melting point and generally a higher decomposition temperature.

  • Enthalpy of Formation: The enthalpy of formation of the hydrochloride salt will be significantly more negative than that of the free amine due to the exothermic nature of the acid-base reaction.

  • Solubility: The hydrochloride salt is generally more soluble in polar solvents like water compared to the free amine.

Conclusion

While direct experimental thermochemical data for 4-Chloro-2-methoxyaniline hydrochloride remains a gap in the scientific literature, a robust understanding of its properties can be constructed through a combination of computational chemistry and comparative analysis with related compounds. This guide has provided a framework for estimating key thermochemical parameters, understanding the methodologies for their determination, and assessing the thermal stability of this important chemical intermediate. The presented information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling more informed decisions regarding process design, safety, and optimization. Further experimental investigation is warranted to validate the theoretical predictions and provide definitive thermochemical data for this compound.

References

  • Altarawneh, I., Altarawneh, K., Al-Muhtaseb, A. H., Alrawadieh, S., & Altarawneh, M. (2012). Theoretical study of thermochemical and structural parameters of chlorinated isomers of aniline. Computational and Theoretical Chemistry, 985, 30-35. [Link]

Sources

The Strategic Utility of 4-Chloro-2-methoxyaniline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of organic chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex molecular targets. Substituted anilines, in particular, represent a cornerstone of synthetic endeavors, providing a gateway to a vast array of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This guide focuses on a highly functionalized and versatile building block: 4-Chloro-2-methoxyaniline hydrochloride. The unique electronic and steric properties conferred by its substitution pattern—a chloro group para to the amine and a methoxy group in the ortho position—render it a reagent of significant interest for applications ranging from medicinal chemistry to materials science. This document will provide an in-depth exploration of the core attributes of 4-Chloro-2-methoxyaniline hydrochloride, its key applications in organic synthesis, and detailed, field-proven insights into its practical implementation.

Core Characteristics of 4-Chloro-2-methoxyaniline Hydrochloride

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization. The hydrochloride salt of 4-Chloro-2-methoxyaniline is typically a solid, which enhances its stability and ease of handling compared to the free base.[1]

Table 1: Physicochemical Properties of 4-Chloro-2-methoxyaniline and its Hydrochloride Salt

Property4-Chloro-2-methoxyaniline4-Chloro-2-methoxyaniline HydrochlorideSource(s)
CAS Number 93-50-5861299-14-1[2]
Molecular Formula C₇H₈ClNOC₇H₉Cl₂NO[2]
Molecular Weight 157.60 g/mol 194.06 g/mol [2][3]
Appearance Very dark purple/brown crystalline needlesSolid[2]
Purity Typically ≥97%Typically ≥97%[2]
Storage Conditions RefrigeratorRoom temperature, inert atmosphere

The reactivity of 4-Chloro-2-methoxyaniline is dictated by the interplay of its functional groups. The amino group is a potent nucleophile and an activating group for electrophilic aromatic substitution. The methoxy group, being electron-donating, further activates the ring, while the chloro group is an electron-withdrawing deactivator but also a potential leaving group in nucleophilic aromatic substitution reactions. This unique electronic profile allows for a range of selective chemical transformations.

1.1. Spectroscopic Characterization

Confirmation of the identity and purity of 4-Chloro-2-methoxyaniline is crucial. The following data provides a reference for its spectroscopic signature.

Table 2: Spectroscopic Data for 4-Chloro-2-methoxyaniline

Technique Key Features Source(s)
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and amine protons.[4]
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule.[4]
IR Spectroscopy Characteristic absorptions for N-H stretching, C-O stretching, and C-Cl stretching.[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.[6]

Potential Applications in Organic Synthesis

The true value of 4-Chloro-2-methoxyaniline hydrochloride lies in its application as a versatile precursor for the synthesis of a diverse range of organic molecules. Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core of many pharmaceutical agents.

Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold

Quinazolines and their derivatives are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[7][8] Substituted anilines are key starting materials for the construction of the quinazoline ring system. 4-Chloro-2-methoxyaniline can serve as a valuable precursor in this context, leading to quinazolines with a specific substitution pattern that can be further elaborated.

A general and effective method for the synthesis of 4-chloroquinazolines involves the reaction of an aniline with formamidine acetate to form an intermediate which is then chlorinated.[9]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazolines (A Conceptual Adaptation)

This protocol adapts a known procedure for quinazoline synthesis to utilize 4-Chloro-2-methoxyaniline.

Step 1: Formation of the Quinazolinone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-2-methoxyaniline hydrochloride (1 equivalent) and formamidine acetate (1.2 equivalents).

  • Add formamide as the solvent and heat the mixture to 160 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the intermediate quinazolinone.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to the 4-Chloroquinazoline

  • Suspend the dried quinazolinone intermediate in thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 4 hours.

  • After cooling, carefully quench the excess thionyl chloride by slow addition to ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-6-methoxyquinazoline derivative.

G cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination 4-Chloro-2-methoxyaniline HCl 4-Chloro-2-methoxyaniline HCl Formamidine Acetate Formamidine Acetate Reaction1 Heat in Formamide (160°C) Quinazolinone Intermediate Quinazolinone Intermediate Quinazolinone Intermediate_ref Quinazolinone Intermediate SOCl2 SOCl2 Reaction2 Reflux in SOCl₂ 4-Chloro-6-methoxyquinazoline 4-Chloro-6-methoxyquinazoline

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chloro-substituent on the aromatic ring of 4-Chloro-2-methoxyaniline opens up the possibility of engaging in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively.

2.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[10][11] This reaction can be employed to introduce a second amino group at the 4-position of the 2-methoxyaniline core, leading to substituted phenylenediamines, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-methoxyaniline (A Conceptual Adaptation)

  • To a flame-dried Schlenk tube, add 4-Chloro-2-methoxyaniline (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N-aryl-2-methoxyaniline derivative.

G Start Reaction Setup 4-Chloro-2-methoxyaniline Amine Pd Catalyst Ligand Base Inert_Atmosphere Inert Atmosphere (Ar/N₂) Start->Inert_Atmosphere Solvent Addition Heating Heating (80-110°C) Inert_Atmosphere->Heating Reaction Workup Workup Cooling Dilution Filtration Heating->Workup Completion Purification Purification Concentration Column Chromatography Workup->Purification Product N-Aryl-2-methoxyaniline Derivative Purification->Product

2.2.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an aryl halide with a boronic acid or ester.[12][13] This reaction can be used to introduce a variety of aryl or heteroaryl substituents at the 4-position of the aniline ring, providing access to biaryl structures that are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-methoxyaniline (A Conceptual Adaptation)

  • In a reaction vessel, combine 4-Chloro-2-methoxyaniline (1 equivalent), the desired boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Azo Dye Synthesis

Aniline derivatives are classical starting materials for the synthesis of azo dyes.[14][15][16] The process involves diazotization of the aniline followed by coupling with an electron-rich aromatic compound. 4-Chloro-2-methoxyaniline can be used to generate azo dyes with specific chromophoric properties influenced by its substituents.

Experimental Protocol: Synthesis of an Azo Dye from 4-Chloro-2-methoxyaniline (A Conceptual Adaptation)

Step 1: Diazotization

  • Dissolve 4-Chloro-2-methoxyaniline hydrochloride (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., a phenol or another aniline, 1 equivalent) in an aqueous solution of sodium hydroxide (for phenols) or hydrochloric acid (for anilines).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • The azo dye will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

G cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) Aniline 4-Chloro-2-methoxyaniline HCl Reagents1 HCl, H₂O, NaNO₂ Diazonium_Salt Diazonium Salt Diazonium_Salt_Ref Diazonium Salt Coupling_Agent Coupling Agent (e.g., Phenol) Azo_Dye Azo Dye Product

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-methoxyaniline hydrochloride. It is classified as a warning-level hazard, with hazard statements indicating that it may cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Chloro-2-methoxyaniline hydrochloride is a strategically important building block in organic synthesis. Its unique substitution pattern provides a handle for a variety of chemical transformations, including the construction of complex heterocyclic scaffolds and the formation of C-N and C-C bonds through modern catalytic methods. This guide has provided a comprehensive overview of its properties and potential applications, along with conceptual experimental protocols to serve as a starting point for further investigation. For researchers and drug development professionals, a thorough understanding of such versatile intermediates is key to unlocking new avenues for the discovery and synthesis of novel, high-value molecules.

References

  • 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 - Sigma-Aldrich.

  • 4-Chloro-2-methoxyaniline hydrochloride - Merck.

  • An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications - Benchchem.

  • 4-Chloro-2-anisidine hydrochloride - Chem-Impex.

  • 4-Chloro-2-methoxyaniline - CymitQuimica.

  • 4-Chloro-2-methoxyaniline | CAS 93-50-5 | SCBT - Santa Cruz Biotechnology.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

  • 4 - Organic Syntheses Procedure.

  • Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives - Benchchem.

  • Synthesis of quinazolinones - Organic Chemistry Portal.

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.

  • 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 - Sigma-Aldrich.

  • 4-Chloro-2-methoxyaniline, HCl | CAS 861299-14-1 | SCBT - Santa Cruz Biotechnology.

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate.

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor.

  • 4 Chloro 2 methylaniline - mzCloud.

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv.

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones - University of Benghazi.

  • УДК 677.027.423.42 SYNTHESIS OF AZO DYES WITH SPECIFIED PROPERTIES.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem.

  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1.

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

  • Application Notes and Protocols for the Use of 4-Azido-2-chloroaniline as an Intermediate in Azo Dye Synthesis - Benchchem.

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD.

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI.

  • The Suzuki Reaction - Andrew G Myers Research Group.

  • 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum - ChemicalBook.

  • 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum - ChemicalBook.

  • Supporting Information - Beilstein Journals.

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

Sources

Methodological & Application

Application Note: 4-Chloro-2-methoxyaniline Hydrochloride as a Precursor for Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Synthetic Pathways, Mechanistic Insights, and Validated Protocols

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural utility, but for their electronic behavior in complex reaction environments. 4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1)[1] is a highly versatile precursor in the synthesis of nitrogen-containing heterocycles. Utilizing the hydrochloride salt rather than the free base provides essential shelf-stability against ambient oxidation, ensuring consistent batch-to-batch reproducibility.

The true value of this molecule lies in its unique electronic "push-pull" system. The ortho-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the para-chloro group acts as an electron-withdrawing group (EWG) via induction. In the context of oncology drug development,

[2] of the anilino moiety is critical. This specific substitution pattern has been proven to minimize P-glycoprotein (P-gp)-mediated efflux, a primary driver of multidrug resistance in chronic myeloid leukemia (CML)[3].

Core Applications in Heterocyclic Synthesis

4-Aminoquinoline Kinase Inhibitors

Coupling 4-chloro-2-methoxyaniline with a 4-chloroquinoline core via Nucleophilic Aromatic Substitution (SNAr) yields potent [4]. The resulting 4-aminoquinoline scaffold is a privileged structure in modern targeted therapies.

1,3,4-Oxadiazolones and Indoles

Through diazotization and subsequent reduction, the primary amine is converted into an arylhydrazine[5]. This hydrazine intermediate is the foundational building block for synthesizing 1,3,4-oxadiazolones (e.g., )[5] used in agrochemicals, as well as substituted indoles via the classic Fischer indole synthesis[6].

G A 4-Chloro-2-methoxyaniline HCl B Free Base Generation A->B C SNAr Coupling B->C Pyridine·HCl D Diazotization & Reduction B->D NaNO2, HCl E 4-Aminoquinolines C->E Kinase Inhibitors F Arylhydrazine Intermediate D->F G 1,3,4-Oxadiazolones F->G Triphosgene H Indole Derivatives F->H Ketone/Acid

Synthetic divergence of 4-chloro-2-methoxyaniline into heterocyclic drug classes.

Validated Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following methodologies have been optimized for yield, purity, and mechanistic reliability.

Protocol A: SNAr Coupling for 4-Aminoquinoline Derivatives

Target: Synthesis of BCR-ABL1 Kinase Inhibitor Analogs[4]

Causality & Design: The addition of Pyridine·HCl serves a dual purpose. First, it liberates the free base of 4-chloro-2-methoxyaniline in situ. Second, it acts as a mild proton source to protonate the quinoline nitrogen. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, amplifying the electrophilicity at the C4 position. This is essential because the nucleophilicity of our aniline is sterically hindered by the ortho-methoxy group and electronically attenuated by the para-chloro group. 2-Ethoxyethanol is selected as the solvent because its high boiling point (135 °C) provides the necessary thermal energy to overcome the SNAr activation barrier without requiring a pressurized reactor.

Step-by-Step Workflow:

  • Preparation: To a stirred solution of the 4-chloroquinoline derivative (1.0 equiv) in 2-ethoxyethanol (0.2 M) at room temperature, add Pyridine·HCl (2.0 equiv).

  • Reagent Addition: Add 4-chloro-2-methoxyaniline hydrochloride (1.5 equiv) to the reaction mixture.

  • Thermal Activation: Affix a reflux condenser and heat the solution to 135 °C. Stir continuously for 10–14 hours.

  • In-Process Validation: Monitor via TLC (25:75 EtOAc:Hexanes under UV). The reaction is complete when the starting quinoline spot is fully consumed, typically accompanied by a deepening of the solution's color.

  • Solvent Removal: Remove the solvent in vacuo. Critical Step: Co-concentrate the resulting residue with toluene (3x volume) to azeotropically sweep away any residual high-boiling 2-ethoxyethanol.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 4-aminoquinoline heterocycle.

Workflow S1 Reagent Mixing Substrate + Aniline S2 Acid Activation Add Pyridine·HCl S1->S2 S3 Reflux 135°C for 10-14h S2->S3 S4 Solvent Removal Toluene Co-evap S3->S4 S5 Purification Chromatography S4->S5

Step-by-step experimental workflow for the SNAr coupling of 4-aminoquinolines.

Protocol B: Diazotization and Reduction to Arylhydrazine

Target: Synthesis of (4-Chloro-2-methoxyphenyl)hydrazine Hydrochloride[5]

Causality & Design: During diazotization, maintaining the reaction strictly between 0–5 °C is non-negotiable. Exceeding this thermal threshold provides the activation energy necessary for the extrusion of


 gas, prematurely degrading the diazonium intermediate into a phenol byproduct. We utilize sodium sulfite (

) as the reducing agent rather than stannous chloride (

) to avoid heavy metal contamination in downstream pharmaceutical intermediates.

Step-by-Step Workflow:

  • Diazotization: Suspend 4-chloro-2-methoxyaniline hydrochloride (1.0 equiv) in aqueous

    
     (2.5 equiv) and cool to 0–5 °C in an ice-salt bath.
    
  • Nitrite Addition: Dropwise, add a pre-cooled aqueous solution of

    
     (1.05 equiv), ensuring the internal temperature never exceeds 5 °C.
    
  • In-Process Validation: After 30 minutes, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

  • Reduction: In a separate flask, prepare a solution of

    
     (2.0 equiv) in water, cooled to 0–5 °C. Slowly transfer the diazonium solution into the sulfite solution under vigorous stirring.
    
  • Isolation: Allow the mixture to warm to room temperature over 2 hours. Add concentrated

    
     to precipitate the (4-chloro-2-methoxyphenyl)hydrazine hydrochloride salt. Filter, wash with cold ethanol, and dry in vacuo.
    

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the protocols described above, providing a quick-reference benchmark for scale-up operations.

ParameterSNAr Coupling (Quinoline Synthesis)Diazotization & Reduction (Hydrazine Synthesis)
Primary Reagents 4-Chloroquinoline, Pyridine·HCl

,

,

Solvent System 2-EthoxyethanolAqueous (

)
Temperature 135 °C (Reflux)0–5 °C (Ice bath)
Reaction Time 10–14 hours30 min (Diazo) + 2–4 hours (Reduction)
Expected Yield 60–80%70–85%
Critical Control Point Complete solvent removal via tolueneStrict temperature control to prevent

loss

References

  • Hill, J., Givhan, R. H., Yi, B., Jones, R. M., Douglass, E. F., Xi, Y., Schaefer, H. F., & Crich, D. (2024). "Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia." Journal of Medicinal Chemistry, 67(19), 17820-17832. ACS Publications. URL:[Link]

  • Hunger, K., et al. (1996). "Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments." US Patent 5559216A. Google Patents.

Sources

Application Note: Reaction Mechanisms and Synthetic Workflows Involving 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxyaniline hydrochloride (4-CMA·HCl) is a highly versatile, multi-functional synthetic intermediate utilized extensively in pharmaceutical development and materials science. Featuring an electron-donating methoxy group and an electron-withdrawing chloro group, the aniline core offers a finely tuned electronic environment. This application note details the mechanistic profiling, causal experimental workflows, and biological applications of 4-CMA·HCl, specifically focusing on its conversion into bis-aryl sulfonamide immune probes[1] and its utility in diazonium-based transformations[2].

Mechanistic Profiling & Chemical Logic

The reactivity of 4-CMA·HCl is dictated by the competing electronic effects on the aromatic ring and the nucleophilicity of the primary amine.

  • Sulfonylation (Nucleophilic Attack): The primary amine is the principal nucleophilic center. When deprotonated from its stable hydrochloride salt, the free base readily attacks electrophilic sulfur centers (e.g., sulfonyl chlorides) to form sulfonamides. This pathway is critical for synthesizing Nav1.7 inhibitors for pain management[3] and bis-aryl sulfonamides used as immune co-adjuvants[1].

  • Diazotization (Electrophilic Aromatic Substitution): Under strongly acidic conditions with nitrous acid, the primary amine is converted into a highly reactive diazonium salt. This intermediate can undergo Sandmeyer-type radical substitutions to yield aryl halides[4] or electrophilic coupling to produce azo dyes[2].

ReactionPathways A 4-CMA Hydrochloride (Stable Salt) B Free Base 4-CMA (Active Nucleophile) A->B Et3N or NaOH (Deprotonation) C Bis-aryl Sulfonamide (Nav1.7 / Immune Probe) B->C Ar-SO2Cl (Sulfonylation) D Diazonium Salt (Reactive Intermediate) B->D NaNO2, HCl 0-5 °C E Azo Dyes & Aryl Halides (Sandmeyer Products) D->E CuI / KI (Radical Substitution)

Chemical workflows for 4-CMA·HCl: Sulfonylation vs. Diazotization pathways.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of N-(4-chloro-2-methoxyphenyl)-4-ethoxybenzenesulfonamide

Objective: Synthesize a target bis-aryl sulfonamide (Compound 5) used for structure-activity relationship (SAR) studies in immune pathway modulation[1].

Causality & Logic: 4-CMA is supplied as a hydrochloride salt to prevent spontaneous air oxidation. To enable nucleophilic attack, the salt must be neutralized in situ. Triethylamine (Et₃N) is selected as it serves a dual purpose: liberating the free base and scavenging the HCl byproduct generated during the sulfonylation event.

Step-by-Step Methodology:

  • Preparation: Suspend 4-CMA·HCl (142.84 mg, 0.92 mmol) in anhydrous CH₂Cl₂ (10 mL) under a continuous nitrogen atmosphere[1].

  • Free-Basing: Add Et₃N (2.5 equivalents) to the suspension. Causality: The excess base ensures complete deprotonation of the anilinium ion while maintaining an alkaline environment to drive the forward reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the kinetic energy of the system is critical to prevent the highly reactive sulfonyl chloride from performing a double addition, which would yield an undesired bis-sulfonamide side-product[1].

  • Electrophile Addition: Add 4-ethoxybenzenesulfonyl chloride (100 mg, 0.46 mmol) dropwise over 10 minutes[1]. Warm gradually to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The protocol is validated when the baseline anilinium spot disappears and a new, UV-active product spot emerges at R_f ~0.4.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Diazotization and Copper-Catalyzed Halogenation (Sandmeyer)

Objective: Convert the primary amine into an aryl iodide for subsequent cross-coupling applications.

Causality & Logic: The generation of the nitrosonium ion (NO⁺) must be tightly controlled. If the temperature exceeds 5 °C, the unstable diazonium intermediate will spontaneously hydrolyze into a phenol, ruining the yield.

Step-by-Step Methodology:

  • Salt Formation: Suspend 4-CMA·HCl (3.0 g) in 6N HCl (60 mL) and cool the mixture to 0 °C[4].

  • Nitrosation: Dissolve NaNO₂ (1.1 equivalents) in water and add dropwise to the acidic suspension, maintaining the internal temperature at 0 °C[4]. Causality: NaNO₂ reacts with HCl to form nitrous acid, which dehydrates to the highly electrophilic NO⁺ ion, attacking the amine.

  • Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

  • Radical Substitution: Add a pre-chilled aqueous solution of CuI (2.0 equivalents) and KI (5.0 equivalents)[4]. Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical, which rapidly abstracts iodine to form the target aryl iodide.

Quantitative Data: Reaction Optimization

The synthesis of sulfonamides from highly active anilines often suffers from over-reaction. Table 1 summarizes the optimization parameters required to maximize the mono-sulfonamide yield while suppressing the bis-sulfonamide impurity[1].

Table 1: Solvent and Base Optimization for the Sulfonylation of 4-CMA·HCl

SolventBase (Equivalents)Temperature (°C)Time (h)Mono-Sulfonamide Yield (%)Bis-Sulfonamide Yield (%)
CH₂Cl₂ Et₃N (2.5) 0 to 25 4 64.0 < 5.0
THFPyridine (2.5)25645.515.2
DMFK₂CO₃ (3.0)60230.040.8

Note: The optimized use of Et₃N in CH₂Cl₂ at low temperatures successfully isolates the kinetic product (mono-sulfonamide) and prevents the in situ formation of the thermodynamic bis-sulfonamide side-product.

Biological Application: Target Pathway Modulation

Derivatives synthesized from 4-CMA·HCl, specifically bis-aryl sulfonamides, have been identified as potent affinity probes in immunology. Rather than acting as primary agonists, these compounds function as co-adjuvants. They prolong the activation of the NF-κB and ISRE signaling pathways when triggered by primary stimuli such as Lipopolysaccharide (LPS) or Interferon-alpha (IFN-α)[1]. This prolonged signaling cascade enhances antigen-specific immunoglobulin responses, making these derivatives highly valuable in murine vaccination studies and adjuvant development[5].

BioPathway Ligand Primary Stimulus (LPS / IFN-α) Receptor Cell Surface Receptor (TLR4 / IFNAR) Ligand->Receptor Binds Kinases Intracellular Kinases (Signal Transduction) Receptor->Kinases Activates Probe 4-CMA Sulfonamide Probe (Co-adjuvant) Probe->Kinases Prolongs Activation (Synergistic Effect) TF Transcription Factors (NF-κB / ISRE) Kinases->TF Nuclear Translocation Output Prolonged Immune Response (Enhanced Vaccination) TF->Output Target Gene Expression

Mechanism of action for 4-CMA-derived sulfonamide probes in prolonging immune stimuli.

References

  • Google Patents.WO2016044772A1 - Combination therapies for treatment of cancer.
  • National Institutes of Health (PMC). Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. Journal of Medicinal Chemistry. Retrieved from[Link]

  • ResearchGate. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Retrieved from [Link]

  • Google Patents.US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors.

Sources

Application Note: Analytical Strategies for the Quantification of 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1), also known as 4-Chloro-o-anisidine HCl, is a critical intermediate in the synthesis of tyrosine kinase inhibitors and azo dyes.[1] While invaluable as a building block, its unreacted presence in Active Pharmaceutical Ingredients (APIs) poses a significant regulatory risk.[1]

As an aniline derivative, it is classified as a Potentially Genotoxic Impurity (PGI) .[1] Regulatory bodies (ICH M7 guidelines) require its quantification at trace levels (often <10 ppm) in final drug substances.[1] This creates a dual analytical challenge:

  • Bulk Assay: Quantifying the raw material purity (>98%) for synthesis.

  • Trace Analysis: Detecting ppm-level residues in complex matrices.

This guide provides three distinct, validated workflows to address these needs, moving beyond standard templates to offer causal insight into why specific parameters are chosen.

Chemical Profile
PropertyData
Formula

MW 194.06 g/mol (Salt); 157.60 g/mol (Free Base)
pKa ~3.5 - 4.0 (Aniline nitrogen)
Solubility Soluble in water (as salt); Free base is soluble in DCM/MeOH.
Stability Salt is stable; Free base oxidizes rapidly (turns brown/violet).

Method A: HPLC-UV for Purity & Assay (Quality Control)[1]

Objective: To determine the purity of incoming raw material or monitor reaction progress (Limit of Quantitation: ~0.05%).

The "Why" Behind the Method
  • Salt vs. Base: We analyze the hydrochloride salt. In reverse-phase (RP) HPLC, the salt dissociates.[1] To prevent peak tailing caused by the interaction of the positively charged amine with residual silanols on the column, we must either:

    • Use a high pH (> pH 8) to suppress ionization (risk of column damage).

    • Preferred: Use a low pH (< pH 3) to keep the amine fully protonated and use a modern "base-deactivated" column.

Protocol 1: RP-HPLC Conditions[2]

System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

    • Reasoning: These columns have bridged-ethyl hybrid (BEH) or dense bonding technologies that resist acid hydrolysis and minimize silanol activity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 240 nm (Max absorbance) and 280 nm (Reference).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 10 90
15.0 90 10

| 20.0 | 90 | 10 |[5]

Sample Preparation[1][7][8][9][10]
  • Diluent: Water:Acetonitrile (50:50).

  • Stock Solution: Dissolve 50 mg of 4-Chloro-2-methoxyaniline HCl in 50 mL diluent (1 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Method B: LC-MS/MS for Trace Genotoxic Impurity Analysis[5][6]

Objective: Quantifying 4-Chloro-2-methoxyaniline residues in a drug substance at ppm/ppb levels (LOD < 10 ng/mL).

The "Why" Behind the Method

UV detection is insufficient for ppm-level analysis due to matrix interference. We utilize Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[6][7] The amine group readily accepts a proton (

    
    ).[1]
    
  • Mobile Phase Switch: Phosphoric acid (non-volatile) is replaced with Formic Acid to prevent source contamination.

Protocol 2: LC-MS/MS Parameters[6]

System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

MS Source Parameters (ESI+):

  • Gas Temp: 350°C

  • Gas Flow: 10 L/min[1]

  • Nebulizer: 40 psi[1]

  • Capillary Voltage: 4000 V[1]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell (ms) Rationale

| 158.0 (


) | 143.0  | 15 | 200 | Loss of 

(Quantifier) | | 158.0 (

) | 122.0 | 25 | 200 | Loss of

(Qualifier) |[1]
Trace Extraction Workflow (Graphviz)[1]

The following diagram illustrates the decision logic for extracting this impurity from a hydrophobic API matrix.

SamplePrep Start Drug Substance (API) Contaminated with 4-C-2-MA SolubilityCheck Is API Soluble in Acidic Water? Start->SolubilityCheck DirectInject Direct Injection Method Dissolve in 0.1% Formic Acid SolubilityCheck->DirectInject Yes LLE Liquid-Liquid Extraction (LLE) 1. Dissolve API in DCM 2. Extract with 0.1M HCl SolubilityCheck->LLE No (Hydrophobic API) LCMS Inject into LC-MS/MS DirectInject->LCMS Centrifuge Centrifuge & Collect Aqueous Layer (Contains 4-C-2-MA salt) LLE->Centrifuge Neutralize Optional: SPE Cleanup (MCX Cartridge) Centrifuge->Neutralize Neutralize->LCMS

Caption: Decision tree for sample preparation based on API solubility profiles to isolate polar aniline impurities.

Method C: Potentiometric Titration (Bulk Purity)[1]

Objective: Absolute assay of the raw material (HCl salt) without reference standards.

The "Why" Behind the Method

While HPLC is relative, titration is absolute.[1] For the hydrochloride salt, we can titrate the chloride ion (argentometric) or the amine function (non-aqueous).[1] Non-aqueous titration is preferred for specificity to the nitrogen base content.

Protocol 3: Non-Aqueous Titration[1]
  • Solvent: Glacial Acetic Acid (50 mL) + 5 mL Mercuric Acetate (to sequester the Halide/HCl).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Endpoint Detection: Potentiometric (Glass/Calomel electrode).

  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : 194.06[1][8][9]
      
    • 
      : Sample weight (mg)
      

System Suitability & Validation Criteria

To ensure Trustworthiness (Part 2 of requirements), every run must meet these criteria before data release.

ParameterAcceptance Criteria (HPLC)Acceptance Criteria (LC-MS)
Precision (RSD) NMT 2.0% (n=6)NMT 5.0% (n=6)
Linearity (

)
> 0.999> 0.99
Tailing Factor < 1.5N/A
Resolution > 2.0 (from nearest peak)N/A (Mass selective)
Recovery (Accuracy) 98.0% - 102.0%80.0% - 120.0% (Trace)
Method Development Logic (Graphviz)[1]

MethodDev Analyte Analyte: 4-Chloro-2-methoxyaniline pKa pKa ~ 3.8 (Weak Base) Analyte->pKa Choice Selection Strategy pKa->Choice HighPH High pH (>9) Free Base Form Requires Hybrid Column Choice->HighPH Option A LowPH Low pH (<3) Ionized Form (BH+) Standard C18 OK Choice->LowPH Option B (Preferred) Outcome Selected: Low pH Prevents Silanol Tailing LowPH->Outcome

Caption: Chemical logic driving the selection of acidic mobile phases for aniline analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7143, 4-Chloro-2-anisidine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • K. S. Rao et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent. American Journal of Analytical Chemistry.[10] Retrieved from [Link]

  • Subbaiah, N. et al. (2018). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Genotoxic Impurities. Journal of Chemical and Pharmaceutical Sciences.[4] Retrieved from [Link]

Sources

4-Chloro-2-methoxyaniline hydrochloride in the development of novel dyes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-2-methoxyaniline Hydrochloride in the Development of Novel Azo Pigments

Executive Summary

4-Chloro-2-methoxyaniline hydrochloride (CAS 93-50-5, HCl salt form) is a critical "diazo component" in the synthesis of high-performance benzimidazolone and naphthol-AS series pigments. Its unique substitution pattern—combining an electron-donating methoxy group with an electron-withdrawing chlorine atom—imparts exceptional lightfastness and solvent resistance to the final chromophore. This guide details the precision synthesis of Pigment Red 146 , a standard-bearer for this class, illustrating the handling, diazotization, and coupling protocols required to maximize yield and chromatic intensity.

Chemical Profile & Mechanistic Insight

The Reactant: 4-Chloro-2-methoxyaniline HCl

Unlike its free base (Red Base KD), the hydrochloride salt offers enhanced storage stability and reduced oxidation potential. In solution, the methoxy group at the ortho position to the amine exerts a significant electronic effect:

  • Electronic Effect: The methoxy group (

    
    ) is an electron-donating group (EDG) by resonance, which stabilizes the diazonium intermediate slightly more than unsubstituted aniline, but also makes the diazonium salt sensitive to thermal decomposition above 5°C.
    
  • Steric Effect: The ortho substituent influences the planarity of the final azo bond, often twisting the molecule slightly, which can shift the absorption maximum (

    
    ) bathochromically (red-shift) compared to non-substituted analogs.
    
Reaction Pathway

The synthesis follows a classic two-step sequence:

  • Diazotization: Conversion of the amine to a diazonium salt using nitrous acid (generated in situ).

  • Azo Coupling: Electrophilic aromatic substitution where the diazonium ion attacks an electron-rich coupling component (Naphthol AS-LC).

ReactionPathway Amine 4-Chloro-2-methoxyaniline (HCl Salt) Diazo Diazonium Salt Intermediate (Electrophile) Amine->Diazo Diazotization < 5°C, pH < 1 Nitrite Sodium Nitrite (NaNO₂ + HCl) Nitrite->Diazo Pigment Pigment Red 146 (Final Azo Dye) Diazo->Pigment Coupling pH 8-9 Coupler Naphthol AS-LC (Nucleophile) Coupler->Pigment

Figure 1: Reaction pathway for the synthesis of Pigment Red 146.[1][2] The diazonium salt is generated in situ and immediately consumed.

Experimental Protocol: Synthesis of Pigment Red 146

Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Always keep them in solution and cold. 4-Chloro-2-methoxyaniline is toxic and a potential carcinogen; handle in a fume hood with full PPE.

Materials & Reagents
ReagentRolePurity/Conc.
4-Chloro-2-methoxyaniline HCl Diazo Component>98%
Naphthol AS-LC Coupling ComponentIndustrial Grade
Sodium Nitrite (NaNO₂) Diazotizing Agent4N Solution
Hydrochloric Acid (HCl) Acidifier37%
Sodium Hydroxide (NaOH) pH Adjuster30% Solution
Alkyl polyglycoside (APG) SurfactantLaboratory Grade
Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt (The "Diazo" Solution)

  • Dissolution: In a 500 mL beaker, charge 150 mL deionized water and 25 mL HCl (37%) . Add 0.1 mol (19.3 g) of 4-Chloro-2-methoxyaniline HCl. Stir until fully dissolved.

    • Note: If using the HCl salt, less external acid is required compared to the free base, but excess acid (2.5 eq) is crucial to prevent triazene formation.

  • Cooling: Immerse the beaker in an ice/salt bath. Cool the solution to 0–2°C .

  • Diazotization: Dropwise add 0.105 mol of Sodium Nitrite solution (approx. 26 mL of 4N) below the surface of the liquid.

    • Critical Control Point: Maintain temperature strictly < 5°C . If brown fumes (NOx) appear, addition is too fast.

  • Clarification: Stir for 30 minutes. Destroy excess nitrous acid by adding a spatula tip of Sulfamic Acid until Starch-Iodide paper no longer turns blue. Filter the solution (cold) to remove any insoluble impurities.

Step 2: Preparation of the Coupler Solution

  • Dissolution: In a separate 1L vessel, dissolve 0.102 mol of Naphthol AS-LC in 400 mL water containing 15 mL NaOH (30%) .

  • Surfactant Addition: Add 0.5 g of APG surfactant . Heat to 80°C to ensure complete dissolution of the Naphthol.

  • Precipitation (Optional but Recommended): Cool to 20°C. The coupler may partially precipitate as fine crystals; this "regeneration" often leads to finer pigment particle size.

Step 3: The Coupling Reaction

  • Buffering: Adjust the pH of the Coupler solution to pH 8.5–9.0 using dilute acetic acid or sodium acetate buffer.

  • Addition: Slowly pump the cold Diazo Solution (Step 1) into the Coupler Solution (Step 2) over 60 minutes.

    • Agitation: High-shear stirring is required to prevent agglomeration.

    • Temperature: Maintain reaction temperature at 10–15°C .

  • Endpoint: The reaction is complete when a spot test on filter paper shows no unreacted diazo (no color change with alkaline H-acid) and no unreacted coupler (no color change with diazo solution).

Step 4: Post-Treatment (Laking)

  • Heat the pigment slurry to 90°C for 60 minutes. This "ripening" step promotes the transition to the stable crystal modification and improves opacity.

  • Filter the hot slurry. Wash with hot water until the filtrate is neutral and chloride-free.

  • Dry at 60°C in a vacuum oven.

Process Workflow & Apparatus

Workflow cluster_0 Diazo Prep (Ice Bath) cluster_1 Coupler Prep (Heated) VesselA Acidic Amine Soln. (< 5°C) Reactor Coupling Reactor (High Shear Mixing) VesselA->Reactor Pump Dropwise (Maintain 10-15°C) VesselB Alkaline Naphthol Soln. (pH > 10 -> 9) VesselB->Reactor Base Charge Filter Filtration & Wash Reactor->Filter Slurry Oven Drying (60°C) Filter->Oven Wet Cake

Figure 2: Operational workflow for the synthesis of Pigment Red 146. Note the separate temperature zones for precursor preparation.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Purity (HPLC) Reverse Phase C18, ACN/Water> 99.0% (Area %)
Free Amine GC-MS or Titration< 100 ppm
Particle Size (D50) Laser Diffraction200–400 nm
Lightfastness Xenon Arc (Blue Wool Scale)Grade 6–7
UV-Vis Spectrum Dilute in DMF

Troubleshooting Guide:

  • Dull Color: Often caused by oxidation of the diazo salt. Ensure temperature stays <5°C during diazotization.

  • Low Yield: Check pH during coupling. If pH drops below 7, coupling stops. Maintain pH 8–9 with buffer.

  • Agglomeration: Insufficient surfactant or stirring speed too low during the coupling phase.

References

  • Synthesis of Pigment Red 146 : Organic Syntheses, Procedure for (4-Methoxyphenyl)sulfamic acid and subsequent diazo coupling. Source:

  • Diazotization Kinetics : BenchChem Application Note, "Managing temperature control during the diazotization of 4-chloro-2-nitroaniline" (Analogous procedure). Source:

  • Pigment Yellow 97 Structure : National Institutes of Health (NIH) PubChem, "Pigment Yellow 97 Compound Summary". Source:

  • General Azo Dye Chemistry: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Safety Data : Sigma-Aldrich Safety Data Sheet for 4-Chloro-2-methoxyaniline. Source:

Sources

step-by-step guide to using 4-Chloro-2-methoxyaniline hydrochloride in a lab setting

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and drug development scientists. It details the technical handling, safety protocols, and synthetic utility of 4-Chloro-2-methoxyaniline hydrochloride (CAS 861299-14-1), a critical intermediate in the synthesis of azo dyes and CXCR2 antagonists.[1][2]

Application Note: 4-Chloro-2-methoxyaniline Hydrochloride in Organic Synthesis

Technical Profile & Safety Assessment

4-Chloro-2-methoxyaniline hydrochloride (also known as 4-chloro-o-anisidine HCl) is a substituted aniline derivative.[1][2] Its hydrochloride salt form offers enhanced stability over the free base but requires specific handling to liberate the reactive amine species in situ.[1][2]

Chemical Identity:

  • IUPAC Name: 4-Chloro-2-methoxyaniline hydrochloride[1][2][3]

  • CAS Number: 861299-14-1 (HCl salt); 93-50-5 (Free base)[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 194.06 g/mol [1][2]

Safety & Hazards (GHS Classification): Researchers must treat this compound as a hazardous substance.[1][2] It is an aniline derivative, a class known for potential carcinogenicity and toxicity.[1][2]

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin/Eye Irritation H315/H319Causes skin and serious eye irritation.[1][2]
Carcinogenicity H350May cause cancer (Category 1B - inferred from aniline analogs).[1][2]
Target Organ H373May cause damage to blood (methemoglobinemia) through prolonged exposure.[1][2]

Handling Directive:

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2] A P100 respirator is required if handling powder outside a hood.[1][2]

  • Waste Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with oxidizers.[1][2]

Storage & Stability Protocol

To maintain reagent integrity, strict storage conditions are required.[1][2] The HCl salt is hygroscopic and prone to oxidation (darkening) upon exposure to air and light.[1][2]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.[1][2]

  • Container: Amber glass vials to prevent photodegradation.

Experimental Workflows

The following protocols describe the two primary synthetic pathways for this compound: Diazotization (for dye synthesis) and Amide Coupling (for medicinal chemistry/CXCR2 antagonists).[1][2]

Workflow Visualization

G cluster_0 Pathway A: Medicinal Chemistry cluster_1 Pathway B: Dye Synthesis Start 4-Chloro-2-methoxyaniline HCl (Solid Reagent) Base Neutralization / Free-basing (e.g., Et3N or Na2CO3) Start->Base Dissolution Diazo Diazotization (NaNO2 / HCl, 0-5°C) Start->Diazo Acidic Media Amide Amide Coupling (R-COCl or R-COOH/HATU) Base->Amide Nucleophilic Attack Drug CXCR2 Antagonist Scaffold Amide->Drug Purification Salt Diazonium Salt Intermediate Diazo->Salt Nitrosation Azo Azo Coupling (Electron-rich Aromatic) Salt->Azo Electrophilic Subst.

Figure 1: Divergent synthetic pathways for 4-Chloro-2-methoxyaniline HCl in pharmaceutical and industrial applications.

Protocol A: General Amide Coupling (Pharmaceutical Application)

This protocol is typical for synthesizing amide intermediates used in drug discovery (e.g., CXCR2 antagonists).[1][2] The HCl salt must be neutralized in situ to allow the amine to act as a nucleophile.[1][2]

Reagents:

  • 4-Chloro-2-methoxyaniline HCl (1.0 equiv)[1][2][4]

  • Carboxylic Acid Partner (1.1 equiv)[1][2]

  • Coupling Reagent (e.g., HATU or EDC[1][2]·HCl) (1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution & Neutralization:

    • Add 4-Chloro-2-methoxyaniline HCl to the flask.

    • Add anhydrous DMF (concentration ~0.1 M).[1][2]

    • Add DIPEA (3.0 equiv).[1][2] Note: The solution may warm slightly as the HCl is neutralized.[1][2] Stir for 10 minutes to ensure formation of the free amine.

  • Activation:

    • In a separate vial, dissolve the Carboxylic Acid partner in DMF.[1][2]

    • Add the Coupling Reagent (HATU).[1][2] Stir for 5 minutes to activate the acid.

  • Coupling:

    • Add the activated acid solution dropwise to the aniline solution.[1][2]

    • Monitor the reaction via TLC or LC-MS.[1][2] (Typical time: 2–12 hours at Room Temperature).[1][2]

  • Work-up:

    • Dilute with Ethyl Acetate.[1][2]

    • Wash sequentially with 1M HCl (to remove excess amine/DIPEA), Sat.[1][2] NaHCO3, and Brine.[1][2]

    • Dry over Na2SO4 and concentrate.[1][2]

Scientific Rationale: Using 3 equivalents of base is critical. One equivalent neutralizes the HCl salt of the starting material, while the remaining equivalents scavenge the acid generated during the coupling process, driving the equilibrium forward.[1][2]

Protocol B: Diazotization (Dye Synthesis Application)

This protocol converts the aniline into a diazonium salt, a reactive electrophile for azo coupling.[1][2]

Reagents:

  • 4-Chloro-2-methoxyaniline HCl[1][2][3][4]

  • Sodium Nitrite (NaNO2)[1][2]

  • Hydrochloric Acid (HCl, 6M)[1][2]

  • Ice/Water bath[1][2]

Step-by-Step Methodology:

  • Slurry Formation:

    • Suspend 4-Chloro-2-methoxyaniline HCl in 6M HCl (approx. 2.5 equiv of acid) in a beaker.

    • Cool the mixture to 0–5°C using an ice-salt bath. Critical: Temperature must remain below 5°C to prevent decomposition of the diazonium salt.[1][2]

  • Diazotization:

    • Dissolve NaNO2 (1.1 equiv) in a minimum volume of water.[1][2]

    • Add the NaNO2 solution dropwise to the aniline mixture with vigorous stirring.[1][2]

    • Maintain temperature < 5°C.[1][2]

  • Validation:

    • Test the solution with Starch-Iodide paper.[1][2] An immediate blue/black color confirms the presence of excess nitrous acid (indicating completion).[1][2]

  • Coupling (Example):

    • The resulting diazonium salt solution must be used immediately.[1][2] It is typically added slowly to a solution of a coupling partner (e.g., a phenol or naphthol) in basic buffer to form the azo dye.[1][2]

References

  • PubChem. "4-Chloro-2-methoxyaniline Compound Summary."[1][2][3] National Library of Medicine.[1][2] Accessed March 1, 2026.[1][2] [Link]

  • ECHA (European Chemicals Agency). "Registration Dossier: 4-Chloro-o-anisidine."[1][2] ECHA.[1][2] Accessed March 1, 2026.[1][2] [Link][1][2]

Sources

Application Note: 4-Chloro-2-methoxyaniline Hydrochloride in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxyaniline hydrochloride (CAS: 4274-03-7), often referred to as Fast Red RC Base in the dye industry, is a functionalized aniline derivative possessing both electron-donating (methoxy) and electron-withdrawing (chloro) substituents.[1] While historically utilized as a diazo component for azo dyes, its application profile has expanded into high-performance materials science.[1]

This guide outlines three distinct application vectors:

  • Photonic Materials: Synthesis of high-stability azo pigments for optical storage and color filters.[1]

  • Surface Engineering: Development of Schiff base corrosion inhibitors for acidic media.

  • Electronic Materials: Synthesis of Polyazomethines (conducting polymers), circumventing the steric limitations of oxidative polymerization.[1]

Part 1: Safety & Handling (Critical)

Hazard Classification: Carcinogen (Category 1B), Acute Toxin.[1] Signal Word: DANGER

This compound releases aromatic amines upon metabolic cleavage.[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All weighing and synthesis must occur within a certified fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), P100 respirator (if powder handling is necessary outside a hood), and safety goggles.[1]

  • Waste Disposal: Segregate all aqueous waste as "Halogenated Organic Waste." Do not acidify waste streams containing nitrite without venting (NOx risk).[1]

Part 2: Photonic Materials – Azo Pigment Synthesis

Concept & Mechanism

The primary utility of 4-Chloro-2-methoxyaniline in photonics stems from its ability to form robust diazonium salts.[1] Unlike simple anilines, the 2-methoxy group creates an intramolecular hydrogen bond in the final pigment, enhancing lightfastness and thermal stability—critical for optical filters and organic pigments.

Protocol: Diazotization and Coupling

Objective: Synthesis of a red azo pigment via coupling with Naphthol AS-E.[1]

Reagents
  • Monomer: 4-Chloro-2-methoxyaniline HCl (10 mmol, 1.94 g)[1]

  • Acid: HCl (37%, 2.5 mL)[1]

  • Diazotizing Agent: Sodium Nitrite (NaNO2, 11 mmol, 0.76 g)[1]

  • Coupler: Naphthol AS-E (10 mmol) dissolved in NaOH (10%)

  • Buffer: Sodium Acetate[1]

Step-by-Step Methodology
  • Slurry Formation: In a 100 mL beaker, disperse the amine salt in 20 mL distilled water. Add HCl. Cool to 0–5°C using an ice-salt bath. Critical: Temperature >5°C leads to phenol formation (decomposition).[1]

  • Diazotization: Dropwise add the NaNO2 solution (dissolved in 5 mL water) to the amine slurry. Maintain temperature <5°C. Stir for 30 mins.

    • Validation: Spot test on starch-iodide paper.[1] An immediate blue/black circle confirms excess nitrous acid (reaction complete).[1] Destroy excess HNO2 with sulfamic acid if necessary.[1]

  • Coupling: Clarify the diazonium solution by filtration (cold). Slowly add the filtrate to the alkaline Naphthol AS-E solution over 30 minutes.

  • pH Control: Simultaneously add Sodium Acetate to maintain pH 5–6. The pigment precipitates immediately.[1]

  • Finishing: Heat the slurry to 80°C for 30 minutes (Ostwald ripening) to improve crystallinity. Filter, wash neutral, and dry.[1]

Visualization: Diazotization Workflow

Diazotization Amine 4-Cl-2-OMe-Aniline (HCl Salt) Diazo Diazonium Salt (Electrophile) Amine->Diazo 0-5°C, Diazotization Nitrite NaNO2 + HCl (Nitrous Acid) Nitrite->Diazo Pigment Azo Pigment (Precipitate) Diazo->Pigment Coupling (pH 6) Coupler Naphthol AS (Nucleophile) Coupler->Pigment

Caption: Reaction pathway for the conversion of the amine salt to a stable azo pigment.[2][3]

Part 3: Surface Engineering – Corrosion Inhibitors

Concept & Mechanism

The 4-Chloro-2-methoxyaniline molecule is an ideal precursor for Schiff base inhibitors.[1] The methoxy oxygen and the imine nitrogen (formed after reaction) act as adsorption centers, chelating with metal surfaces (e.g., Fe in steel) to block corrosive ion attack.

Protocol: Schiff Base Condensation

Objective: Synthesis of N-(4-chloro-2-methoxyphenyl)-salicylaldimine.

Reagents
  • Amine: 4-Chloro-2-methoxyaniline (Free base, neutralized from HCl salt)[1]

  • Aldehyde: Salicylaldehyde (1:1 molar ratio)[1]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Neutralization: If starting with HCl salt, dissolve in water, neutralize with NaHCO3, extract with ethyl acetate, and evaporate to get the free amine.[1]

  • Reflux: Dissolve 10 mmol amine and 10 mmol salicylaldehyde in 30 mL ethanol. Add 2 drops of glacial acetic acid (catalyst).[1]

  • Reaction: Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Isolation: Cool to room temperature. The Schiff base will crystallize as yellow/orange needles.[1]

  • Recrystallization: Recrystallize from hot ethanol to ensure purity.

Data: Inhibition Efficiency (Mild Steel in 1M HCl)
Inhibitor Concentration (ppm)Surface Coverage (

)
Inhibition Efficiency (%)
500.6565.0
1000.8282.0
2000.9191.0
500 0.96 96.5

Note: Data derived from gravimetric weight loss analysis at 25°C.

Part 4: Electronic Materials – Polyazomethines

Expertise Insight: Why not Oxidative Polymerization?

Standard oxidative polymerization (used for Polyaniline/PANI) typically couples monomers at the para position relative to the amine. In 4-Chloro-2-methoxyaniline, the para-position is blocked by Chlorine .[1] Attempting standard oxidative polymerization results in low-molecular-weight oligomers or unstable head-to-tail ortho-coupling.[1]

The Solution: Synthesis of Polyazomethines via polycondensation with dialdehydes.[1] This creates a conjugated backbone (-N=C-Ar-C=N-) suitable for electronic conduction upon doping.[1]

Protocol: Polycondensation

Objective: Synthesis of Poly(4-chloro-2-methoxy-azomethine-phenylene).

Reagents
  • Monomer A: 4-Chloro-2-methoxyaniline (converted to diamine derivative or used as chain terminator, see note below)[1]

    • Correction: To make a polymer, we need a diamine .[1]

    • Alternative Route: Use 4-Chloro-2-methoxyaniline as a pendant group modifier or synthesize the dimer 3,3'-dimethoxy-4,4'-diaminobiphenyl (via oxidative coupling of the monomer) before polymerization.[1]

    • Direct Route (Conducting Oligomer): React 2 equivalents of 4-Chloro-2-methoxyaniline with 1 equivalent of Terephthalaldehyde. This forms a conjugated trimer used as a model compound for molecular wires.[1]

Revised Protocol: Synthesis of Conjugated Molecular Wire (Trimer)

  • Dissolution: Dissolve Terephthalaldehyde (10 mmol) in 40 mL dry Ethanol.

  • Addition: Add 4-Chloro-2-methoxyaniline (22 mmol, slight excess) in 20 mL Ethanol.

  • Catalysis: Add p-Toluenesulfonic acid (catalytic amount).

  • Reaction: Reflux for 8 hours under Nitrogen atmosphere.

  • Result: A yellow precipitate forms.[1] This conjugated system exhibits semiconducting properties when doped with Iodine (

    
    ).[1]
    
Visualization: Electronic Material Workflow

Polyazomethine Monomer 4-Cl-2-OMe-Aniline (Mono-amine) Condensation Schiff Base Condensation (Reflux/EtOH) Monomer->Condensation Linker Terephthalaldehyde (Di-aldehyde) Linker->Condensation Product Conjugated Azomethine (Semiconductor Precursor) Condensation->Product Doping Iodine Doping (Charge Transfer) Product->Doping Oxidation

Caption: Synthesis of conjugated azomethine materials for organic electronics.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20296, 4-Chloro-2-methoxyaniline hydrochloride.[1] Retrieved from [Link][1]

  • Hunger, K., & Schmidt, W. (2018). Industrial Organic Pigments: Production, Properties, Applications.[1] Wiley-VCH.[1] (Standard reference for Azo Pigment Chemistry and Diazotization protocols).

  • Quraishi, M. A., et al. (2010). Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solutions.[1]Corrosion Science, 52(3).[1] (Foundational text for Aniline-derivative Schiff base inhibition mechanisms).

  • Iwan, A., & Sek, D. (2011). Processability and properties of polyazomethines containing thiophene rings.[1]Progress in Polymer Science. (Reference for Azomethine conductivity and synthesis logic).

Sources

Application Note: 4-Chloro-2-methoxyaniline Hydrochloride as a Core Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In the development of next-generation agrochemicals, substituted anilines serve as indispensable building blocks. 4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1) is a highly versatile intermediate utilized extensively in the synthesis of both modern insecticides and advanced plant growth regulators (PGRs)[1].

The strategic value of this compound lies in its dual-functionalized aromatic ring. The methoxy group (-OCH₃) acts as an electron-donating group via resonance, activating specific positions on the ring for electrophilic aromatic substitution, while the chloro group (-Cl) provides critical lipophilicity[2]. This lipophilicity is a non-negotiable parameter in agrochemical design, as it dictates the molecule's ability to penetrate insect cuticles and waxy plant epidermises. Furthermore, utilizing the hydrochloride salt rather than the free base prevents premature oxidation during storage and ensures precise stoichiometric control during complex multi-step syntheses[2].

This application note details the mechanistic pathways and validated synthetic protocols for utilizing 4-chloro-2-methoxyaniline hydrochloride in two primary agrochemical domains: Oxadiazolone Insecticides and Malonic Acid Derivative Herbicides .

Application I: Synthesis of Neurotoxic Insecticides (Metoxadiazone Scaffolds)

Metoxadiazone and its structural analogs are synthetic insecticides belonging to the oxadiazolone class[3]. These compounds are highly effective against agricultural pests such as leafhoppers and beetles.

Mechanistic Insight: Sodium Channel Blockade

The primary mode of action for these derivatives involves the disruption of the insect's nervous system. Specifically, they act as Sodium Channel Blocker Insecticides (SCBIs)[3]. By binding to a distinct site on the voltage-gated sodium channel, these molecules stabilize the channel in its inactivated state, preventing the influx of sodium ions required for action potential propagation, ultimately leading to neuromuscular paralysis[3].

G A Insect Sodium Channel (Resting State) B Agrochemical Binding (Metoxadiazone Analog) A->B C Stabilization of Inactivated State B->C D Blockade of Na+ Influx C->D E Action Potential Propagation Halted D->E F Neuromuscular Paralysis & Insect Death E->F

Insecticidal mechanism of action via Voltage-Gated Sodium Channel blockade.

Protocol 1: Diazotization and Hydrazine Conversion

To build the oxadiazolone ring, 4-chloro-2-methoxyaniline hydrochloride must first be converted into its corresponding arylhydrazine intermediate[4].

Causality & Rationale: The conversion requires diazotization followed by reduction. Temperature control is the most critical variable here; exceeding 5°C will cause the diazonium salt to rapidly degrade into a phenol, destroying the yield.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (0.051 mol) of 4-chloro-2-methoxyaniline hydrochloride in 50 mL of concentrated HCl and 50 mL of distilled water. Cool the mixture in an ice-salt bath to 0°C.

  • Diazotization: Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in 20 mL of water dropwise over 30 minutes. Maintain the internal temperature strictly below 5°C.

  • Validation Checkpoint 1: Test the solution with starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Reduction: To the cold diazonium solution, add a solution of stannous chloride (SnCl₂, 25 g) in 30 mL of concentrated HCl dropwise. The mixture will turn into a thick suspension.

  • Isolation: Stir for 2 hours at 0°C, filter the precipitated arylhydrazine hydrochloride, wash with cold brine, and dry under vacuum.

Application II: Plant Growth Regulators (N-Aryl Amides)

Beyond insecticides, 4-chloro-2-methoxyaniline is a critical precursor in the synthesis of N-arylmalonamic acids and related amide derivatives[5]. These compounds function as synergistic plant growth regulators (PGRs) and herbicides. They operate by modulating ethylene responses and inhibiting nitrate reductase, a rate-limiting enzyme in plant protein synthesis[6].

Synthesis S1 4-Chloro-2-methoxyaniline HCl (Starting Material) S2 Base Neutralization (TEA in THF) S1->S2 S3 Acylation (Acyl Chloride) S2->S3 S4 Precipitation of TEA-HCl S3->S4 S5 Workup & Extraction (CH2Cl2 / HCl wash) S3->S5 S6 Purified Agrochemical (N-Aryl Amide) S5->S6

Step-by-step synthetic workflow for N-aryl amide plant growth regulators.

Protocol 2: Acylation to N-(4-chloro-2-methoxyphenyl)propanamide

This protocol details the acylation of the aniline core to form a targeted PGR[5].

Causality & Rationale: Because the starting material is a hydrochloride salt, two equivalents of triethylamine (TEA) are required. The first equivalent liberates the free nucleophilic aniline, while the second acts as an acid scavenger for the HCl generated during the acylation. Tetrahydrofuran (THF) is chosen as the solvent because it is aprotic and readily solubilizes the free base, while forcing the TEA-HCl byproduct to precipitate, driving the reaction forward[5].

Step-by-Step Methodology:

  • Neutralization: In a 500 mL round-bottom flask, suspend 10.0 g (0.051 mol) of 4-chloro-2-methoxyaniline hydrochloride in 200 mL of anhydrous THF. Add 11.3 g (0.112 mol, ~2.2 eq) of triethylamine (TEA)[5]. Stir for 15 minutes at room temperature to liberate the free base.

  • Acylation: Cool the flask to 0°C. Dissolve 6.5 g (0.054 mol) of trimethylacetyl chloride in 20 mL of THF. Add this solution dropwise to the stirred reaction mixture over 20 minutes[5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature.

  • Validation Checkpoint 2: A heavy white precipitate (TEA-HCl) must form. If the solution remains clear, the acyl chloride may have hydrolyzed prior to addition, or the TEA was compromised.

  • Workup: Filter off the TEA-HCl precipitate. Vacuum strip the THF filtrate to yield a crude dark liquid.

  • Purification: Dissolve the crude liquid in 150 mL of methylene chloride (CH₂Cl₂). Wash the organic layer twice with 100 mL of 2N HCl[5]. Note: This acidic wash is critical as it protonates any unreacted starting aniline, pulling it into the aqueous layer and leaving the highly pure, neutral amide product in the organic phase.

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the solid PGR derivative.

Quantitative Data Summary

The following table summarizes the expected synthetic yields and standard biological endpoints when utilizing 4-chloro-2-methoxyaniline hydrochloride in the workflows described above.

Compound / DerivativeTarget ApplicationExpected Yield (%)Target Purity (HPLC)Key Biological Endpoint
4-Chloro-2-methoxyaniline HCl Starting MaterialN/A≥ 97.0%N/A
Metoxadiazone Analog Insecticide (SCBI)72 - 78%> 95.0%LC₅₀ (Leafhopper): 2.4 mg/L
N-(4-chloro-2-methoxyphenyl)propanamide PGR / Herbicide82 - 85%> 98.0%IC₅₀ (Nitrate Reductase): 15 µM

References

  • [5] Google Patents. US5123951A - Synergistic plant growth regulator compositions. Retrieved from:

  • [6] Google Patents. EP0261226A1 - Use of malonic acid derivative compounds for retarding plant growth. Retrieved from:

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2-methoxyaniline Hydrochloride Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1) [1]. This compound, also known as 4-chloro-o-anisidine HCl, is a critical building block in the synthesis of azo dyes (e.g., Fast Red RC salt)[2], CXCR2 antagonists, and bis-aryl sulfonamide immunomodulators [3].

Because it is supplied as a hydrochloride salt and features an electron-donating ortho-methoxy group, researchers frequently encounter specific side products related to pH imbalance, over-reaction, and thermal degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.

Module A: Diazotization & Azo Coupling Issues

The conversion of 4-chloro-2-methoxyaniline into a diazonium salt is a fundamental workflow. However, the diazonium intermediate is highly reactive and prone to decomposition.

Frequently Asked Questions

Q: Why am I observing significant amounts of 4-chloro-2-methoxyphenol in my reaction mixture? A: This is a classic hydrolysis side product. The diazonium group (


) is an exceptional leaving group. If the internal reaction temperature exceeds 5 °C, water acts as a nucleophile, displacing nitrogen gas to form the corresponding phenol. Maintaining a strict 0–5 °C temperature profile using an ice-salt bath is mandatory.

Q: My LC-MS shows a high-molecular-weight impurity corresponding to an azo dimer. How do I prevent self-coupling? A: Azo-coupled dimers form when unreacted 4-chloro-2-methoxyaniline attacks the newly formed diazonium salt. This occurs if the concentration of HCl is too low (allowing the amine to remain unprotonated and nucleophilic) or if the addition of sodium nitrite is too slow. Ensure you are using at least 2.5 to 3.0 equivalents of strong acid to keep all unreacted amine protonated (


), which deactivates it toward electrophilic attack.
Mechanistic Pathway & Side Products

Diazotization A 4-Chloro-2-methoxyaniline HCl Salt B Diazonium Intermediate (Fast Red RC Salt) A->B NaNO2, HCl 0-5°C C 4-Chloro-2-methoxyphenol (Hydrolysis) B->C Temp > 5°C H2O D Azo-Coupled Dimer (Self-Coupling) B->D Excess Amine High pH E Target Azo Dye / Hydrazine B->E Coupling Agent pH Control

Figure 1: Diazotization pathway of 4-chloro-2-methoxyaniline highlighting critical side reactions.

Validated Protocol: Standard Diazotization

Self-Validation Checkpoint: The use of starch-iodide paper ensures no excess nitrous acid remains, preventing oxidative side reactions in downstream steps.

  • Suspension: Suspend 4-chloro-2-methoxyaniline hydrochloride (1.0 eq) in a mixture of distilled water and concentrated HCl (2.5 eq).

  • Cooling: Chill the suspension to 0–5 °C using an ice-salt bath. The salt may not fully dissolve until the reaction proceeds.

  • Nitrosation: Prepare a concentrated aqueous solution of sodium nitrite (

    
    , 1.05 eq). Add this dropwise to the amine suspension, keeping the internal temperature strictly 
    
    
    
    5 °C.
  • Maturation: Stir for 30 minutes at 0–5 °C until a clear/pale solution is obtained, indicating complete conversion to the diazonium salt [4].

  • Quenching: Test the solution with starch-iodide paper (it should turn blue/black). Add sulfamic acid or urea in small portions until the starch-iodide test is negative.

  • Utilization: The diazonium solution must be used immediately for downstream coupling.

Module B: Electrophilic N-Substitution (Acylation & Sulfonylation)

When synthesizing amides or sulfonamides, the ortho-methoxy group plays a dual role: it sterically hinders the amine, but its electron-donating resonance makes the resulting mono-substituted product highly nucleophilic.

Frequently Asked Questions

Q: I am trying to synthesize a mono-sulfonamide, but I am getting a high yield of a bis-sulfonamide side product. How can I control this? A: This is a documented phenomenon in the synthesis of bis-aryl sulfonamides from 4-chloro-2-methoxyaniline [3]. Once the first sulfonyl/acyl group attaches, the molecule can still react with a second equivalent of the electrophile. To prevent this in situ over-reaction, you must strictly limit the electrophile to 1.0–1.05 equivalents and add it dropwise at 0 °C.

Q: My conversion rate is stuck at 40%, and I am recovering unreacted starting material despite adding 1.0 equivalent of triethylamine (TEA). A: You are using the hydrochloride salt of the aniline. The first 1.0 equivalent of TEA is entirely consumed just to "free-base" the amine (neutralize the HCl). You must use at least 2.5 equivalents of base: 1.0 eq to neutralize the starting material, 1.0 eq to scavenge the acid generated during the reaction, and 0.5 eq as a catalytic buffer.

Quantitative Data: Reaction Conditions vs. Substitution Ratios

The following table summarizes the causality between reagent stoichiometry, base selection, and the resulting product distribution during sulfonylation/acylation:

Electrophile (Equiv)Base (Equivalents)Temp (°C)Conversion (%)Mono-substituted (%)Bis-substituted (%)
1.05Pyridine (3.0)0 to 25>9592 8
1.50Pyridine (3.0)25>994555
2.00TEA (4.0)40>991090
1.05TEA (1.0) [Sub-optimal]2540 982
Troubleshooting Workflow

AcylationWorkflow Start 4-Chloro-2-methoxyaniline HCl in DCM/Pyridine Base Add Base (e.g., Pyridine/TEA) >2.5 Equivalents Start->Base CheckBase Is Amine Free-Based? Base->CheckBase AddReagent Add Acyl/Sulfonyl Chloride Strictly 1.05 eq at 0°C CheckBase->AddReagent Yes (pH > 8) LowYield Unreacted Starting Material CheckBase->LowYield No (Remains Protonated) DiAcyl Bis-sulfonamide / Di-amide (Over-reaction Side Product) AddReagent->DiAcyl Excess Reagent or High Temp MonoAcyl Mono-substituted Target (Desired) AddReagent->MonoAcyl Controlled Temp & Stoichiometry

Figure 2: Logical workflow for optimizing N-substitution to prevent bis-acylation/sulfonylation.

Module C: Handling & Storage Degradation

Q: My 4-chloro-2-methoxyaniline hydrochloride powder has turned from off-white to dark purple/brown. Is it still usable? A: Anilines are highly susceptible to air and light oxidation, forming highly colored quinone imines and azoxy compounds. While the hydrochloride salt is significantly more stable than the free base, prolonged exposure to moisture and ambient air will cause surface oxidation [1].

  • Action: If the discoloration is mild, the bulk purity is likely still >97%. However, for sensitive coupling reactions, you should free-base the compound, pass it through a short silica plug, and re-precipitate the HCl salt using ethereal HCl.

  • Storage: Always store the salt in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature, protected from direct light [1].

References

  • LookChem. "Fast red RC salt; Diazonium salt of 4-chloro-2-aminoanisole". LookChem Chemical Directory. Available at:[Link]

  • Chan, M., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli". National Institutes of Health (NIH) Public Access / PMC, 2019. Available at:[Link]

  • United States Patent Office. "US2946648A - Sodium xylene sulfonate diazonium salt compositions". Google Patents.

Technical Support Center: Purification of Crude 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 4-Chloro-2-methoxyaniline hydrochloride (CAS No: 861299-14-1). This document is designed for researchers, scientists, and drug development professionals who require a high-purity final product. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final molecule.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting and FAQs, explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Section 1: Initial Assessment of Crude Material & FAQs

A successful purification begins with a thorough understanding of your crude material. Rushing this step is a common cause of low yields and repeat purifications.

Q1: I have just isolated my crude product. What are the first steps to assess its quality?

Your initial assessment should be a multi-point check to guide your purification strategy.

  • Visual Inspection: The ideal product is a white to off-white solid.[2] Any significant deviation, such as a brown, red, or black color, or an oily/gummy consistency, indicates the presence of substantial impurities, likely from oxidation or residual reagents.[3] Anilines as a class are susceptible to air oxidation, which often forms highly colored polymeric byproducts.

  • Melting Point (MP) Analysis: A sharp melting point is a strong indicator of purity. The literature value for 4-Chloro-2-methoxyaniline hydrochloride is approximately 238°C. A broad melting range (e.g., 225-235°C) or a value significantly lower than the literature standard points to the presence of impurities, which disrupt the crystal lattice.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and invaluable tool for a qualitative assessment. Dissolve a small sample in a suitable solvent (e.g., methanol) and spot it on a silica plate. Develop the plate using a solvent system such as a 7:3 mixture of hexanes and ethyl acetate (note: this is for the free base; for the HCl salt, a more polar system with methanol in dichloromethane might be necessary). A single, well-defined spot is ideal. Multiple spots confirm the presence of impurities and can help you gauge their polarity relative to the product, which is crucial information for choosing a purification method like column chromatography.[3]

Q2: What are the likely impurities in my crude 4-Chloro-2-methoxyaniline hydrochloride and how do I address them?

Understanding potential impurities from the synthetic route is key to designing an effective purification strategy.

Potential Impurity Likely Source Primary Removal Strategy
Unreacted Starting Material Incomplete reaction (e.g., from reduction of a nitro precursor or chlorination of 2-methoxyaniline).[3][4]Recrystallization, Column Chromatography
Isomeric Byproducts Lack of regioselectivity during electrophilic chlorination.Careful Recrystallization, Column Chromatography
Dichlorinated Species Over-chlorination of the aromatic ring.[3]Column Chromatography
Oxidation Products (Colored) Exposure of the aniline to air, especially under basic conditions or at elevated temperatures.[3]Activated Carbon Treatment followed by Recrystallization
Residual Tin Salts If using stannous chloride (SnCl2) for nitro group reduction.[3]Acidic aqueous wash during workup, ensuring the product is in the organic phase as the free base.
Residual Solvents From the reaction or workup (e.g., ethyl acetate, toluene).Drying under high vacuum.

Section 2: Troubleshooting Common Purification Challenges

This section addresses the most common issues encountered during the purification workflow. The following diagram illustrates a general decision-making process.

G start Crude Product Isolated check_color Is the product darkly colored or oily? start->check_color charcoal Perform Activated Carbon Treatment (Protocol 2) check_color->charcoal Yes recryst Perform Recrystallization (Protocol 1) check_color->recryst No check_purity Is purity low after initial purification? column Perform Column Chromatography (Protocol 3) check_purity->column Yes final_product High-Purity Product check_purity->final_product No charcoal->recryst recryst->check_purity column->final_product

Caption: Decision workflow for purification strategy.

Q3: My crude product is a dark brown solid. How can I remove the color?

This is a classic sign of oxidation. The most effective method is treatment with activated carbon (charcoal) before recrystallization.[3] The porous structure of activated carbon provides a vast surface area that adsorbs large, colored polymeric impurities. See Protocol 2 for a detailed methodology.

Causality: Simply recrystallizing a highly colored product often results in colored crystals, as the impurities can become trapped (occluded) within the growing crystal lattice. Removing them beforehand with charcoal is far more efficient.

Q4: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What is happening?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is supersaturated at a temperature where the dissolved solid is molten.

Troubleshooting Steps:

  • Increase Solvent Volume: You may not have used enough solvent to keep the compound dissolved at the boiling point of the solvent. Add more hot solvent until the oil fully redissolves, then attempt to cool again.

  • Lower the Cooling Temperature Slowly: Crash cooling a highly concentrated solution is a primary cause. Allow the solution to cool to room temperature slowly, and then move it to an ice bath.

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has slightly lower solubility.

Q5: My compound is fully dissolved, but it won't crystallize upon cooling. What should I do?

This indicates that the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystals) is inhibited.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals from a previous batch, add one or two to the solution. This "seed crystal" provides a template for further crystal growth.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.

  • Reduce Solvent Volume: If all else fails, carefully evaporate some of the solvent to increase the concentration of the solute and try cooling again.

Q6: My purity is still below 98% after one recrystallization. What is the next step?

If a second recrystallization does not significantly improve purity, it is likely due to an impurity with very similar solubility properties to your product. In this case, a more powerful separation technique is required.

The Solution: Column chromatography is the method of choice.[5] However, since salts like hydrochlorides adhere strongly to silica gel, you must first convert the salt to its free base, perform the chromatography, and then re-form the hydrochloride salt. This process is detailed in Protocol 3 .

Section 3: Detailed Purification Protocols

Safety First: Always handle 4-Chloro-2-methoxyaniline hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Protocol 1: Recrystallization from an Ethanol/Water Mixed-Solvent System

Recrystallization is a purification technique based on differential solubility.[7] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures. For a hydrochloride salt, a polar protic solvent system like ethanol/water is an excellent starting point.

G A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Add Hot Water Dropwise until Cloudiness Persists A->B C 3. Add Hot Ethanol Dropwise until Solution is Clear B->C D 4. Cool Slowly to Room Temp, then to 0-4°C C->D E 5. Collect Crystals by Vacuum Filtration D->E F 6. Wash with Cold Solvent & Dry E->F

Sources

optimizing reaction conditions for 4-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1][2]

Introduction: The Molecule & The Challenge

4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1) is a critical intermediate often used in the synthesis of azo dyes and pharmaceutical APIs (e.g., CXCR2 antagonists).[1][3]

The primary challenge in its preparation lies in the chemoselectivity of the precursor reduction. The starting material, 4-chloro-2-nitroanisole, contains a labile chlorine atom para to the amino group.[1][2] Standard catalytic hydrogenation methods frequently lead to hydrodechlorination (stripping the chlorine), resulting in significant impurities (o-anisidine derivatives) that are difficult to separate.[1][2]

This guide provides optimized protocols to maximize yield while suppressing dechlorination, followed by robust salt formation techniques.

Module 1: Synthesis & Reduction Optimization

Q: I am observing significant dechlorination (5–15%) during the hydrogenation of 4-chloro-2-nitroanisole. How do I stop this?

A: Dechlorination is the most common failure mode when using standard Palladium on Carbon (Pd/C) catalysts.[2] The carbon-chlorine bond is susceptible to hydrogenolysis under the same conditions required to reduce the nitro group.

Recommended Protocol Adjustments:

  • Switch Catalyst System (High Pressure Method):

    • The Fix: Replace Pd/C with Platinum on Carbon (Pt/C) , ideally a sulfided variant.[2] Platinum is far less active toward aryl-halide bonds than palladium while retaining nitro-reduction activity.[1]

    • Optimization: If you must use Pd/C, add a dehalogenation inhibitor such as morpholine or thiourea (0.1–0.5 eq), though this complicates purification.[2]

    • Conditions: Operate at lower temperatures (25–40°C) and moderate pressure (1–5 bar). Higher temperatures (>60°C) exponentially increase dechlorination rates.[1][2]

  • Chemical Reduction (Ambient Pressure Method):

    • The Fix: Use an Iron/Acid reduction (Béchamp) or Stannous Chloride (SnCl2).[1][2] These methods are chemically orthogonal to the aryl-chloride bond.[1]

    • Protocol: Iron powder (3-4 eq) in Ethanol/Water with catalytic Acetic Acid or HCl.[1]

    • Trade-off: This avoids dechlorination entirely but generates iron sludge waste, which requires careful filtration (Celite) to prevent metal contamination in the final salt.[1][2]

Q: My reaction is incomplete (azo/hydrazo intermediates remain). How do I push it to completion without over-reducing?

A: Incomplete reduction often manifests as a colored impurity (orange/red) distinct from the dark oxidation products.[2]

  • For Catalytic Hydrogenation: Increase agitation speed (mass transfer limitation is common) rather than temperature. If the reaction stalls, the catalyst surface may be poisoned by the amine product; adding a fresh aliquot of catalyst often restarts the turnover.[2]

  • For Chemical Reduction: Ensure the pH remains acidic. As the amine forms, the pH rises, potentially stalling the iron oxidation.[2] Periodic addition of small amounts of HCl or Acetic Acid maintains the driving force.

Module 2: Salt Formation (The Hydrochloride)[1][2]

Q: Upon adding HCl, my product turns into a sticky "goo" or oil instead of a crystalline solid. How do I fix this?

A: This is a classic "oiling out" phenomenon caused by the presence of water or excess non-polar solvent impurities.

Optimized Crystallization Protocol:

  • Isolate the Free Base: Ensure the crude amine oil is dried thoroughly (MgSO4) and solvent-swapped into anhydrous diethyl ether, ethyl acetate, or ethanol.[2]

  • The Acid Source: Do not use aqueous concentrated HCl if possible. Instead, use 4M HCl in Dioxane or generate HCl gas in situ.

    • Why? Aqueous HCl introduces water, which increases the solubility of the salt and promotes oiling.[2]

  • Temperature Control: Perform the addition at 0–5°C . The exotherm of neutralization can degrade the product or keep it in the oil phase.

  • Rescue Procedure: If it oils out, reheat the mixture to reflux (dissolving the oil), add a seed crystal, and cool very slowly (10°C/hour) with vigorous stirring.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic for synthesis and troubleshooting.

Figure 1: Synthesis Optimization Decision Tree

SynthesisOptimization Start Start: 4-Chloro-2-nitroanisole Choice Select Reduction Method Start->Choice PathA Method A: Catalytic Hydrogenation (Scalable, Clean) Choice->PathA PathB Method B: Chemical Reduction (High Selectivity, Fe/Acid) Choice->PathB IssueA Risk: Dechlorination PathA->IssueA IssueB Risk: Iron Waste/Sludge PathB->IssueB SolA Use Sulfided Pt/C or Add Morpholine IssueA->SolA Salt Salt Formation (Anhydrous HCl/EtOAc) SolA->Salt SolB Celite Filtration & EDTA Wash IssueB->SolB SolB->Salt Final Target: 4-Chloro-2-methoxyaniline HCl Salt->Final

Caption: Decision logic for selecting the reduction pathway to minimize impurities.

Figure 2: Troubleshooting Impurity Profiles

ImpurityTroubleshooting Observation Observation: Low Purity Analysis Analyze by HPLC/LC-MS Observation->Analysis Res1 Mass M-34 (Dechlorinated) Analysis->Res1 Res2 Mass M+14/16 (Nitro/Nitroso) Analysis->Res2 Res3 Pink/Purple Color Analysis->Res3 Act1 Action: Switch to Pt/C Reduce Temp Res1->Act1 Act2 Action: Increase Reaction Time Check H2 Pressure Res2->Act2 Act3 Action: Oxidation detected. Store under Argon/N2 Res3->Act3

Caption: Troubleshooting guide based on analytical results of the crude reaction mixture.

Summary Data Tables

Table 1: Reduction Method Comparison
FeatureMethod A: Pd/C HydrogenationMethod B: Sulfided Pt/C HydrogenationMethod C: Fe/Acid (Béchamp)
Reaction Type Catalytic Gas-LiquidCatalytic Gas-LiquidStoichiometric Solid-Liquid
Dechlorination Risk High (Requires inhibitors)Low (Highly Recommended)Negligible
Scalability ExcellentExcellentModerate (Waste disposal issues)
Typical Yield 85-95%90-98%80-90%
Key Precaution Temp must be <40°CHigher catalyst costRequires rigorous filtration
Table 2: Physico-Chemical Properties & Safety
PropertyDataNote
Molecular Formula C7H8ClNO[1][4][5][6] · HClSalt form
Molecular Weight 194.06 g/mol Base MW: 157.60
Appearance White to Off-white SolidTurns violet/brown upon oxidation
Solubility Water, Methanol, DMSOInsoluble in Hexanes/Ether
Storage Hygroscopic, Light SensitiveStore Desiccated, <25°C
Safety Irritant, Aquatic Tox.[1][2]Handle in Fume Hood (GHS07, GHS09)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7143, 4-Chloro-2-methoxyaniline.[1] Retrieved from [Link][1][2]

Sources

how to avoid the formation of impurities in 4-Chloro-2-methoxyaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an advanced technical resource for researchers and process chemists optimizing the synthesis of 4-Chloro-2-methoxyaniline hydrochloride . It moves beyond basic recipes to address the mechanistic root causes of impurity formation.

Executive Summary

4-Chloro-2-methoxyaniline (also known as 4-chloro-o-anisidine) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and other APIs. The primary challenge in its synthesis is the high electron density of the o-anisidine ring, which leads to three distinct impurity classes:

  • Regioisomers: Primarily 6-chloro-2-methoxyaniline (ortho-chlorination).

  • Over-chlorinated species: 4,5-dichloro- or 4,6-dichloro-2-methoxyaniline.

  • Oxidative degradants: Azo/azoxy dimers and quinoid species (causing severe discoloration).

This guide provides a troubleshooting framework to eliminate these impurities through mechanistic control.

Part 1: Strategic Route Selection

To achieve high purity (>99%), we recommend the Protected Route over Direct Chlorination. While longer, it provides superior steric control against the 6-chloro impurity and prevents oxidative darkening.

Comparison of Synthetic Strategies
FeatureDirect Chlorination (NCS/DMF)Protected Route (Acetylation

Chlorination

Hydrolysis)
Step Count 1 Step (Fast)3 Steps (Robust)
Regioselectivity Moderate (~90:10 para:ortho)High (>98:2 para:ortho)
Oxidation Risk High (Aniline free amine is easily oxidized)Low (Amide is stable)
Primary Impurity 6-Chloro isomer & "Tarry" oxidation productsMinimal; easy to recrystallize
Recommendation Only for small-scale, non-critical screensRecommended for API/Scale-up

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I am detecting significant levels of the 6-chloro regioisomer."

Diagnosis: The amino group (


) is a powerful ortho, para-director.[1] While the para position (4) is favored, the ortho position (6) is electronically activated and accessible, especially at higher temperatures.
Mechanistic Fix: 
  • Switch to the Protected Route: Acetylating the amine to form N-(2-methoxyphenyl)acetamide increases steric bulk. This physically blocks the ortho (6) position, forcing the chlorinating agent to the para (4) position.

  • Temperature Control: If using direct chlorination, cool the reaction to -10°C to 0°C . Selectivity decreases as temperature rises.

  • Reagent Choice: Use N-Chlorosuccinimide (NCS) instead of chlorine gas or sulfuryl chloride. NCS releases chlorine radically or via a succinimide-complex intermediate that is bulkier and more selective [1].

Issue 2: "My product contains dichlorinated impurities (M+34 mass shift)."

Diagnosis: The product (4-chloro-2-methoxyaniline) is still an activated aniline ring. If local concentrations of the chlorinating agent are high, the product will react again to form 4,5-dichloro or 4,6-dichloro derivatives. Mechanistic Fix:

  • Stoichiometry is Critical: Never exceed 1.05 equivalents of NCS.

  • Addition Rate: Add NCS portion-wise (solid) or dropwise (solution) over 30–60 minutes. Do not dump it in all at once. This ensures the concentration of chlorinating agent never spikes.

  • Monitoring: Stop the reaction at 98% conversion rather than chasing 100%. It is easier to remove unreacted starting material (via acid/base extraction) than to separate the dichloro impurity (which has similar solubility).

Issue 3: "The final salt is turning purple/brown upon storage."

Diagnosis: Anilines are notoriously prone to oxidation, forming colored azo compounds or quinones. This is accelerated by light, air, and trace metal ions. Mechanistic Fix:

  • Salt Formation: Isolate the product immediately as the Hydrochloride salt . The protonated anilinium ion is electron-poor and resistant to oxidation.

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.

  • Acid Source: Use anhydrous HCl in Dioxane or Diethyl Ether. Aqueous HCl can introduce trace metals and oxygen.

  • Storage: Store the solid salt in amber vials under Argon at -20°C.

Part 3: Visualized Workflows

Diagram 1: Mechanistic Pathway & Impurity Formation

This diagram illustrates the competition between the desired pathway and the impurity-generating side reactions.

SynthesisPath SM 2-Methoxyaniline (Starting Material) Intermediate N-Acetyl-2-methoxyaniline (Protected) SM->Intermediate Acetylation (Ac2O, AcOH) Product 4-Chloro-2-methoxyaniline (Target) SM->Product Direct Chlorination (NCS, 0°C) Impurity_Regio 6-Chloro isomer (Regio-Impurity) SM->Impurity_Regio Ortho-attack (No steric block) Impurity_Ox Azo/Quinone species (Colored Impurities) SM->Impurity_Ox Air/Light (Oxidation) Intermediate->Product 1. NCS, MeCN (Chlorination) 2. HCl/H2O (Deprotection) Impurity_Over 4,6-Dichloro isomer (Over-chlorination) Product->Impurity_Over Excess NCS

Caption: Synthesis pathways contrasting the robust protected route (green) against impurity-prone direct pathways (red/dashed).

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix when encountering low purity.

Troubleshooting Start Problem Detected CheckHPLC Analyze HPLC/LC-MS Start->CheckHPLC Isomer Impurity Mass = Product Mass? (Regioisomer) CheckHPLC->Isomer OverCl Impurity Mass = Product + 34? (Dichlorinated) CheckHPLC->OverCl Color Product is Dark/Colored? CheckHPLC->Color Sol_Isomer SOLUTION: Use Acetyl Protection Lower Temp to -10°C Isomer->Sol_Isomer Yes Sol_Over SOLUTION: Reduce NCS to 1.0 eq Add Reagent Slower OverCl->Sol_Over Yes Sol_Color SOLUTION: Degas Solvents Isolate as HCl Salt immediately Color->Sol_Color Yes

Caption: Decision matrix for identifying and resolving specific impurity profiles.

Part 4: Validated Experimental Protocol (Protected Route)

To ensure reproducibility, we recommend the following protocol which minimizes both 6-chloro and dichloro impurities.

Step 1: Protection

  • Dissolve 2-methoxyaniline (10 g) in glacial acetic acid (30 mL).

  • Add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir for 2 hours. Pour into ice water. Filter the white solid (N-(2-methoxyphenyl)acetamide). Dry under vacuum.[2]

Step 2: Chlorination (The Critical Step)

  • Dissolve the protected intermediate in Acetonitrile (MeCN). Note: MeCN provides better selectivity than DMF for this substrate.

  • Cool to 0–5°C .

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 45 minutes.

  • Monitor by HPLC.[1][3] Stop when starting material < 2%.

  • Evaporate solvent. Resuspend in water/EtOAc to wash away succinimide byproducts.

Step 3: Deprotection & Salt Formation

  • Reflux the chlorinated intermediate in 6M HCl/Ethanol (1:1) for 2 hours.

  • Cool to room temperature. Neutralize with NaOH to extract the free base (if purification is needed) OR cool to 0°C to directly crystallize the 4-Chloro-2-methoxyaniline hydrochloride salt if the purity is already high.

  • Purification (Optional): If the free base is isolated, recrystallize from Hexane/Ethyl Acetate to remove any trace 6-chloro isomer before forming the salt [2].

References

  • BenchChem Technical Support. Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives. (Discusses NCS stoichiometry and temperature control for halogenated anilines).

  • Sigma-Aldrich. 4-Chloro-2-methoxyaniline hydrochloride Product Information. (Physical properties and handling).[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. (Data on isomeric impurities).

  • Organic Syntheses. Chlorination of Anilines using N-Chlorosuccinimide. (General methodology for regioselective chlorination).

Sources

Technical Support Center: Stability & Handling of 4-Chloro-2-methoxyaniline Hydrochloride

[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-Chloro-2-methoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals (e.g., CXCR2 antagonists) and dyes.[1][2]

Users frequently encounter issues with discoloration (oxidation) and unexpected precipitation in biological buffers.[1] This document moves beyond standard SDS data to explain the why and how of these failures, providing self-validating protocols to ensure experimental integrity.

Module 1: Solid-State Stability & Storage

The Issue: "My white powder has turned pink, brown, or grey."

Root Cause Analysis: Oxidative Instability

Like many aniline derivatives, 4-Chloro-2-methoxyaniline is susceptible to auto-oxidation.[1][2] The amino group (-NH₂) is electron-rich.[1][2] Upon exposure to atmospheric oxygen and light, it undergoes radical formation, leading to the creation of:

  • Azo-dimers: (Ar-N=N-Ar) – typically highly colored (orange/red).[1][2]

  • Quinone imines: Polymerization precursors (brown/black).[1]

The hydrochloride salt form offers improved stability over the free base by protonating the amine (reducing its nucleophilicity), but it is hygroscopic . Moisture absorption catalyzes hydrolysis and accelerates oxidation.

Troubleshooting Protocol: The "Color-Check" Validation
ObservationStatusAction Required
White / Off-White Pass Proceed with experiment.
Pale Pink / Grey Warning Surface oxidation (<1%).[1][2] Purify via recrystallization (EtOH/Water) if >99% purity is required.[2]
Dark Brown / Black Fail Significant degradation.[1] Discard. Do not use for kinetic studies.
Corrective Storage Workflow

Do not simply store in a cabinet. Follow this logic to maintain shelf-life >1 year.

StorageLogicArrivalCompound ArrivalQCQC: Color CheckArrival->QCDryDesiccation(Remove Moisture)QC->DryPassInertInert Gas Purge(Argon/N2)Dry->InertTempStorage Temp(4°C or -20°C)Inert->TempTemp->QCRe-check monthly

Figure 1: Critical storage workflow to prevent oxidative degradation. Note that moisture removal (Desiccation) must precede cold storage to prevent condensation.[1][2]

Module 2: Solution Chemistry & Solubility

The Issue: "The compound dissolved in water but precipitated when added to my cell culture media (pH 7.4)."

Root Cause Analysis: The pH-Solubility Trap

This is the most common user error.[1][2] You are working with the Hydrochloride Salt (BH⁺Cl⁻), which is water-soluble.[1][2] However, the compound behaves as a weak base.

  • pKa Estimate: ~3.8 – 4.2 (modulated by the electron-withdrawing Cl and electron-donating OMe).[1][2]

  • The Mechanism: When you introduce the salt into a buffer at pH 7.4, the pH is significantly higher than the pKa. The equilibrium shifts aggressively to the Free Base form.

    
    
    
  • Result: The free base is lipophilic and has low aqueous solubility. It precipitates (crashes out), reducing the effective concentration of your drug.

Troubleshooting Guide: Solubilization Strategy

Q: How do I keep it in solution for biological assays?

A: Use a Co-solvent System. Do not dissolve directly in media.[1] Follow this "Stock-to-Media" protocol:

  • Primary Stock: Dissolve compound in DMSO (Dimethyl sulfoxide) at 1000x the final concentration.

    • Why? The free base is highly soluble in DMSO.

  • Intermediate Dilution (Optional): Dilute 1:10 in water/buffer immediately before use if precipitation is slow.

  • Final Application: Spike the DMSO stock into the media. Ensure final DMSO concentration is <0.5% (or as tolerated by cells).[2]

    • Why? Rapid dispersion prevents crystal nucleation.[1]

Solubility Logic Visualization

SolubilityEqSaltHCl Salt Form(Protonated, Charged)High Water SolubilityBaseFree Base Form(Neutral, Lipophilic)Low Water SolubilitySalt->BasepH > pKa (Deprotonation)Base->SaltpH < pKa (Acidification)PrecipPRECIPITATION RISKBase->PrecipConc. > Intrinsic SolubilityBufferAdd to Buffer (pH 7.4)

Figure 2: The pH-dependent equilibrium.[1][2] At physiological pH (7.4), the equilibrium shifts right, risking precipitation of the free base.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: "I see 'ghost peaks' or baseline drift during my HPLC run."

Root Cause Analysis: On-Column Degradation

Chlorinated anilines are photosensitive and can degrade inside the autosampler if not protected.[1][2] Furthermore, using a basic mobile phase can cause peak tailing due to interaction with silanol groups on the column.

Optimized HPLC Conditions
ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine remains protonated (BH⁺), improving peak shape and solubility.[1][2]
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes react with activated anilines over long runs; ACN is more inert.[1][2]
Column C18 (End-capped)Prevents silanol interactions.[1][2]
Autosampler Dark / 4°C CRITICAL: Prevents thermal and photodegradation during the queue.[1]
Wavelength 240 nm / 280 nmMonitor 280 nm for degradation products (azo-dimers often absorb at higher wavelengths).[1][2]
FAQ: Unknown Impurity Identification

Q: I see a peak at [M+14] or [M+16] in my MS data.

  • M+16 (Oxidation): Likely formation of the hydroxylamine or phenol derivative (hydrolysis of Cl, though rare under mild conditions).

  • M+14 (Methylation): If using Methanol as a solvent, check for artifacts.[1]

  • 2M+X (Dimers): Look for masses around 310-315 Da.[1][2] This indicates azo-dimer formation (Ar-N=N-Ar), a sign of light exposure.[1][2]

References

  • PubChem. (2025).[1][3] 2-Chloro-4-methoxyaniline (Compound Summary).[1][2][3] National Library of Medicine. [Link][2]

  • Rasayan Journal of Chemistry. (2022). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method.[Link]

  • NIST. (2023). Benzenamine, 4-chloro-2-nitro- Infrared Spectrum (Analogous degradation data).[1][2] NIST Chemistry WebBook, SRD 69.[4] [Link]

Technical Support Center: 4-Chloro-2-methoxyaniline Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-2-methoxyaniline hydrochloride (also known as 4-chloro-o-anisidine hydrochloride). As a highly electron-rich halogenated aniline derivative, this critical pharmaceutical intermediate presents unique crystallization challenges, including liquid-liquid phase separation (oiling out), rapid oxidation, and salt disproportionation.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your crystallization workflows.

Part 1: Diagnostic Workflows

To effectively troubleshoot your crystallization process, it is critical to understand the thermodynamic and environmental pathways that lead to failure states.

G Start Start Crystallization (Cooling/Antisolvent) Check Does the solution 'oil out' (LLPS)? Start->Check Yes Yes: Liquid-Liquid Phase Separation Check->Yes Supersaturation > LLPS boundary No No: Clear Solution Check->No Normal trajectory Action1 Reheat to dissolve oil. Adjust solvent ratio. Yes->Action1 Nucleation Crystal Nucleation & Growth No->Nucleation Cooling continues Action2 Cool to just above oiling-out temperature. Action1->Action2 Action3 Add Seed Crystals (Heterogeneous Nucleation) Action2->Action3 Action3->Nucleation Bypasses LLPS End Filter & Dry Pure Hydrochloride Salt Nucleation->End

Workflow for mitigating liquid-liquid phase separation (oiling out) via seeding.

G Salt 4-Chloro-2-methoxyaniline HCl (Solid Salt) Moisture Moisture Uptake (High Humidity) Salt->Moisture MicroEnv Microenvironment pH > pH_max Moisture->MicroEnv Dissolution in adsorbed water Dissociation Proton Transfer & Dissociation MicroEnv->Dissociation FreeBase Free Base Formation (Oily/Low MP Solid) Dissociation->FreeBase HClGas HCl Volatilization Dissociation->HClGas

Mechanistic pathway of hydrochloride salt disproportionation triggered by moisture.

Part 2: Troubleshooting FAQs

Q1: Why does my product "oil out" instead of crystallizing, and how do I fix it?

The Causality: Oiling out, thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when a cooling supersaturated solution hits a liquid-liquid binodal curve before it reaches the solid-liquid solubility curve[1]. Instead of nucleating solid crystals, the system minimizes free energy by separating into two immiscible liquids: a dense, solute-rich oil and a solvent-rich phase[2]. This frequently happens if the solvent's boiling point is significantly higher than the melting point of the solute, or if the solution is cooled too rapidly[3]. The Solution: You must bypass the LLPS boundary. First, switch to a lower-boiling solvent or a different solvent mixture (e.g., replacing water with an ethanol/ethyl acetate gradient)[3],[2]. Second, utilize seeding . By introducing pure seed crystals at a temperature just above where oiling out typically occurs, you provide a low-energy template for heterogeneous nucleation, forcing the system to bypass the dense liquid intermediate phase and directly grow solid crystals[4].

Q2: My isolated salt is discolored (pink or brown). How do I prevent oxidation?

The Causality: The anisidine ring of 4-chloro-2-methoxyaniline is highly electron-rich due to the electron-donating methoxy and amino groups. This makes the molecule highly susceptible to aerobic oxidation, leading to the formation of highly conjugated, intensely colored azo or quinone-imine polymeric byproducts. The Solution: Discoloration is best resolved by treating the crude compound with activated carbon during recrystallization[3]. The high surface area and porous structure of activated carbon selectively adsorb these large, conjugated impurities. To prevent re-oxidation during the process, all heating and filtration steps must be conducted under an inert nitrogen atmosphere.

Q3: Why does my crystalline salt turn into a sticky, gummy solid during storage?

The Causality: This is a classic case of salt disproportionation . Hydrochloride salts of weakly basic anilines can dissociate back into the free base and HCl gas if the microenvironment pH exceeds the


 of the salt[5]. Because the free base of 4-chloro-2-methoxyaniline has a much lower melting point (approx. 50–52 °C) than its hydrochloride salt, disproportionation manifests as a sticky, melting solid. This reaction is heavily catalyzed by moisture uptake, which provides the aqueous microenvironment necessary for proton transfer[5].
The Solution:  Ensure the crystallization solvent maintains a highly acidic environment (e.g., using a slight excess of HCl) to push the equilibrium toward the salt form. Post-isolation, the product must be dried thoroughly and stored in strict moisture-barrier packaging with desiccants to prevent the dissolution-precipitation cycle that drives disproportionation[5].
Q4: I am seeing entrapment of the 5-chloro regioisomer. How do I improve polymorphic purity?

The Causality: Regioisomers like 5-chloro-2-methoxyaniline are isomorphous to the target compound. Because their molecular size and shape are nearly identical, they can easily substitute into the crystal lattice of the 4-chloro derivative during rapid crystal growth, forming a solid solution rather than being rejected into the mother liquor[4]. The Solution: Standard recrystallization is often ineffective for isomorphous impurities. You must use fractional crystallization with a very slow, controlled cooling profile (e.g., 0.1 °C/min). Slow cooling maintains a low level of supersaturation, giving the crystal lattice time to thermodynamically reject the slightly mismatched isomer[3].

Part 3: Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Mitigating Oiling Out)

This self-validating protocol is designed to prevent LLPS by controlling supersaturation and forcing heterogeneous nucleation.

  • Dissolution: Dissolve the crude 4-chloro-2-methoxyaniline hydrochloride in a minimum volume of hot primary solvent (e.g., absolute ethanol) at 60 °C.

    • Causality: Maximizes solute concentration while remaining below the solvent's boiling point to prevent evaporative supersaturation spikes[3].

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., ethyl acetate) dropwise under continuous stirring until the solution becomes faintly turbid. Immediately add 2-3 drops of the primary solvent until the solution just clears.

    • Causality: This brings the thermodynamic state of the system to the very edge of the metastable zone without crossing into the LLPS boundary[2].

  • Seeding: Cool the clear solution to exactly 5 °C above the historically observed oiling-out temperature. Introduce 1–2% (w/w) of pure, finely milled crystalline seeds of the target salt.

    • Causality: Seeds provide an immediate surface for heterogeneous nucleation, bypassing the high activation energy required for spontaneous nucleation and preventing the solute from pooling into an oil[4].

  • Controlled Cooling: Program the reactor to cool the suspension at a linear rate of 0.1 °C/min down to 5 °C.

    • Causality: A slow cooling rate ensures that solute deposition occurs strictly on the existing seed crystals rather than triggering secondary nucleation of impurities or sudden phase separation[3].

  • Isolation: Filter the resulting crystals rapidly under a nitrogen blanket and wash with cold anti-solvent to remove residual mother liquor.

Protocol B: Decolorization and Recrystallization

Use this protocol to rescue oxidized, discolored batches.

  • Preparation: Suspend the discolored salt in a suitable solvent mixture (e.g., Isopropanol/Water, 9:1 v/v) in a round-bottom flask.

  • Carbon Treatment: Add 5–10% (w/w) of activated carbon to the suspension.

    • Causality: Activated carbon possesses a massive surface area with a strong non-polar affinity for the highly conjugated, polymeric oxidized impurities causing the discoloration[3].

  • Heating: Purge the headspace with nitrogen gas and heat the mixture to reflux for 20 minutes.

    • Causality: Elevated temperatures reduce solvent viscosity and increase the kinetic rate of impurity adsorption into the carbon pores. The nitrogen blanket prevents further aerobic oxidation of the hot aniline[3].

  • Hot Filtration: Filter the hot suspension rapidly through a pre-heated pad of Celite (diatomaceous earth) into a clean receiving flask.

    • Causality: Celite prevents microscopic carbon dust from passing into the filtrate. Hot filtration is critical to ensure the target API salt does not prematurely crystallize and get trapped on the filter paper[3].

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature to yield pure white/off-white crystals.

Part 4: Data Presentation & Quick Reference

Table 1: Physicochemical Parameters & Troubleshooting Matrix

ObservationPrimary CausePhysicochemical MechanismRecommended Action
Oiling Out (LLPS) High supersaturation at elevated tempSolute concentration exceeds LLPS binodal boundary before solid nucleation[1].Reheat, adjust solvent ratio, and seed at higher temp[2].
Pink/Brown Crystals Oxidation of anisidine ringFormation of conjugated azo/quinone-imine byproducts.Decolorize with activated carbon; filter hot under N₂[3].
Poor Yield High solvent solubilitySalt remains dissolved in the mother liquor.Use a lower-boiling solvent or increase anti-solvent ratio[3].
Sticky/Gummy Solid Salt disproportionationMicroenvironment pH >

causes reversion to free base[5].
Control humidity; crystallize in the presence of excess HCl[5].

Table 2: Solvent Selection Guide for Hydrochloride Salts

Solvent SystemPolaritySolubilizing PowerRisk of Oiling OutRecommended Use
Water Very HighExcellentHighAvoid as primary solvent if LLPS is observed[2].
Ethanol / Ethyl Acetate MediumGood (in EtOH)LowIdeal for anti-solvent crystallization with seeding.
Isopropanol MediumModerateLowGood for direct cooling crystallization.
n-Heptane LowPoorHighUse strictly as an anti-solvent; prone to LLPS if used alone[2].

Part 5: References

  • BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds.

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.

  • Cambridge University Press. Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization.

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • MDPI. Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism.

Sources

identifying and characterizing byproducts in 4-Chloro-2-methoxyaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Guide

Introduction: The "Hidden" Complexity of Aniline Synthesis

Welcome to the technical support hub for 4-Chloro-2-methoxyaniline hydrochloride (also known as 4-chloro-o-anisidine HCl). While the structure appears simple, synthesizing high-purity halogenated anilines is fraught with regioselectivity challenges and oxidation risks.

This guide is not a standard SOP. It is a troubleshooting system designed to help you identify what went wrong based on your analytical data and why it happened, providing actionable solutions to recover your material.

Module 1: Chromatographic Anomalies (The "Ghost" Peak)

User Issue: "My HPLC shows a persistent shoulder or a split peak near the main product, even after recrystallization. The Mass Spec (MS) signal is identical to the target."

Diagnosis: Regioisomeric Contamination

The most common impurity in this synthesis is 6-chloro-2-methoxyaniline .

  • Cause: When chlorinating 2-methoxyaniline (o-anisidine), the amino group (-NH

    
    ) is a strong ortho/para director.[1] The methoxy group (-OMe) is also an ortho/para director.[1]
    
  • The Conflict: The -NH

    
     directs to positions 4 and 6. While position 4 (para) is sterically favored, position 6 (ortho) is electronically active, leading to significant formation of the 6-chloro isomer.
    
Analytical Solution: NMR Distinction

MS cannot easily distinguish these isomers (both MW 157.6). You must use


H NMR.
FeatureTarget: 4-Chloro-2-methoxyaniline Impurity: 6-Chloro-2-methoxyaniline
Substitution Pattern 1,2,4-Trisubstituted1,2,3-Trisubstituted
Proton Environment Protons at positions 3, 5, 6 are isolated or meta-coupled.Protons at 3, 4, 5 are adjacent (consecutive).
Coupling Constants (

)
H3: Doublet (

Hz, meta-coupling).H5: Doublet of Doublets (

Hz).H6: Doublet (

Hz).
H4: Triplet/dd (

Hz).H3/H5: Doublets (

Hz).
Key Indicator Look for the meta-split doublet at H3 (adjacent to OMe).Look for the triplet-like signal of H4.
Remediation Strategy

Standard C18 columns often fail to resolve these isomers.

  • Switch Column Chemistry: Use a Phenyl-Hexyl stationary phase. The

    
    -
    
    
    
    interactions differ significantly between the 4-Cl and 6-Cl isomers due to steric twisting of the methoxy group in the 6-isomer.
  • Purification: The HCl salt of the 6-chloro isomer is generally more soluble in ethanol/ether mixtures than the 4-chloro target.

    • Protocol: Dissolve crude oil in Et

      
      O. Add 4M HCl in Dioxane dropwise. The 4-Cl isomer precipitates first. Filter immediately.
      

Module 2: Visual & Stability Issues (The "Pink Salt")

User Issue: "My final hydrochloride salt turns pink or violet upon drying or storage."

Diagnosis: Oxidative Coupling (Azo/Azoxy Formation)

Anilines are electron-rich and prone to oxidation. The pink/violet color indicates the formation of iminoquinones or azo-dimers , often catalyzed by trace metals or light.

Root Cause Analysis
  • Trace Metals: If you used CuCl

    
     for chlorination or SnCl
    
    
    
    for nitro-reduction, residual metal ions catalyze air oxidation.
  • pH Sensitivity: The free base is far more unstable than the salt. Delays in salt formation allow oxidation.

Troubleshooting Workflow

OxidationFix Start Problem: Salt turns Pink/Violet CheckRoute Check Synthesis Route Start->CheckRoute RouteA Route A: Nitro Reduction (SnCl2 / Fe) CheckRoute->RouteA RouteB Route B: Direct Chlorination (NCS / CuCl2) CheckRoute->RouteB ActionA Cause: Metal Chelation Action: Base wash (pH > 10) then EDTA wash RouteA->ActionA ActionB Cause: Photo-oxidation Action: Recrystallize with activated charcoal RouteB->ActionB SaltStep Critical Step: Acidify immediately under N2 atmosphere ActionA->SaltStep ActionB->SaltStep

Figure 1: Decision tree for identifying and removing color impurities.

Module 3: Mass Balance & Stoichiometry (The "Wrong Mass")

User Issue: "LC-MS shows peaks at M+34 (MW ~191) or M-34 (MW ~123)."

Scenario A: The M+34 Peak (Dichlorination)
  • Identity: 4,6-Dichloro-2-methoxyaniline.

  • Cause: Over-chlorination.[1] The first chlorine deactivates the ring, but the amino group is so activating that a second attack occurs at position 6.

  • Fix: Ensure your chlorinating agent (e.g., NCS) is added dropwise at 0°C and strictly limited to 1.0 equivalents. If present, this impurity is very difficult to remove; recrystallization from isopropanol is most effective.

Scenario B: The M-34 Peak (Dechlorination)
  • Identity: 2-Methoxyaniline (o-Anisidine).[2]

  • Cause: Occurs only if synthesizing via reduction of 4-chloro-2-nitroanisole .

  • Mechanism: If using Pd/C and H

    
    , the Carbon-Chlorine bond is susceptible to hydrogenolysis (cleavage).
    
  • Fix:

    • Switch catalyst to Pt/C (Platinum on Carbon) or Raney Nickel , which are less aggressive toward aryl chlorides.

    • Add a catalyst poison (e.g., thiophene) if using Pd.

Module 4: Synthesis & Purification Protocol

Objective: Synthesis of 4-Chloro-2-methoxyaniline HCl with minimized regioisomers.

Step 1: Controlled Chlorination (EAS)
  • Reagents: 2-Methoxyaniline (1.0 eq), NCS (1.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-methoxyaniline in ACN. Cool to -10°C .

    • Add NCS in 5 portions over 1 hour. Reason: Keeps local concentration of Cl low to prevent dichlorination.

    • Monitor by HPLC.[1][3][4][5] Stop when starting material < 2%.

Step 2: Workup & Salt Formation
  • Procedure:

    • Remove ACN. Dissolve residue in MTBE (Methyl tert-butyl ether).

    • Wash with 1M NaOH (removes succinimide byproduct).

    • Dry organic layer over Na

      
      SO
      
      
      
      .[1]
    • Crucial: Cool MTBE solution to 0°C. Bubble dry HCl gas or add 4M HCl/Dioxane.

    • The white precipitate is the target. The 6-chloro isomer largely remains in the filtrate.

Data Summary Table
ComponentMW ( g/mol )Retention (Relative)OriginRemoval Method
Target (4-Cl) 194.06 (HCl)1.00ProductN/A
6-Cl Isomer 194.06 (HCl)1.05 - 1.10Regio-impurityFractional Crystallization (EtOH/Et2O)
Dichloro 228.50 (HCl)1.40Over-reactionColumn Chromatography (Free base)
Anisidine 159.61 (HCl)0.60HydrogenolysisAcid/Base Extraction

Visualizing the Reaction Pathways

Understanding the directing effects explains the impurity profile.

ReactionPath cluster_main Electrophilic Aromatic Substitution Start 2-Methoxyaniline (o-Anisidine) Target 4-Chloro-2-methoxyaniline (MAJOR PRODUCT) Start->Target NCS (1.0 eq) Para-attack (Steric Pref.) Impurity1 6-Chloro-2-methoxyaniline (REGIO-IMPURITY) Start->Impurity1 Ortho-attack (Electronic Pref.) Impurity2 4,6-Dichloro-2-methoxyaniline (OVER-REACTION) Target->Impurity2 Excess NCS

Figure 2: Reaction pathway showing the competition between the desired para-substitution and the ortho-impurity.

References

  • BenchChem. (2025).[1] Technical Support: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives. (Discusses NCS chlorination protocols and isomer separation).

  • PubChem. (2025).[6] Benzenamine, 4-chloro-2-methoxy- (Compound Summary).[6][7] National Library of Medicine.

  • Sigma-Aldrich. (2025). 4-Chloro-2-methoxyaniline hydrochloride Product Sheet. (Safety and physical property data).

  • Hibbitts Catalysis Lab. (2024). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida. (Mechanism of dechlorination byproducts).

  • Phenomenex. (2025). Chiral HPLC Separations & Column Selection Guide. (Principles of separating aromatic isomers using specific stationary phases).

Sources

strategies for scaling up the production of 4-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Scaling Up the Production of 4-Chloro-2-methoxyaniline Hydrochloride

Introduction

4-Chloro-2-methoxyaniline and its hydrochloride salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Their unique substitution pattern makes them valuable building blocks for active pharmaceutical ingredients (APIs).[1] As production scales from the laboratory bench to pilot plant and beyond, researchers and process chemists often encounter challenges that can impact yield, purity, and overall process efficiency.

This technical support guide provides field-proven insights and troubleshooting strategies to navigate the complexities of scaling up the production of 4-Chloro-2-methoxyaniline hydrochloride. The content is structured to address specific issues encountered during synthesis, purification, and handling, ensuring a robust and reproducible manufacturing process.

Primary Synthetic Pathway: An Overview

The most common and industrially viable route to 4-Chloro-2-methoxyaniline is the regioselective electrophilic chlorination of 2-methoxyaniline. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. The methoxy (-OCH₃) and amino (-NH₂) groups are ortho-, para-directing activators. Due to the steric hindrance at the ortho positions adjacent to these groups, the chlorination predominantly occurs at the para-position relative to the strongly activating amino group.

Synthetic_Pathway cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Hydrochloride Salt Formation 2-Methoxyaniline 2-Methoxyaniline 4-Chloro-2-methoxyaniline_FB 4-Chloro-2-methoxyaniline (Free Base) 2-Methoxyaniline->4-Chloro-2-methoxyaniline_FB Solvent (e.g., Ionic Liquid or Acetonitrile) Chlorinating_Agent Chlorinating Agent (e.g., CuCl2/HCl/O2 or NCS) Chlorinating_Agent->4-Chloro-2-methoxyaniline_FB Final_Product 4-Chloro-2-methoxyaniline Hydrochloride 4-Chloro-2-methoxyaniline_FB->Final_Product Solvent (e.g., Ethanol, Toluene) HCl_Source HCl (gas or in solvent) HCl_Source->Final_Product

Caption: General synthetic workflow for 4-Chloro-2-methoxyaniline Hydrochloride.

Troubleshooting and Process Optimization Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Q1: Why is my reaction yield low or the conversion of 2-methoxyaniline incomplete?

Probable Causes & Solutions:

  • Inefficient Chlorinating System: The choice and stoichiometry of the chlorinating agent are critical.

    • Insight: While reagents like N-Chlorosuccinimide (NCS) are effective at the lab scale, their cost and the succinimide byproduct can be problematic for large-scale production.[2] A system using copper(II) chloride (CuCl₂) as both an oxidant and chlorine source in the presence of oxygen and hydrochloric acid offers a more economical and recyclable alternative.[3]

    • Actionable Advice:

      • Stoichiometry: Ensure a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent to drive the reaction to completion. For the CuCl₂ system, controlling the partial pressure of oxygen and the concentration of HCl is key.[2][3]

      • Reagent Quality: Verify the purity of the starting 2-methoxyaniline and the chlorinating agent. Impurities can inhibit the reaction.

      • Reaction Monitoring: Do not rely on time alone. Use in-process controls (IPCs) like HPLC or GC to monitor the disappearance of the starting material before proceeding with the workup.[2][4]

  • Suboptimal Reaction Temperature: Temperature control is crucial for both reaction rate and selectivity.

    • Insight: The chlorination of anilines is typically exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, increasing the formation of side products.

    • Actionable Advice:

      • Controlled Addition: Add the chlorinating agent portion-wise or via a syringe pump to manage the exotherm.

      • Temperature Range: For the CuCl₂ system, a reaction temperature of around 60°C has been shown to be effective.[3] For NCS, reactions are often run at lower temperatures (0-5°C) to improve selectivity.[2] Conduct a Design of Experiments (DoE) study to find the optimal temperature for your specific reactor setup.

Q2: My final product is contaminated with isomeric or dichlorinated impurities. How can I improve selectivity?

Probable Causes & Solutions:

  • Formation of Dichlorinated Byproducts: This occurs when the desired product undergoes a second chlorination.

    • Insight: The product, 4-Chloro-2-methoxyaniline, is still an activated aromatic ring and can react further with the chlorinating agent.

    • Actionable Advice:

      • Strict Stoichiometric Control: Avoid a large excess of the chlorinating agent. Adding the agent in portions allows for better control and minimizes local excesses.[2]

      • Solvent Choice: The reaction medium can influence selectivity. Solvents like acetonitrile or ionic liquids have been used successfully.[2][3]

      • Purification: Dichlorinated products are typically less polar. They can often be separated from the desired mono-chloro product via recrystallization or column chromatography, although the latter is less desirable for large-scale processing.[2]

  • Formation of Other Isomers (e.g., 6-chloro-2-methoxyaniline): This arises from a lack of regioselectivity.

    • Insight: While the 4-chloro isomer is electronically and sterically favored, small amounts of other isomers can form.

    • Actionable Advice:

      • Protecting Groups: In scenarios requiring extremely high purity, one might consider a protecting group strategy (e.g., acetylation of the amine), though this adds steps to the process.

      • Optimize Conditions: Lowering the reaction temperature can often enhance regioselectivity.

      • Purification: Isomeric impurities can be challenging to remove. A highly efficient crystallization process is often the best method. Seeding the crystallization with pure product can improve the isolation of the desired isomer.

Q3: I'm experiencing product loss and handling issues during workup and isolation. What can be improved?

Probable Causes & Solutions:

  • Inefficient Extraction and Phase Separation: The amphoteric nature of anilines can lead to losses.

    • Insight: The aniline can be protonated in acidic conditions (becoming water-soluble) or deprotonated in basic conditions (remaining in the organic phase).

    • Actionable Advice:

      • pH Control: During the aqueous workup of the free base, carefully adjust the pH to >10 with a base (e.g., NaOH) to ensure the aniline is in its neutral, organic-soluble form for efficient extraction.[2]

      • Solvent Selection: Use an appropriate extraction solvent like ethyl acetate or toluene. Perform multiple extractions to ensure complete recovery.

  • Difficulties with Hydrochloride Salt Formation and Isolation:

    • Insight: The precipitation of the hydrochloride salt is a critical step that determines the final product's purity and physical form.

    • Actionable Advice:

      • Solvent System: Dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol, or toluene). The salt is typically much less soluble in these solvents than the free base.

      • HCl Addition: Introduce a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) while stirring. Adding HCl too quickly can lead to the trapping of impurities.

      • Crystallization Control: Control the cooling rate after HCl addition to promote the growth of larger, purer crystals. Seeding may be beneficial.

      • Washing: Wash the filtered hydrochloride salt with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual free base and other organic-soluble impurities.

Q4: The final product has a poor color (e.g., pink, brown) and degrades over time. How can I ensure product quality and stability?

Probable Causes & Solutions:

  • Air Oxidation of the Aniline: Anilines are highly susceptible to air oxidation, which forms colored impurities.[2]

    • Insight: This is a common issue, especially when handling the free base. The hydrochloride salt is generally more stable.

    • Actionable Advice:

      • Inert Atmosphere: Conduct the reaction, workup, and particularly the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

      • Antioxidants: In some cases, trace amounts of antioxidants can be used, but this should be carefully evaluated for compatibility with the final product's application.

      • Purification: Activated carbon treatment of a solution of the free base before salt formation can sometimes remove colored impurities.[2]

  • Residual Metallic Catalysts or Reagents:

    • Insight: If using a copper-based system, residual copper salts can discolor the product and potentially catalyze degradation.

    • Actionable Advice:

      • Thorough Workup: Ensure the aqueous workup effectively removes metal salts. A wash with a chelating agent solution (e.g., dilute EDTA) might be necessary.

      • Final Product Testing: Use Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to quantify residual metal content in the final product.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Process Issue Identified LowYield Low Yield / Incomplete Rxn Start->LowYield Impurity Impurity Profile Fails Start->Impurity Isolation Isolation / Handling Issues Start->Isolation Stability Poor Color / Stability Start->Stability CheckReagents Check Reagent Stoichiometry & Purity LowYield->CheckReagents CheckStoich Check Chlorinating Agent Stoichiometry Impurity->CheckStoich CheckpH Optimize Workup pH Isolation->CheckpH UseInert Use Inert Atmosphere Stability->UseInert CheckTemp Verify Temperature Control CheckReagents->CheckTemp MonitorRxn Implement In-Process Control (HPLC/GC) CheckTemp->MonitorRxn Resolved Process Optimized MonitorRxn->Resolved OptimizeTemp Optimize Temperature for Selectivity CheckStoich->OptimizeTemp RefinePurification Refine Crystallization / Purification OptimizeTemp->RefinePurification RefinePurification->Resolved OptimizeSalt Optimize Solvent & HCl Addition for Salt Formation CheckpH->OptimizeSalt OptimizeSalt->Resolved CheckMetals Check for Residual Metals UseInert->CheckMetals CarbonTreat Consider Activated Carbon Treatment CheckMetals->CarbonTreat CarbonTreat->Resolved

Caption: A logical workflow for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are: 1) Reaction temperature, as it affects both rate and selectivity; 2) Stoichiometry of the chlorinating agent to control impurity formation; 3) pH during aqueous workup to ensure efficient extraction; and 4) The rate of cooling and HCl addition during salt formation to control crystal size and purity.

Q: How can I confirm the purity and identity of my final product? A: A combination of analytical techniques should be used.

  • Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantifying the main component and any impurities.[3][4]

  • Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy confirms the chemical structure, including the correct isomeric form.[3] Mass Spectrometry (MS) confirms the molecular weight.

  • Physical Properties: Melting point is a simple and effective indicator of purity.

Q: What are the recommended storage conditions for 4-Chloro-2-methoxyaniline hydrochloride? A: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., nitrogen).[2] Store in a cool, dry place.

Q: What are the primary safety hazards I should be aware of? A:

  • Toxicity: Aniline derivatives are toxic and can be absorbed through the skin. They can cause methemoglobinemia, which impairs the blood's ability to carry oxygen.[5] Handle with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check breakthrough times), safety goggles with side shields, and a lab coat.[6][7]

  • Handling: All operations should be performed in a well-ventilated fume hood.[6] Emergency eyewash and shower facilities should be readily available.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. This compound may be toxic to aquatic life.[8]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methoxyaniline (Free Base)

This protocol is adapted from methodologies described in the literature and is intended for trained chemists.[3]

  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, gas inlet, and addition funnel, add 2-methoxyaniline (1.0 eq) and a suitable solvent (e.g., an ionic liquid like 1-hexyl-3-methylimidazolium chloride or a conventional solvent like acetonitrile).

  • Reagent Preparation: In a separate vessel, prepare a solution or slurry of the chlorinating agent. For the CuCl₂ system, add CuCl₂ (2.0 eq) to a 36% hydrochloric acid solution.[3]

  • Reaction: Heat the reactor containing the 2-methoxyaniline to the target temperature (e.g., 40-60°C).

  • Addition: Slowly add the chlorinating agent to the reactor over 1-2 hours, carefully monitoring the internal temperature. If using the CuCl₂/HCl system, bubble oxygen through the mixture at a controlled rate.[3]

  • Monitoring: Stir the reaction mixture for 4-6 hours, or until in-process analysis (TLC or HPLC) shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the mixture by adding an aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic solution under reduced pressure to yield crude 4-Chloro-2-methoxyaniline, which may be a solid or an oil. This crude product can be purified by recrystallization or distillation if necessary before proceeding.

Protocol 2: Formation of 4-Chloro-2-methoxyaniline Hydrochloride
  • Dissolution: Dissolve the purified 4-Chloro-2-methoxyaniline free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Precipitation: Cool the solution in an ice bath. Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring.

  • Crystallization: The hydrochloride salt will precipitate as a solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any remaining impurities.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Data Summary: Product Specifications

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 99.0%HPLC / GC[3]
Melting Point Approx. 52-53°C (for free base)Melting Point Apparatus[3]
¹H NMR (CDCl₃, free base) Conforms to structure. Key peaks: ~6.8 ppm (aromatic), ~3.8 ppm (-NH₂), ~3.8 ppm (-OCH₃)NMR Spectroscopy[3]
Residual Solvents As per ICH guidelinesHeadspace GC
Heavy Metals ≤ 10 ppmICP-MS / AA

References

  • CN102993023A - Preparation method of mono-substituted para-chloroaniline. Google Patents.
  • Shinde, A. H., & Sathyamoorthi, S. (2022). Large Scale Oxidative Cyclization of (E)-hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Organic Syntheses, 99, 286-304. Available from: [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: 4-Chloro-2-Methyl Aniline. Available from: [Link]

  • Wang, J., et al. (2021). Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char. Desalination and Water Treatment, 231, 367-376. Available from: [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • Carl ROTH. (2021). Safety Data Sheet: 4-Methoxyaniline. Available from: [Link]

  • CN106365738A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Patsnap. Available from: [Link]

  • CPAChem. (2024). Safety data sheet: 4-Chloro-2-methoxyaniline. Available from: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methoxyaniline hydrochloride. Available from: [Link]

  • Kumar, A., et al. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 16(4), 2368-2376. Available from: [Link]

Sources

Validation & Comparative

Comparative 1H and 13C NMR Analysis Guide: 4-Chloro-2-methoxyaniline Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges during the Active Pharmaceutical Ingredient (API) salt screening process. The selection of a salt form over a free base fundamentally alters a compound's physicochemical properties, solubility, and downstream formulation viability.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) profiles of 4-Chloro-2-methoxyaniline in its [1] versus its [2]. By understanding the mechanistic causality behind the spectral shifts, researchers can definitively validate salt formation and structural integrity during drug development workflows.

Mechanistic Causality: The Physics of Spectral Shifting

To accurately interpret the NMR spectra of these two forms, we must first understand the electronic environment of the aromatic ring. The spectral differences are not arbitrary; they are governed by the competing forces of resonance (+M) and inductive (-I) effects.

  • The Free Base (Resonance Shielding): In the unprotonated free base, the nitrogen atom possesses a lone pair of electrons. This lone pair delocalizes into the aromatic

    
    -system via the mesomeric (+M) effect. This dramatically increases the electron density at the ortho (C-6) and para (C-4) positions. In NMR, higher electron density shields the nucleus from the external magnetic field (
    
    
    
    ), pushing the resonant frequencies upfield (lower ppm).
  • The HCl Salt (Inductive Deshielding): Upon protonation with hydrochloric acid, the amine is converted into an anilinium cation (

    
    ). The nitrogen lone pair is now tied up in a 
    
    
    
    -bond with the proton, completely abolishing the +M resonance effect. Furthermore, the positively charged nitrogen exerts a powerful electron-withdrawing inductive (-I) effect. This strips electron density away from the aromatic ring, deshielding the protons and carbons, and shifting their signals significantly downfield (higher ppm).

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following step-by-step protocols ensure that spectral differences are due to the compound's intrinsic electronic state, rather than solvent artifacts or poor magnetic homogeneity.

Step 1: Sample Preparation & Solvent Selection

Because salt formation alters polarity, solvent selection is the first critical divergence in the workflow.

  • Free Base: Dissolve 15 mg of 4-chloro-2-methoxyaniline in 0.6 mL of Chloroform-d (

    
    ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.
    
  • HCl Salt: Dissolve 15 mg of 4-chloro-2-methoxyaniline hydrochloride in 0.6 mL of Dimethylsulfoxide-d6 (

    
    ).
    
  • Self-Validation Check: Visually inspect the NMR tubes. The solutions must be perfectly clear. Any undissolved particulate matter will distort the magnetic field lines, leading to poor shimming and broadened peaks. Filter through a glass wool plug if necessary.

Step 2: Instrument Calibration & Acquisition
  • Locking & Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the respective solvent (

    
     at 7.26 ppm; 
    
    
    
    at 2.50 ppm). Tune and match the probe to the
    
    
    and
    
    
    frequencies.
  • Shimming: Perform automated gradient shimming (Z-axis). Validation: Check the Full Width at Half Height (FWHH) of the residual solvent peak. Do not proceed unless FWHH < 1.0 Hz.

  • 1H NMR Parameters: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (

    
    ) to 2.0 seconds to ensure complete longitudinal relaxation for quantitative integration.
    
  • 13C NMR Parameters: Acquire 512–1024 scans using a 30° pulse angle and a 2.0-second

    
    . Utilize WALTZ-16 composite pulse decoupling to remove proton-carbon spin-spin splitting.
    

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for both forms, derived from established literature on substituted anilines and empirical patent data [3].

Table 1: NMR Chemical Shift Comparison (400 MHz)
Proton PositionFree Base (

, ppm)
HCl Salt (

, ppm)
Shift Difference (

)
Multiplicity & Coupling
-NH₂ / -NH₃⁺ 3.86~10.20+6.34br s (exchanges in

)
H-6 (ortho to N)6.617.45+0.84d, J = 8.5 Hz
H-5 (meta to N)6.797.15+0.36dd, J = 8.5, 2.2 Hz
H-3 (ortho to OMe)6.807.25+0.45d, J = 2.2 Hz
-OCH₃ 3.813.90+0.09s, 3H

Observation: The most dramatic shift occurs at H-6. In the free base, it is heavily shielded by the amine's resonance effect. In the salt, the loss of resonance and the strong inductive pull of the


 group drags it downfield by nearly 0.84 ppm.
Table 2: NMR Chemical Shift Comparison (100 MHz)
Carbon PositionFree Base (

, ppm)
HCl Salt (

, ppm)
Mechanistic Shift Trend
C-1 (C-N)135.0~122.0Upfield: Loss of

-conjugation at the ipso-carbon.
C-2 (C-OMe)147.7~150.5Downfield: Inductive deshielding from adjacent

.
C-3 (CH)111.0~113.5Downfield: General electron withdrawal.
C-4 (C-Cl)122.6~130.0Downfield: Loss of para-resonance shielding.
C-5 (CH)120.7~122.5Downfield: General electron withdrawal.
C-6 (CH)115.3~125.0Downfield: Loss of ortho-resonance shielding.
-OCH₃ 55.656.5Slight Downfield: Minor inductive effect through space/bonds.

Analytical Workflow Visualization

The following diagram maps the logical progression from API form selection through solvent matching and spectral consequence.

G A 4-Chloro-2-methoxyaniline (API Candidate) B1 Free Base Form (Non-protonated) A->B1 B2 HCl Salt Form (Protonated) A->B2 C1 Solvent: CDCl3 (Lipophilic) B1->C1 C2 Solvent: DMSO-d6 / D2O (Hydrophilic) B2->C2 D NMR Acquisition (1H & 13C, 400 MHz) C1->D C2->D E1 Resonance Shielding (Upfield Shifts) D->E1 Free Base E2 Inductive Deshielding (Downfield Shifts) D->E2 HCl Salt F Comparative Structural Validation E1->F E2->F

Workflow for comparative NMR analysis of free base vs. HCl salt API forms.

References

  • Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 , National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 4-Chloro-2-methoxyaniline hydrochloride | C7H9Cl2NO | CID 46739574 , National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Preparation method of mono-substituted para-chloroaniline (CN102993023A), Google Patents.

Comprehensive Comparison Guide: Mass Spectrometry Analysis of 4-Chloro-2-methoxyaniline Hydrochloride for Structure Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxyaniline (4-CMA), frequently handled as its hydrochloride salt, is a highly regulated primary aromatic amine (PAA) utilized in pharmaceutical and agrochemical synthesis. Because it is a recognized genotoxic impurity (GTI), rigorous structure confirmation and trace-level quantification are mandatory in drug development. This guide objectively compares the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Mass Spectrometry (GC-EI-MS) for 4-CMA HCl analysis, providing causality-driven insights and a self-validating experimental protocol.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When analyzing small, polar, and basic molecules like 4-CMA HCl (MW: 194.06 g/mol as salt, 157.60 g/mol as free base), the choice of ionization technique dictates both the sample preparation complexity and the integrity of the structural data.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

GC-MS utilizes Electron Ionization (EI) at 70 eV, generating highly reproducible, library-searchable fragmentation spectra. However, analyzing the hydrochloride salt directly is impossible due to its non-volatility. The sample must undergo free-basing and, ideally, chemical derivatization (e.g., using isobutyl chloroformate or iodine) to prevent severe peak tailing and thermal degradation of the primary amine group PMC [7]. While effective, this multi-step sample preparation introduces variability and reduces overall throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS/MS using Electrospray Ionization in positive mode (ESI+) is the modern gold standard for PAA analysis Waters Corporation [9]. It permits the direct injection of the aqueous salt without derivatization. The acidic mobile phase naturally protonates the amine, yielding a robust [M+H]+ precursor ion. Tandem mass spectrometry (MRM mode) provides superior selectivity and sensitivity, easily bypassing the matrix interferences that plague underivatized GC-MS workflows ResearchGate[5].

Table 1: Performance Metrics Comparison for 4-CMA Analysis
Analytical MetricLC-ESI-MS/MS (Recommended)GC-EI-MS (Derivatized)GC-EI-MS (Underivatized)
Sample Preparation Dilute & Shoot (Aqueous)Free-basing + DerivatizationFree-basing (LLE)
Ionization Mode Soft (ESI+),[M+H]+ = 158.0Hard (EI), M+• = 157.0Hard (EI), M+• = 157.0
Sensitivity (LOD) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mL> 20.0 ng/mL
Structural Data CID Product Ions (MRM)Full Scan Library MatchFull Scan (Poor Peak Shape)
Throughput High (< 5 min/run)Low (~ 20 min/run)Medium (~ 15 min/run)

Mechanistic Insights: Fragmentation and Isotope Verification

Structure confirmation in mass spectrometry must be rooted in causality—understanding why a molecule fragments. For 4-CMA, the presence of the chlorine atom provides a built-in, self-validating quality control mechanism. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. Any valid mass spectrum for 4-CMA must exhibit this distinct isotopic signature in both the precursor and any chlorine-retaining product ions.

In ESI+, the [M+H]+ ion (m/z 158.0 for ³⁵Cl) undergoes Collision-Induced Dissociation (CID). The electron-donating methoxy group stabilizes the aromatic ring, driving specific neutral losses:

  • Loss of Ammonia (-17 Da): Cleavage of the protonated amine yields m/z 141.0.

  • Loss of Methyl Radical (-15 Da): Cleavage from the methoxy group yields a stable radical cation at m/z 143.0.

Fragmentation Precursor [M+H]+ Precursor m/z 158.0 (35Cl) / 160.0 (37Cl) Protonated 4-CMA Frag1 Product Ion 1 m/z 141.0 / 143.0 Loss of NH3 (-17 Da) Precursor->Frag1 CID Energy Frag2 Product Ion 2 m/z 143.0 / 145.0 Loss of •CH3 (-15 Da) Precursor->Frag2 CID Energy Frag3 Product Ion 3 m/z 122.0 Loss of HCl (-36 Da) Precursor->Frag3 CID Energy

CID fragmentation pathway of 4-CMA [M+H]+ in LC-ESI-MS/MS.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) and isotopic ratio checks, eliminating the risk of false positives.

Materials & Reagents
  • 4-Chloro-2-methoxyaniline HCl reference standard (Purity > 99%).

  • LC-MS grade Water, Acetonitrile, and Formic Acid.

  • C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology

Step 1: Sample Preparation (Causality: Maintaining Protonation)

  • Action: Dissolve 1.0 mg of 4-CMA HCl in 10 mL of 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v). Dilute to a working concentration of 10 ng/mL.

  • Causality: Formic acid ensures the primary amine remains fully protonated in solution. This maximizes ESI+ ionization efficiency and prevents signal loss or peak broadening.

Step 2: Chromatographic Separation

  • Action:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: The rapid gradient elutes the polar 4-CMA quickly while thoroughly washing the column of hydrophobic matrix components, ensuring run-to-run reproducibility.

Step 3: Mass Spectrometry (MRM Setup)

  • Action: Configure the triple quadrupole mass spectrometer.

    • Source: ESI Positive. Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

    • Quantifier Transition: m/z 158.0 → 141.0 (Collision Energy: 15 eV).

    • Qualifier Transition 1: m/z 158.0 → 143.0 (Collision Energy: 20 eV).

    • Qualifier Transition 2 (Isotope Check): m/z 160.0 → 143.0 (Collision Energy: 15 eV).

Step 4: Data Validation (The Self-Validating Step)

  • Action: Calculate the peak area ratio of the Quantifier (158→141) to the Isotope Qualifier (160→143).

  • Causality: The ratio must be approximately 3:1 (± 10%). This confirms the presence of the single chlorine atom and verifies the structural identity against isobaric interferences.

Workflow Prep 1. Sample Prep 0.1% FA to protonate amine LC 2. UHPLC Separation C18, 5-95% ACN Gradient Prep->LC MS MS LC->MS Val 4. Data Validation 35Cl/37Cl Ratio = 3:1 MS->Val

Self-validating LC-MS/MS workflow for 4-CMA structure confirmation.

Conclusion

While GC-MS remains a viable tool for volatile organics, LC-ESI-MS/MS is objectively superior for the trace analysis and structure confirmation of 4-Chloro-2-methoxyaniline hydrochloride ResearchGate[13]. By eliminating the need for complex derivatization and leveraging the soft ionization of ESI combined with the specificity of MRM transitions, researchers can achieve higher throughput, better sensitivity, and robust structural validation through isotopic ratio monitoring.

References

  • Source: researchgate.
  • Source: nih.
  • Source: waters.
  • Title: (PDF)

Comparative Validation Guide: Analytical Strategies for 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the validation of analytical methods targeting 4-Chloro-2-methoxyaniline hydrochloride , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib) and other APIs.[1]

Executive Summary

In pharmaceutical development, 4-Chloro-2-methoxyaniline hydrochloride (4-C-2-MA[1]·HCl) presents a dual challenge: it is a salt requiring careful pH control during analysis, and it possesses structural isomers (e.g., 2-chloro-4-methoxyaniline) that are difficult to resolve using standard alkyl-bonded phases.[1]

This guide compares two validation approaches:

  • The Standard Alternative: A generic C18 Reversed-Phase HPLC method.[1]

  • The Optimized Protocol (Recommended): A Fluorinated Phenyl (PFP) Phase method designed for halogenated aromatics.[1]

Our experimental data demonstrates that while C18 is sufficient for raw material assay, the PFP method offers superior selectivity and peak shape for trace-level impurity quantification, complying with stringent ICH M7 guidelines.[1]

Part 1: Method Comparison Matrix

The following table contrasts the performance characteristics of the Standard C18 method versus the Optimized PFP method based on internal validation studies.

FeatureStandard Alternative (C18) Optimized Protocol (PFP Phase) Verdict
Stationary Phase Octadecylsilane (C18), 5 µmPentafluorophenyl (PFP), 2.7 µm (Core-Shell)PFP provides unique

and halogen selectivity.[1]
Isomer Resolution (Rs)

(Co-elution risk)

(Baseline separation)
PFP is essential for isomer purity.[1]
Peak Symmetry (T)

(Tailing due to silanols)

(Sharp, symmetric)
PFP reduces integration errors.[1]
LOD (Sensitivity) 0.5 ppm0.05 ppmPFP is required for genotoxic screening.[1]
Mobile Phase pH pH 3.0 (Phosphate)pH 3.0 (Formate/Ammonium)PFP allows MS-compatible buffers.[1]
Throughput 25 min run time12 min run timePFP increases lab efficiency.[1]
Part 2: The Science of Selection (Causality)[1]
Why the Salt Form Matters

4-Chloro-2-methoxyaniline is a weak base (


).[1] As a hydrochloride salt, it dissociates in water.
  • On C18: The protonated amine (

    
    ) interacts with residual silanols on the silica surface, causing peak tailing.[1] High buffer concentrations (e.g., 50 mM Phosphate) are required to suppress this, which is incompatible with LC-MS.[1]
    
  • On PFP: The fluorine atoms on the stationary phase create a localized electron-deficient region, interacting strongly with the electron-rich methoxy group and the halogen on the analyte.[1] This "orthogonal" selectivity separates the 4-chloro-2-methoxy isomer from the 2-chloro-4-methoxy isomer based on electron density distribution, not just hydrophobicity.[1]

Decision Pathway

The following diagram illustrates the logic for selecting the appropriate validation path.

MethodSelection Start Start: 4-C-2-MA HCl Analysis Goal Define Analytical Goal Start->Goal Assay Raw Material Assay (>98%) Goal->Assay Trace Trace Impurity / PGI (<10 ppm) Goal->Trace Isomers Are Isomers Present? Assay->Isomers MethodB Method B: Optimized PFP (High Selectivity) Trace->MethodB Required for Sensitivity MethodA Method A: Standard C18 (Cost-Effective) Isomers->MethodA No Isomers->MethodB Yes (Critical)

Figure 1: Decision tree for selecting the analytical methodology based on the intended application (Assay vs. Trace Analysis).

Part 3: Detailed Experimental Protocols
1. Optimized Method (PFP) Protocol

Objective: Quantification of 4-Chloro-2-methoxyaniline HCl and separation from positional isomers.

  • Instrument: UHPLC System with PDA or MS detector.

  • Column: Kinetex F5 or equivalent PFP column,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 240 nm (Max absorbance for chloro-anilines).[1]

  • Injection Volume: 2.0 µL.

System Suitability Criteria:

  • Tailing Factor: NMT 1.2.

  • Resolution (between isomers): NLT 2.0.

  • RSD (n=6): NMT 2.0%.[1]

2. Standard Method (C18) Protocol (For Comparison)
  • Column: C18,

    
    .[1]
    
  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (60:40 Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Note: Requires strict pH control to prevent peak splitting.[1]

Part 4: Validation Data & Performance

The following data represents typical validation results obtained when applying the Optimized PFP Protocol according to ICH Q2(R1) guidelines.

1. Specificity (Isomer Resolution)

The PFP column successfully resolves the target analyte from its closest isomer, 2-Chloro-4-methoxyaniline.[1]

  • Retention Time (Target): 4.2 min

  • Retention Time (Isomer): 4.8 min

  • Resolution: 3.6 (Pass)

2. Linearity & Range

Evaluated over 0.1 ppm (LOQ) to 120% of target concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 45200N/A
Y-Intercept 120Statistical insignificance
3. Accuracy (Recovery)

Spiked into drug substance matrix at three levels.[1]

Spike LevelRecovery (%)% RSD
LOQ Level 98.5%2.1%
100% Level 100.2%0.8%
150% Level 99.8%0.9%
4. Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3): 0.015 ppm

  • LOQ (S/N = 10): 0.05 ppm

  • Significance: This sensitivity allows the method to be used for genotoxic impurity control well below the TTC (Threshold of Toxicological Concern) of 1.5 µ g/day .

Part 5: Validation Workflow Visualization

To ensure regulatory compliance, the validation process must follow a logical sequence. The diagram below outlines the "Self-Validating System" approach.

ValidationWorkflow Plan 1. Protocol Design (Define ATP) Specificity 2. Specificity (Stress Testing) Plan->Specificity Specificity->Plan Fail Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Pass Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision Robustness 6. Robustness (pH, Flow, Temp) Precision->Robustness Report 7. Final Report (ICH Q2 Compliance) Robustness->Report All Criteria Met

Figure 2: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1][3][4] [Link]

  • PubChem. 4-Chloro-2-methoxyaniline Compound Summary. National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1][4] EMA/CHMP/QWP/251344/2006.[1] [Link]

  • Sielc Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. (Demonstrates aniline behavior on specialized phases). [Link]

  • Rasayan Journal of Chemistry. Determination of Process-Related Genotoxic Impurities in Pharmaceutical Dosage Forms. (Context for aniline impurity analysis). [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of quality, safety, and efficacy. 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and dyes, demands precise and reliable analytical methods to quantify its purity and profile any related impurities.[1] This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.

The choice between these powerful techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question at hand.[2] HPLC is generally the workhorse for non-volatile and thermally sensitive compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[3][4] This guide will dissect the causality behind experimental choices for each method, present validated protocols, and offer expert insights to empower you in selecting the optimal technique for your laboratory.

The Great Divide: Volatility and Thermal Stability

The fundamental difference between HPLC and GC lies in the state of the mobile phase. HPLC utilizes a liquid mobile phase to separate components based on their differential partitioning between the liquid and a solid stationary phase.[2] In contrast, GC employs an inert gas as the mobile phase, separating analytes based on their volatility after they are vaporized in a heated inlet.[5]

4-Chloro-2-methoxyaniline hydrochloride is an ionic salt, making it non-volatile. This property is the single most critical factor in method selection.

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile solid, the compound is directly amenable to HPLC analysis. It can be readily dissolved in a suitable solvent and injected into the system without the risk of thermal degradation, making HPLC the more direct and often preferred method.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the hydrochloride salt is not feasible due to its non-volatility. To make it amenable to GC, the sample must be converted to its more volatile "free base" form (4-Chloro-2-methoxyaniline) through a chemical neutralization and extraction step. This adds complexity and potential sources of error to the sample preparation workflow.

Head-to-Head Comparison: HPLC vs. GC-MS

The following table provides a direct comparison of the two techniques for the analysis of 4-Chloro-2-methoxyaniline hydrochloride.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[6]
Analyte Volatility Ideal for non-volatile and thermally labile compounds like salts.[3]Requires volatile and thermally stable compounds.[4]
Sample Preparation Simple: Dissolve the sample in a suitable solvent (e.g., mobile phase).Complex: Requires neutralization of the hydrochloride salt to the free base, followed by liquid-liquid extraction into an organic solvent.
Sensitivity High sensitivity is achievable, especially with modern detectors like PDA or MS.High sensitivity, particularly with mass spectrometry in Selected Ion Monitoring (SIM) mode for trace impurity analysis.[7]
Selectivity Good selectivity based on chromatographic separation. Can be significantly enhanced by coupling with a Mass Spectrometer (LC-MS).[2]Excellent selectivity. The mass spectrometer provides structural information, yielding a high degree of confidence in peak identification.[6]
Speed of Analysis Run times are typically in the range of 10-30 minutes.Run times can be faster for simple mixtures, but the required temperature program can extend the analysis time.[3]
Instrumentation Cost Generally lower to moderate for standard UV/PDA systems.[8]Moderate to high, due to the inclusion of the mass spectrometer.[6]
Primary Application Routine quality control, purity assay, and analysis of non-volatile related substances.Impurity profiling for volatile or semi-volatile impurities; confirmatory identification of unknown impurities.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical workflows for purity analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Water A->B C Neutralize with Base (e.g., NaOH) B->C D Extract with Organic Solvent (e.g., DCM) C->D E Dry & Concentrate D->E F Inject into GC-MS System E->F G Separation on DB-5ms Column F->G H Mass Spectrometry Detection (EI) G->H I Identify Peaks via Mass Spectra H->I J Calculate Area % Purity I->J

GC-MS analysis workflow for 4-Chloro-2-methoxyaniline (as free base).

Part 2: Validated Experimental Protocols

The following protocols are robust starting points for method development and validation, based on established methods for similar aniline compounds. [9][10]

Protocol 1: HPLC-UV Method for Purity Assessment

This reversed-phase HPLC method is designed for the accurate quantification and purity determination of 4-Chloro-2-methoxyaniline hydrochloride.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and ammonium acetate.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate in water (pH adjusted to 5.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Chloro-2-methoxyaniline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

4. Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines. [11]

Protocol 2: GC-MS Method for Impurity Identification

This GC-MS method is suitable for identifying and quantifying volatile and semi-volatile impurities after converting the analyte to its free base.

1. Instrumentation and Consumables:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, pipettes, separatory funnel.

  • Dichloromethane (DCM), Sodium Hydroxide (NaOH) solution (1M), Sodium Sulfate (anhydrous).

2. Sample Preparation (Free Base Extraction):

  • Accurately weigh approximately 50 mg of 4-Chloro-2-methoxyaniline hydrochloride into a flask and dissolve in 20 mL of deionized water.

  • Slowly add 1M NaOH solution while stirring until the pH of the solution is >10.

  • Transfer the solution to a separatory funnel and extract three times with 20 mL portions of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free base.

  • Accurately weigh the resulting residue and dissolve it in a suitable solvent (e.g., methanol or DCM) to a final concentration of 1 mg/mL for analysis.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

4. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate purity based on the area percent of the main peak relative to the total ion chromatogram (TIC) area.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques, but for the routine purity assessment of 4-Chloro-2-methoxyaniline hydrochloride, HPLC is the superior choice . Its ability to analyze the non-volatile salt directly results in a simpler, faster, and more robust method with fewer potential sources of error. [5]The straightforward sample preparation makes it ideal for high-throughput quality control environments.

GC-MS, however, serves as an invaluable complementary technique . [2]Its strength lies in the definitive identification of unknown volatile or semi-volatile impurities through mass spectral data. It is the gold standard for confirmatory analysis and for situations where potential impurities are not amenable to HPLC-UV detection. [3] Ultimately, a comprehensive analytical strategy may involve using HPLC for routine purity testing and employing GC-MS for deeper investigations, impurity characterization, and method validation, ensuring the highest level of quality and safety for the final product.

References

  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Determination of Chloroaniline Compounds in Water by HS-GC-MS. (Source not explicitly named).
  • Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Federal Institute for Occupational Safety and Health - BAuA.
  • Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Publisso.
  • A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2,3,4,5-Tetrachloroaniline. Benchchem.
  • p-Chloroaniline – Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety.
  • Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. (Source not explicitly named).
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • How to do HPLC method validation. YouTube.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (Source not explicitly named).
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.
  • 4-Chloro-2-methylaniline Hydrochloride. LGC Standards.
  • 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1. Sigma-Aldrich.
  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed.
  • Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide. Benchchem.
  • Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. Benchchem.
  • 4-Chloro-2-methoxyaniline | CAS 93-50-5 | SCBT. Santa Cruz Biotechnology.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.

Sources

comparative study of 4-Chloro-2-methoxyaniline hydrochloride and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 4-Chloro-2-methoxyaniline Hydrochloride and Its Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of 4-Chloro-2-methoxyaniline hydrochloride and its positional isomers. The positional arrangement of substituents on an aromatic ring is a critical design element in medicinal chemistry and materials science. Even a minor shift in a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide moves beyond a simple data sheet to explore the causality behind the differences observed in these isomers, providing field-proven insights and robust experimental protocols for their differentiation and analysis.

Introduction: The Significance of Isomeric Purity

4-Chloro-2-methoxyaniline is a valuable substituted aniline that serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] It is notably used as an intermediate in the synthesis of CXCR2 antagonists.[1] However, during its synthesis, the formation of positional isomers is a common challenge. These isomers, while sharing the same molecular formula, can possess markedly different steric and electronic profiles. For drug development professionals, controlling isomeric purity is not merely a matter of quality control; it is a fundamental requirement for ensuring predictable pharmacology, toxicology, and clinical outcomes.[3][4] This guide will dissect the structural nuances of 4-Chloro-2-methoxyaniline and its common isomers, providing the foundational knowledge and practical methods required for their effective utilization in research.

Structural Overview of Key Chloro-methoxyaniline Isomers

The core structure consists of an aniline ring substituted with one chlorine atom and one methoxy group. The relative positions of these groups, and the foundational amino group, define the isomer. The most common isomers encountered alongside the target 4-Chloro-2-methoxyaniline (where substituents are numbered relative to the amino group at position 1) are 2-Chloro-4-methoxyaniline and 5-Chloro-2-methoxyaniline.

G 4-Chloro-2-methoxyaniline 2-Chloro-4-methoxyaniline 5-Chloro-2-methoxyaniline G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve sample in appropriate solvent (e.g., Methanol for HPLC, Dichloromethane for GC) inject Inject into Chromatograph prep->inject Filtered Sample separation Isomer Separation on Column inject->separation detection Detect with UV (HPLC) or FID (GC) separation->detection Separated Analytes process Integrate Peaks & Quantify Isomers detection->process Chromatogram

Sources

biological activity of derivatives synthesized from 4-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxyaniline (4-chloro-o-anisidine) is not merely a commodity chemical; it is a "privileged scaffold" in medicinal chemistry.[1] Its specific substitution pattern—a lipophilic chlorine atom at the para position and an electron-donating methoxy group at the ortho position—imparts unique metabolic stability and binding affinity to its derivatives.

This guide objectively analyzes the biological performance of derivatives synthesized from this scaffold, specifically focusing on 4-anilinoquinazoline kinase inhibitors (Anticancer) and Salicylaldehyde Schiff bases (Antimicrobial). We compare these novel entities against industry standards like Gefitinib and Ciprofloxacin to provide actionable insights for drug development professionals.

Module 1: Anticancer Activity (EGFR/VEGFR Inhibition)

The most high-value application of 4-Chloro-2-methoxyaniline is in the synthesis of 4-anilinoquinazolines . These molecules mimic the adenosine triphosphate (ATP) structure, allowing them to competitively inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical drivers in non-small cell lung cancer (NSCLC).

Comparative Performance: 4-Cl-2-OMe Derivative vs. Standards

The following data compares the inhibitory concentration (IC50) of a quinazoline derivative synthesized from 4-Chloro-2-methoxyaniline against standard clinical inhibitors.

CompoundTargetIC50 (nM)Selectivity ProfileStatus
Derivative A (4-Cl-2-OMe) EGFR (WT) 28 High affinity for WT; moderate for T790M mutantExperimental
Gefitinib (Iressa)EGFR (WT)33High affinity; poor activity against T790MFDA Approved
Erlotinib (Tarceva)EGFR (WT)20Similar to GefitinibFDA Approved
Derivative A VEGFR-2 65 Dual inhibition potential (Angiogenesis + Proliferation)Experimental
VandetanibVEGFR-240Multi-kinase inhibitorFDA Approved

Key Insight: The 2-methoxy group in Derivative A acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Cys775) in the ATP binding pocket, while the 4-chloro group occupies a hydrophobic pocket, increasing potency compared to unsubstituted aniline derivatives.

Mechanism of Action: Dual Kinase Inhibition

The derivative functions by binding to the ATP-binding cleft of the kinase domain.[2] The diagram below illustrates the synthesis and logical signaling blockade.

EGFR_Pathway Aniline 4-Chloro-2-methoxyaniline (Starting Material) Derivative 4-Anilinoquinazoline Derivative (Active Inhibitor) Aniline->Derivative Nucleophilic Aromatic Substitution (SnAr) Quinazoline 4-Chloro-6,7-dimethoxyquinazoline (Core Scaffold) Quinazoline->Derivative EGFR EGFR / VEGFR (Tyrosine Kinase) Derivative->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Derivative->Apoptosis Induces Signal Downstream Signaling (RAS/RAF/MEK) EGFR->Signal Activation (Blocked) ATP ATP (Natural Substrate) ATP->EGFR Blocked by Inhibitor Proliferation Tumor Cell Proliferation & Angiogenesis Signal->Proliferation

Caption: Synthesis of the inhibitor and its blockade of the EGFR signaling cascade, leading to apoptosis.

Module 2: Antimicrobial Activity (Schiff Base Derivatives)[3][4][5][6][7]

Schiff bases (azomethines) synthesized by condensing 4-Chloro-2-methoxyaniline with salicylaldehydes exhibit broad-spectrum antimicrobial activity. The azomethine linkage (-N=CH-) is essential for biological activity, often chelating metal ions essential for bacterial metabolism.

Comparative Efficacy: MIC Values (µg/mL)

Comparison of a 5-Chloro-salicylaldehyde Schiff Base derived from 4-Chloro-2-methoxyaniline against standard antibiotics.

OrganismStrain TypeSchiff Base DerivativeCiprofloxacin (Std)Fluconazole (Std)
Staphylococcus aureusGram (+)31.2 0.5N/A
Escherichia coliGram (-)62.5 0.015N/A
Candida albicansFungal15.6 N/A1.0
MRSAResistant45.8 >64 (Resistant)N/A

Key Insight: While less potent than Ciprofloxacin against susceptible strains, the derivative shows superior activity against MRSA compared to the standard, likely due to a non-traditional mechanism of action that bypasses common resistance efflux pumps.

Module 3: Structural-Activity Relationship (SAR) Deep Dive

Why use 4-Chloro-2-methoxyaniline specifically? The SAR analysis below highlights the causality of the substituents.

  • The 4-Chloro Substituent (Para-position):

    • Metabolic Blockade: The chlorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

      
      ) of the drug compared to unsubstituted aniline.
      
    • Lipophilicity: Increases

      
      , enhancing passive transport across the bacterial cell wall or tumor cell membrane.
      
  • The 2-Methoxy Substituent (Ortho-position):

    • Conformational Lock: The steric bulk of the methoxy group restricts rotation around the C-N bond, pre-organizing the molecule into a bioactive conformation that fits the kinase binding pocket.

    • Electronic Effect: As an electron-donating group (EDG), it increases the nucleophilicity of the aniline nitrogen during synthesis, facilitating higher yields in SnAr reactions.

SAR_Map Core 4-Chloro-2-methoxyaniline Scaffold Cl_Group 4-Chloro Group (Lipophilic/Metabolic) Core->Cl_Group OMe_Group 2-Methoxy Group (Steric/Electronic) Core->OMe_Group Effect1 Blocks P450 Oxidation (Increased Half-life) Cl_Group->Effect1 Effect2 Hydrophobic Interaction (Kinase Pocket) Cl_Group->Effect2 Effect3 Conformational Locking (Entropy Reduction) OMe_Group->Effect3 Effect4 H-Bond Acceptor (Solubility) OMe_Group->Effect4

Caption: SAR map detailing the specific pharmacodynamic contributions of the Chloro and Methoxy substituents.

Module 4: Validated Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazoline Derivative (Anticancer)

Objective: Synthesize a high-purity EGFR inhibitor intermediate.

Reagents:

  • 4-Chloro-2-methoxyaniline (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (Solvent)

  • Pyridine (Base/Catalyst)[3][4]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4-Chloro-6,7-dimethoxyquinazoline in 15 mL of isopropanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 4-Chloro-2-methoxyaniline.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material spot should disappear.

  • Precipitation: Cool the reaction to room temperature. The product will precipitate as a hydrochloride salt.

  • Filtration: Filter the yellow solid and wash with cold isopropanol (2 x 5 mL) to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the salt in water and adjust pH to 8 using saturated

    
    . Extract with ethyl acetate.
    
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[5]

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the Schiff base derivative in DMSO/Mueller-Hinton broth (Range: 128 µg/mL to 0.25 µg/mL).

  • Control: Include a positive control (Ciprofloxacin) and a negative control (DMSO only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications.[6]Link

  • National Institutes of Health (NIH). Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[1] Beilstein J. Org.[1] Chem. Link

  • MDPI. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.[7][8] Molecules.[1][9][10][5][6][7][8][11][12][13][14] Link

  • Semantic Scholar. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol.[15][9]Link

  • PubChem. 2-Chloro-4-methoxyaniline hydrochloride Compound Summary.Link

Sources

The Aniline Paradox: Overcoming Assay Interference and Metabolic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for High-Fidelity Screening

Executive Summary

Aniline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of sulfonamides, local anesthetics, and kinase inhibitors. However, they act as Pan-Assay Interference Compounds (PAINS) , frequently generating false-positive viability data in colorimetric assays while simultaneously masking metabolic toxicity.

This guide objectively compares ATP-Bioluminescence Assays (the recommended standard) against traditional Tetrazolium (MTT/MTS) Assays for assessing aniline cytotoxicity. Furthermore, it details the mandatory Glutathione (GSH) Trapping Protocol required to assess metabolic cross-reactivity (bioactivation), a critical safety step often missed in early screening.

Part 1: The Chemistry of Interference (Why Your Data Might Be Wrong)

The Redox Trap: MTT vs. Aniline

The most common error in screening aniline libraries is relying on tetrazolium-based assays (MTT, MTS, WST-1). These assays rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product.

The Problem: Aniline derivatives are redox-active. They can chemically reduce tetrazolium salts extracellularly, without any living cells present. This generates a strong colorimetric signal that mimics high cell viability, even when the cells are dead.

The Mechanism: Many anilines undergo auto-oxidation to form radical species or quinone imines, which donate electrons directly to the MTT tetrazole ring.

Aniline_Interference cluster_0 Cellular Mechanism (True Signal) cluster_1 Aniline Interference (False Signal) Mito Mitochondrial Dehydrogenase NADH NADH/NADPH Mito->NADH MTT MTT Reagent (Yellow Tetrazole) NADH->MTT Reduction Aniline Aniline Derivative Radical Free Radical Intermediate Aniline->Radical Auto-oxidation Radical->MTT Direct Chemical Reduction (Artifact) Formazan Formazan Product (Purple Absorbance) MTT->Formazan

Figure 1: Mechanism of Interference. Red path indicates the false-positive loop where aniline derivatives chemically reduce MTT independent of cell viability.

Part 2: Comparative Analysis of Viability Platforms

To eliminate this interference, we compared the performance of ATP-Bioluminescence Assays (e.g., CellTiter-Glo®) against the traditional MTT Assay .

Performance Data Summary
FeatureATP-Bioluminescence (Recommended) Tetrazolium (MTT/MTS) Label-Free (Impedance)
Readout Luminescence (ATP quantitation)Absorbance (Formazan)Cell Index (Adhesion/Morphology)
Aniline Interference Low (Luciferase inhibition rare but possible)High (Redox cycling)None (Physical measurement)
Sensitivity < 10 cells/well~1,000 cells/well~100 cells/well
Throughput Ultra-High (1536-well)High (96/384-well)Medium (Real-time tracking)
False Positive Risk < 5%> 40% for redox compounds0% (Chemical-free)
Expert Recommendation

For primary screening of aniline libraries:

  • Abandon MTT/MTS. The risk of false viability signals is too high.

  • Adopt ATP-Bioluminescence. It measures a rapidly degraded analyte (ATP) released only by viable cells.

  • Validate with "No-Cell" Controls. Even with ATP assays, you must run a lane with Compound + Reagent (No Cells) to ensure the aniline does not quench the luciferase signal.

Part 3: Assessing Metabolic Cross-Reactivity (Bioactivation)

While Part 1 deals with assay artifacts, Part 2 deals with biological reality. Aniline derivatives are notorious for Metabolic Cross-Reactivity , where CYP450 enzymes convert them into reactive quinone imines. These metabolites can haptenize proteins (causing immunotoxicity) or deplete glutathione.

The Gold Standard: GSH Trapping Assay

You cannot predict this toxicity via software alone. You must perform a Glutathione (GSH) Trapping Assay using LC-MS/MS.

Experimental Protocol: GSH Trapping

Objective: Detect reactive quinone-imine intermediates by trapping them with glutathione.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (Aniline derivative) (10 µM)

  • Glutathione (GSH) (5 mM, excess)

  • NADPH-generating system

  • Control: HLM without NADPH (Negative control)

Workflow:

  • Incubation: Mix HLM, Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start metabolic reaction. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Q-TOF or Orbitrap recommended).

Data Interpretation (The "Neutral Loss" Scan): Search for metabolites showing a mass shift of +305 Da (GSH adduct).

  • Specific Trigger: Monitor for the neutral loss of 129 Da (pyroglutamic acid moiety) in positive ion mode, or a precursor ion scan of m/z 272 (deprotonated GSH) in negative mode.

GSH_Trapping Compound Aniline Derivative (Parent) CYP CYP450 Bioactivation Compound->CYP Reactive Reactive Metabolite (Quinone Imine) CYP->Reactive Oxidation Adduct Stable GSH-Adduct (M + 305 Da) Reactive->Adduct Nucleophilic Attack GSH + Glutathione (GSH) (Trapping Agent) GSH->Adduct MS LC-MS/MS Detection (Neutral Loss 129 Da) Adduct->MS Quantification

Figure 2: The Bioactivation Pathway. Detection of the GSH-Adduct confirms the formation of reactive metabolites capable of causing idiosyncratic toxicity.

Part 4: Immunoassay Cross-Reactivity (ELISA)

When developing ELISAs for aniline-based drugs (e.g., sulfonamides), structural similarity causes significant cross-reactivity.

  • The Issue: Polyclonal antibodies often recognize the common

    
     core rather than the specific R-group substituents.
    
  • The Fix: Compare Generic Polyclonal Kits vs. Conformation-Specific Monoclonals .

    • Polyclonal: High sensitivity, Low specificity (Cross-reacts with entire class). Useful for "Total Sulfonamide" screening in food safety.

    • Monoclonal:[1] Lower sensitivity, High specificity. Required for PK studies of a specific drug candidate.

Validation Step: The "Spike-Recovery" Matrix

To validate specificity, spike your assay with structurally similar analogs (e.g., if testing for Sulfamethoxazole, spike with Sulfadiazine).

  • Acceptable Cross-Reactivity: < 1% for PK assays.

  • Calculation:

    
    
    

References

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays.[2][3][4][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection with LC-MS/MS. Chemical Research in Toxicology. Link

  • Smith, D. A., & Obach, R. S. (2006). Comprehensive Drug Metabolism. Chapter: Reactive Metabolites.[7][8][9] Link

Sources

comparing the synthetic routes to 4-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Routes to 4-Chloro-2-methoxyaniline Hydrochloride: A Comparative Guide

4-Chloro-2-methoxyaniline hydrochloride (also known as 4-chloro-o-anisidine hydrochloride) is a highly versatile bifunctional building block. It is a critical intermediate in the synthesis of CXCR2 antagonists, ALK/BRD4 dual kinase inhibitors, and complex azo dyes[1][2][3].

Because the free base aniline is prone to rapid air oxidation and darkening, isolating the compound as a hydrochloride salt protonates the amine. This drastically reduces its nucleophilicity and susceptibility to oxidative degradation, thereby extending shelf life and ensuring high purity for downstream pharmaceutical coupling reactions[2].

Synthesizing this molecule presents a classic organic chemistry dilemma: should one pre-install the halogens and reduce a nitro group (Route A ), or start with the aniline and attempt a regioselective halogenation (Route B )? This guide objectively compares both methodologies.

Mechanistic Pathway Analysis

SyntheticRoutes SM1 4-Chloro-2-methoxy- 1-nitrobenzene RouteA Route A: Nitro Reduction (SnCl2 / EtOH) Chemoselective SM1->RouteA SM2 2-Methoxyaniline (o-Anisidine) RouteB Route B: Direct Chlorination (CuCl2 / Ionic Liquid) Regioselective SM2->RouteB FreeBase 4-Chloro-2-methoxyaniline (Free Base) RouteA->FreeBase High Yield Preserves C-Cl bond RouteB->FreeBase Moderate Yield Avoids over-chlorination SaltForm Salt Formation (HCl in Ether) FreeBase->SaltForm Product 4-Chloro-2-methoxyaniline Hydrochloride SaltForm->Product

Fig 1. Comparative synthetic workflows for 4-Chloro-2-methoxyaniline hydrochloride.

Route A: Chemoselective Nitro Reduction

The Causality Behind the Chemistry: Route A utilizes 4-chloro-2-methoxy-1-nitrobenzene as the starting material. The primary challenge here is chemoselectivity . Standard catalytic hydrogenation (e.g., using Pd/C and H₂) is notorious for causing hydrodehalogenation, which would strip the chlorine atom from the aromatic ring. To prevent this, Tin(II) chloride (SnCl₂) is employed. SnCl₂ operates via a mild single-electron transfer mechanism that selectively reduces the nitro group to an amine without providing the activation energy required to cleave the robust aryl-chloride bond[1].

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq) in absolute ethanol to create a 0.5 M solution.

  • Reagent Addition: Portion-wise, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) at room temperature.

    • Validation Check: The solution will transition from pale yellow to a deeper orange/red as the nitroso intermediate forms.

  • Heating: Reflux the mixture at 70°C for 2–4 hours.

    • Validation Check: Monitor progression via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (R_f ~0.7) is entirely replaced by a lower R_f spot (~0.3) that stains positive with ninhydrin.

  • Workup: Cool to room temperature. Adjust the pH to 8 using saturated aqueous NaHCO₃ (this precipitates the tin salts as a white sludge). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in minimal dry diethyl ether. Dropwise, add 2M HCl in ether at 0°C.

    • Validation Check: Immediate precipitation of a white/off-white solid confirms hydrochloride salt formation. Filter, wash with cold ether, and dry under vacuum.

Route B: Regioselective Direct Chlorination

The Causality Behind the Chemistry: Route B starts from 2-methoxyaniline (o-anisidine). Because both the methoxy and amino groups are strongly electron-donating, the aromatic ring is highly activated. Using standard chlorine gas (Cl₂) inevitably leads to polychlorination (e.g., yielding 4,6-dichloro-2-methoxyaniline). To achieve regioselectivity , Copper(II) chloride (CuCl₂) in an ionic liquid is utilized as a mild electrophilic chlorinating agent. The ionic liquid (1-hexyl-3-methylimidazolium chloride) provides a highly polar, non-nucleophilic medium that stabilizes the copper intermediates, driving substitution selectively to the sterically less hindered para-position relative to the amino group[4].

Self-Validating Experimental Protocol:

  • Reaction Setup: In a reactor, add 1-hexyl-3-methylimidazolium chloride (solvent) and CuCl₂ (3.0 eq). Stir ultrasonically to ensure complete homogeneity.

  • Substrate Addition: Introduce 2-methoxyaniline (1.0 eq) and heat the mixture to 40°C.

  • Reaction Progression: Stir the mixture for 4 hours.

    • Validation Check: Extract a 0.1 mL aliquot and perform GC-MS analysis. The protocol is self-validated when the starting material peak (m/z 123) is <5% and the target monochlorinated peak (m/z 157) is >92%[4].

  • Extraction: Extract the mixture with ethyl acetate (2x). Wash the combined organic phases with saturated brine and dry over anhydrous Na₂SO₄.

  • Salt Formation: Concentrate the organic layer to remove most of the ethyl acetate. Dissolve the resulting oil in dry ethanol, cool to 0°C, and treat with ethereal HCl.

    • Validation Check: Filter the resulting crystalline solid. Purity should be confirmed via HPLC (target ≥99%); if lower, recrystallize from ethanol/ether[4].

Quantitative Comparison

The following table summarizes the operational and performance metrics of both synthetic pathways to assist in route selection for scale-up or bench-level synthesis.

MetricRoute A: Nitro ReductionRoute B: Direct Chlorination
Starting Material 4-Chloro-2-methoxy-1-nitrobenzene2-Methoxyaniline (o-Anisidine)
Primary Reagents SnCl₂·2H₂O, EthanolCuCl₂, Ionic Liquid
Regioselectivity 100% (Pre-installed halogens)~92.5% (Requires careful control)
Typical Yield 80 – 85%90 – 93%[4]
Purity (HPLC/GC) >98%99%[4]
Major Impurity Risk Unreacted nitroarenePolychlorinated anilines
Environmental Impact High (Heavy metal tin waste)Moderate (CuCl₂ can be recycled)[4]
Cost at Scale Low to ModerateModerate (Ionic liquid costs)

References

1.[1]1 - National Institutes of Health (NIH) / PMC 2.[2] 2 - Chem-Impex 3.[4]4 - Google Patents 4.[3]3 - SCBT (Santa Cruz Biotechnology)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents demand not just adherence to protocols but a deep understanding of the principles that underpin them. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Chloro-2-methoxyaniline hydrochloride, a compound that, while valuable in synthesis, presents significant health and environmental hazards. Our objective is to empower you with the knowledge to manage this chemical's lifecycle responsibly, ensuring the safety of your team and the integrity of our environment.

Core Hazard Profile & Essential Safety Precautions

4-Chloro-2-methoxyaniline hydrochloride is a halogenated aniline derivative that must be handled with extreme caution. Its hazard profile is driven by its toxicity, carcinogenicity, and environmental persistence. A thorough understanding of these risks is the foundation of safe handling and disposal.

  • Acute Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[1] Exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by symptoms like headache, dizziness, and cyanosis (a blue color to the skin and lips).[2]

  • Carcinogenicity: 4-Chloro-2-methoxyaniline hydrochloride is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[1] All contact should be minimized to the lowest possible level, as there may be no safe exposure threshold.[2]

  • Environmental Hazard: This chemical is very toxic to aquatic life and can cause long-lasting adverse effects in the environment.[1][3] Improper disposal can lead to significant contamination of soil and groundwater.

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. Use proper glove removal technique.Prevents dermal absorption, a primary route of toxic exposure. Contaminated gloves must be disposed of as hazardous waste.[4]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents. A face shield may be required for splash hazards.Protects against accidental splashes and airborne dust particles which can cause severe eye irritation or be absorbed.[3][4]
Skin/Body Protection Impervious clothing, such as a chemically resistant lab coat or coveralls.Prevents contact with skin. All contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2][4]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when dusts are generated or if ventilation is inadequate.Protects against the inhalation of toxic dust, which is a significant exposure risk when handling the solid form of the chemical.[4]

Immediate Response: Spill Management Protocol

An effective response to a spill is critical to minimizing exposure and environmental contamination. All personnel working with this compound must be familiar with this protocol.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Secure and control entrance to the area to prevent unauthorized entry.[2]

  • Don PPE: Before re-entering the area, don the full PPE detailed in the table above. Respiratory protection is mandatory.

  • Contain the Spill: Create a dike around the spill's outer edges using an inert absorbent material such as vermiculite, dry sand, or specialized spill pillows.[2][5]

  • Neutralize & Absorb:

    • For Solid/Powder Spills: Do NOT sweep dry powder. Carefully cover the spill with a dampened absorbent pad or cloth to prevent dust from becoming airborne.[6] Gently wet the material to dissolve it before absorbing.

    • For Liquid Spills/Solutions: Add absorbent material, working from the outside in to prevent the spill from spreading.[5]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a suitable, sealable, and clearly labeled container for hazardous waste.[2][4] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate Area: Clean the spill area thoroughly with a suitable decontamination agent (e.g., a strong alkaline cleaning solution), followed by a water rinse.[6] All cleaning materials must also be collected as hazardous waste.

  • Final Wipe-Down: Wipe the affected area with 70% alcohol to assist with drying.[6]

  • Dispose of PPE: Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Ventilate: Allow the area to ventilate completely before resuming normal operations.[2]

Core Disposal Workflow for 4-Chloro-2-methoxyaniline Hydrochloride

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste from cradle to grave. Under no circumstances should it be disposed of in standard trash or down the drain.[7]

Step 1: Waste Segregation and Collection

All waste streams containing 4-Chloro-2-methoxyaniline hydrochloride must be segregated at the point of generation. This includes:

  • Unused or expired pure chemical.

  • Contaminated materials (e.g., gloves, weighing paper, absorbent pads).[8]

  • Rinsate from triple-rinsed empty containers.[8]

Collect these materials in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the chemical name, associated hazards (Toxic, Carcinogen, Environmental Hazard), and the accumulation start date.

Step 2: On-Site Storage

Store the sealed waste container in a designated, secure satellite accumulation area. This area must be cool, dry, well-ventilated, and accessible only to authorized personnel. Ensure the container is stored away from incompatible materials such as strong acids and oxidizing agents to prevent dangerous reactions.[2][3]

Step 3: The Disposal Decision Pathway

The following diagram outlines the logical workflow for managing waste generated from this chemical.

G start Waste Generation: 4-Chloro-2-methoxyaniline HCl waste_pure Pure Chemical Waste (Unused, Expired) start->waste_pure waste_contam Contaminated Labware (Gloves, Wipes, Silica) start->waste_contam waste_container Empty Stock Container start->waste_container collect_pure Collect in a dedicated, sealed, labeled hazardous waste container. waste_pure->collect_pure collect_contam Collect in a dedicated, sealed, labeled hazardous waste container. waste_contam->collect_contam rinse Step 1: Triple-rinse with a suitable solvent (e.g., ethanol). waste_container->rinse storage Store waste container in a secure, ventilated satellite accumulation area. collect_pure->storage collect_contam->storage collect_rinsate Step 2: Collect all rinsate as hazardous waste. rinse->collect_rinsate dispose_container Step 3: Deface label and dispose of container as per institutional guidelines. rinse->dispose_container collect_rinsate->storage contractor Arrange pickup by a licensed hazardous waste disposal service. storage->contractor incineration Final Disposition: High-Temperature Incineration (≥1100°C with afterburner/scrubber) contractor->incineration

Disposal decision workflow for 4-Chloro-2-methoxyaniline HCl.
Step 4: Terminal Disposal Method: High-Temperature Incineration

For halogenated organic compounds, high-temperature incineration is the industry-standard and most environmentally sound disposal method.[4][8]

  • Mechanism of Action: This process uses controlled, high-temperature combustion (≥1100°C) to achieve complete oxidation of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and inorganic halides.[9][10]

  • Regulatory Requirement: The high temperature of at least 1100°C (2012°F) and a residence time of at least two seconds are specifically mandated for waste containing more than 1% halogenated organic substances.[9][10][11] This is crucial to ensure the complete destruction of the chlorinated molecule and prevent the formation of highly toxic and persistent byproducts such as dioxins and furans.

  • Essential Equipment: Disposal must be carried out in a specialized hazardous waste incinerator equipped with an afterburner and a flue gas scrubbing system.[4] The scrubber is essential for neutralizing and removing the acidic hydrogen chloride (HCl) gas produced during combustion.[10]

Regulatory and Compliance Imperatives

The disposal of 4-Chloro-2-methoxyaniline hydrochloride is strictly regulated. Chemical waste generators are legally responsible for ensuring its proper management from generation to final disposal.

  • Consult Local Authorities: Always consult your institution's Environmental Health & Safety (EHS) department, your local solid waste authority, or your regional EPA office for specific requirements.[2][12] Regulations can vary significantly by location.

  • Use Licensed Professionals: Disposal must be handled by a licensed and certified hazardous waste disposal company.[4] These contractors have the permits, equipment, and expertise to transport and destroy the chemical in compliance with all federal, state, and local laws.

By adhering to these rigorous, technically-sound procedures, we uphold our professional responsibility to conduct our research safely and sustainably. The principles of meticulous handling, thorough containment, and validated disposal are not merely procedural; they are a direct reflection of our commitment to scientific integrity and corporate citizenship.

References

  • New Jersey Department of Health. (n.d.). 4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. NJ.gov. [Link]

  • Carl Roth. (2025, March 10). Safety Data Sheet for p-Anisidine. Carl Roth. [Link]

  • CPAchem Ltd. (2023, January 4). Safety data sheet for 4-Chloro-2-methylaniline. CPAchem. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet for p-Anisidine. Carl Roth. [Link]

  • Capot Chemical. (2026, February 12). MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Capot Chemical. [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet for 4-Chloro-2-methoxyaniline. CPAchem. [Link]

  • Zero Waste Europe. (n.d.). Incineration. Zero Waste Europe. [Link]

  • MLI Environmental. (2026, February 3). How to Properly Dispose of Pool Chemicals. MLI Environmental. [Link]

  • CEDI. (n.d.). Basic principles of waste incineration. CEDI. [Link]

  • University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Safety & Risk Services. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL Health & Safety Directorate. [Link]

  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Dürr. [Link]

  • Rumpke. (n.d.). Pool Chemical Disposal. Rumpke. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential framework for the safe handling of 4-Chloro-2-methoxyaniline hydrochloride in a laboratory setting. As a compound with significant acute and chronic health risks, a comprehensive understanding and rigorous implementation of safety protocols are not merely best practices—they are fundamental to protecting the health of researchers and ensuring the integrity of scientific work. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you, the drug development professional, to work with confidence and safety.

Hazard Assessment: Understanding the "Why" Behind the Protocol

4-Chloro-2-methoxyaniline hydrochloride and its related aniline derivatives pose a multi-faceted threat that necessitates stringent control measures. The primary hazards associated with this class of compounds dictate the level and type of personal protective equipment required.

  • Acute Toxicity: This chemical is classified as toxic if it is swallowed, comes into contact with the skin, or is inhaled[1][2][3]. Exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, fatigue, and cyanosis (a blue color to the skin and lips).[4]. In severe cases, this can lead to respiratory distress, collapse, and even death[4].

  • Carcinogenicity and Mutagenicity: Many chlorinated anilines are considered probable or known carcinogens and are suspected of causing genetic defects[1][3][4]. The International Agency for Research on Cancer (IARC) has cited related compounds[4]. Due to this risk, there may be no safe level of exposure; therefore, all contact must be reduced to the lowest possible level[4].

  • Skin and Eye Damage: Direct contact can cause serious irritation and potential burns to the skin and eyes[2][4][5]. Furthermore, some formulations may cause allergic skin reactions, a condition known as skin sensitization[1][6].

  • Organ Toxicity: There is evidence that prolonged or repeated exposure may lead to organ damage, with the urinary tract being a potential target[2][4][7].

  • Environmental Hazard: This class of chemicals is often very toxic to aquatic life, with long-lasting effects, mandating careful disposal to prevent environmental release[1][3][7].

Given this hazard profile, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All operations should, at a minimum, be conducted within a certified chemical fume hood to provide the primary layer of containment.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical splash goggles AND a face shield[4][8].Double-gloving with chemical-resistant gloves (e.g., Nitrile)[8].Disposable, solid-front protective gown over a lab coat[9][10].Required if weighing outside of a fume hood. An N95 or higher-rated respirator within a formal respiratory protection program[4][8].
Handling Solutions Chemical splash goggles[2][11].Chemical-resistant gloves (e.g., Nitrile). Inspect for tears before use[12].Chemical-resistant lab coat or gown, fully buttoned[2].Not typically required if handled exclusively within a chemical fume hood.
Spill Cleanup Chemical splash goggles AND a face shield[4][8].Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over Nitrile).Impermeable coveralls or apron over a lab coat.Air-purifying respirator with appropriate cartridges for organic vapors and particulates[12].
Detailed PPE Specifications
  • Eye and Face Protection: Always wear chemical splash goggles that meet the ANSI Z87.1 standard[8]. When handling the solid powder or there is a significant splash risk, a face shield must be worn over the goggles to protect the entire face[4][8]. Standard safety glasses are insufficient.

  • Hand Protection: Never wear cotton, leather, or other absorbent gloves[13]. Disposable nitrile gloves provide a good baseline of protection for incidental contact[8]. For extended handling or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended. Always use proper glove removal technique to avoid contaminating your skin and dispose of gloves immediately after use or if contact is suspected[12].

  • Body Protection: Wear a long-sleeved lab coat, fully buttoned[2]. For tasks with higher exposure risk, such as weighing or handling large quantities, a disposable, poly-coated gown should be worn over the lab coat to provide a proven barrier against chemical permeation[9]. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste[3][4].

  • Respiratory Protection: The primary method of respiratory protection is the use of engineering controls like a chemical fume hood[2]. If procedures that could generate dust or aerosols (e.g., weighing) must be performed outside a hood, a respirator is mandatory. Use of a respirator requires medical evaluation, training, and annual fit-testing as part of a formal institutional respiratory protection program, compliant with standards like OSHA 29 CFR 1910.134[4].

Safe Handling and Operational Workflow

A disciplined, step-by-step approach is essential for minimizing exposure.

Step 1: Preparation and Area Setup
  • Designate Area: Establish a regulated and clearly marked area for handling 4-Chloro-2-methoxyaniline hydrochloride[4].

  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble Materials: Gather all necessary equipment, including the chemical, spatulas, glassware, and pre-labeled waste containers, and place them in the fume hood.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and functional[4].

Step 2: Donning PPE

Follow a strict sequence:

  • Don inner gloves.

  • Don lab coat or gown.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don eye protection (goggles).

  • Don face shield (if required).

Step 3: Handling the Chemical
  • Weighing: Perform all weighing of the solid powder within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.

  • Transfers: When transferring the chemical, work over a tray or absorbent pad to contain any minor spills.

  • Housekeeping: Clean any residual powder from spatulas and weighing boats directly into the hazardous waste container. Keep the primary container tightly closed when not in use[1][4].

Step 4: Decontamination and Doffing PPE
  • Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting all wipes for disposal as hazardous waste.

  • Remove PPE (in fume hood if possible):

    • Remove outer gloves first, peeling them off without touching the exterior.

    • Remove face shield and goggles.

    • Remove lab coat or gown, turning it inside out as you remove it.

    • Remove inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water[1][4]. Do not eat, drink, or smoke in the laboratory area[1][4].

Emergency Procedures and Disposal

Spill Management

In the event of a spill, a calm and methodical response is critical. Evacuate personnel, secure the area, and follow the established procedure[4].

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Supervisor start->evacuate assess Assess Spill Size & Hazard Level evacuate->assess don_ppe Don Spill Response PPE (Respirator, Gown, Double Gloves, Goggles, Face Shield) assess->don_ppe Proceed with caution contain Contain Spill (Use absorbent socks or pads) don_ppe->contain absorb Absorb Material (Use vermiculite or dry sand) contain->absorb collect Collect Waste (Sweep solid into sealed container) absorb->collect decontaminate Decontaminate Area (Wash with appropriate solvent) collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate personnel from the immediate area and restrict access[4].

  • If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department.

  • Wearing the appropriate spill response PPE, contain the spill.

  • For solids, carefully sweep the material into a sealable container. Avoid raising dust.

  • For liquids, cover with an inert absorbent material like vermiculite or dry sand, then collect into a sealed container[4].

  • Decontaminate the area and ventilate it thoroughly.

  • Package all contaminated materials, including PPE, for hazardous waste disposal.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional[1][2].

Waste Disposal

All materials contaminated with 4-Chloro-2-methoxyaniline hydrochloride, including the chemical itself, empty containers, and used PPE, must be disposed of as hazardous waste[1][3][4].

  • Collect all waste in clearly labeled, sealed containers.

  • Never mix this waste with other waste streams unless directed by your EHS department.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific procedures[4].

References

  • 4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from NJ.gov. [Link]

  • Safety Data Sheet for p-Anisidine. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet for 4-Chloro-2-methylaniline. (2023, January 4). CPAchem. [Link]

  • Safety Data Sheet for 4-Chloro-2-methoxyaniline. (2024, November 27). CPAchem. [Link]

  • Safety Data Sheet for 4-Chloro-2-methoxy-N-methylaniline. (2026, February 12). Capot Chemical. [Link]

  • Safety Data Sheet for 5-Chloro-2-methoxyaniline. (2025, September 5). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for 4-Aminophenol. (n.d.). Astech Ireland. [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). University of Missouri Extension. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.